6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol
Description
Properties
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCKQKQTFCBECF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396179 | |
| Record name | 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117098-94-9 | |
| Record name | 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-2-(hydroxymethyl)phenylboronic Acid Cyclic Monoester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Aminobenzo[c]oxaborol-1(3H)-ol
Introduction: The Emergence of a Novel Scaffold in Drug Discovery
6-Aminobenzo[c]oxaborol-1(3H)-ol is a key intermediate in the synthesis of a novel class of boron-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] The benzoxaborole scaffold is a versatile structural motif that has led to the discovery of new antibacterial, antifungal, antiprotozoal, and anti-inflammatory agents.[1][2] This guide provides an in-depth analysis of the core chemical properties of 6-Aminobenzo[c]oxaborol-1(3H)-ol, offering valuable insights for researchers and professionals in drug development.
The unique properties of the boron atom within the benzoxaborole structure, particularly its ability to form reversible covalent bonds with nucleophilic functional groups, are central to its biological activity.[3] This characteristic allows for potent and selective inhibition of various enzymes.[1] This guide will delve into the physicochemical properties, synthesis, reactivity, and biological mechanism of 6-Aminobenzo[c]oxaborol-1(3H)-ol, providing a comprehensive resource for its application in modern drug discovery.
Physicochemical Properties
The physicochemical properties of 6-Aminobenzo[c]oxaborol-1(3H)-ol are fundamental to its behavior in both chemical and biological systems. These properties influence its solubility, stability, and ability to interact with biological targets.
| Property | Value | Source |
| Molecular Formula | C7H8BNO2 | PubChem[4] |
| Molecular Weight | 148.96 g/mol | PubChem[4] |
| Melting Point | 148°C | ECHEMI[5] |
| Boiling Point (Predicted) | 329.5 ± 52.0 °C | ECHEMI[5] |
| Density (Predicted) | 1.27 ± 0.1 g/cm³ | ECHEMI[5] |
| Physical Form | Solid | Sigma-Aldrich |
| Storage Temperature | 2-8°C under inert atmosphere | Sigma-Aldrich |
| Topological Polar Surface Area | 55.5 Ų | PubChem[4] |
The benzoxaborole moiety generally confers favorable drug-like properties, including good water solubility and metabolic stability.[2][3] These characteristics are advantageous for the development of therapeutic agents.
Synthesis and Reactivity
The synthesis of 6-Aminobenzo[c]oxaborol-1(3H)-ol can be achieved through a multi-step process. A practical and scalable approach starts from 2-methyl-5-nitroaniline, featuring a borylation and a continuous flow hydrogenation as key steps.[6] This method avoids a challenging nitration step of the benzoxaborole core.[6]
Representative Synthetic Workflow
Caption: A scalable synthetic route to 6-Aminobenzo[c]oxaborol-1(3H)-ol.
Experimental Protocol: Continuous Flow Hydrogenation
The reduction of the nitro group is a critical step in the synthesis. A continuous flow reaction offers advantages in terms of safety, efficiency, and scalability.
Objective: To reduce 6-nitrobenzo[c]oxaborol-1(3H)-ol to 6-aminobenzo[c]oxaborol-1(3H)-ol.
Materials:
-
6-nitrobenzo[c]oxaborol-1(3H)-ol
-
Ammonium formate
-
Ethanol (EtOH)
-
Palladium on carbon (Pd/C) catalyst
-
Continuous flow reactor system (e.g., Vaportec E-series) with a packed bed reactor
Procedure:
-
Prepare a solution of 6-nitrobenzo[c]oxaborol-1(3H)-ol (1.0 equiv) and ammonium formate (4.0 equiv) in ethanol.[6]
-
Set up the continuous flow reactor with a column packed with Pd/C catalyst.[6]
-
Pump the premixed solution through the catalyst bed at a defined flow rate (e.g., 1.5 mL/min).[6]
-
Collect the reaction mixture at the reactor outlet.[6]
-
Monitor the reaction for completion using an appropriate analytical technique (e.g., LCMS or TLC).
-
Upon completion, concentrate the collected solution under reduced pressure.
-
Purify the crude product by trituration with a suitable solvent like ethyl acetate to afford the pure 6-aminobenzo[c]oxaborol-1(3H)-ol.[6]
This method provides high yield and purity of the final product.[6]
Mechanism of Action and Biological Activity
The primary biological target for many benzoxaborole-based antifungal agents is leucyl-tRNA synthetase (LeuRS), an essential enzyme in fungal protein synthesis.[7][8][9] The benzoxaborole moiety, including derivatives of 6-Aminobenzo[c]oxaborol-1(3H)-ol, acts by inhibiting this enzyme.[10]
The boron atom in the benzoxaborole ring is key to its inhibitory action. It forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNA in the editing site of the LeuRS enzyme.[11] This trapping of the tRNA prevents the catalytic turnover and subsequent synthesis of leucyl-tRNA, thereby halting protein synthesis and leading to fungal cell death.[11][12]
Caption: Mechanism of action of benzoxaboroles as LeuRS inhibitors.
This mechanism provides a high degree of selectivity for the fungal enzyme over its human counterpart, which is a critical aspect of its favorable safety profile.[13][14]
Applications in Drug Discovery
The benzoxaborole scaffold, for which 6-Aminobenzo[c]oxaborol-1(3H)-ol is a precursor, has proven to be highly valuable in drug discovery. The most notable application is in the development of antifungal agents.
Tavaborole (Kerydin®): A prominent example is tavaborole, an antifungal medication used for the topical treatment of onychomycosis (fungal nail infection).[8][9] Tavaborole's structure is a 5-fluoro-substituted benzoxaborole.[8] Its development highlights the therapeutic potential of this chemical class. The low molecular weight of tavaborole allows for excellent penetration of the nail plate, a significant challenge for topical antifungal treatments.[13][14]
Crisaborole (Eucrisa®): Another approved drug, crisaborole, demonstrates the broader utility of the benzoxaborole scaffold. It is a phosphodiesterase 4 (PDE4) inhibitor used for the topical treatment of atopic dermatitis.[1][15]
The success of these drugs has spurred further research into benzoxaborole derivatives for a range of therapeutic areas, including:
-
Antibacterials: Targeting bacterial enzymes.[2]
-
Antiparasitics: For diseases like malaria and leishmaniasis.
-
Antivirals: Investigating activity against various viruses.
-
Anti-inflammatory agents: Expanding on the success of crisaborole.[1]
-
Anticancer agents: Recent studies have explored their potential in oncology.[15]
The chemical versatility and unique mechanism of action make benzoxaboroles a highly attractive field for the pharmaceutical industry.[1]
Conclusion
6-Aminobenzo[c]oxaborol-1(3H)-ol is a fundamentally important building block in the synthesis of a promising class of therapeutic agents. Its chemical properties, combined with the unique reactivity of the benzoxaborole scaffold, have enabled the development of novel drugs with a distinct mechanism of action. The ability to selectively and covalently bind to enzyme targets like leucyl-tRNA synthetase has addressed unmet needs in antifungal therapy. As research continues to expand into other therapeutic areas, the demand for a deeper understanding of the chemical properties and synthetic routes for key intermediates like 6-Aminobenzo[c]oxaborol-1(3H)-ol will undoubtedly grow, paving the way for the next generation of benzoxaborole-based medicines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Benzoxaboroles for Drug Design - Enamine [enamine.net]
- 3. Covalent drugs and the potential of benzoxaboroles [oncodesign-services.com]
- 4. 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol | C7H8BNO2 | CID 3770187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Articles [globalrx.com]
- 8. Tavaborole - Wikipedia [en.wikipedia.org]
- 9. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. TAVABOROLE (2) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Spotlight on tavaborole for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Technical Guide to the Benzoxaborole Scaffold: From a Core Moiety to FDA-Approved Therapeutics
Introduction
The versatility of the benzoxaborole moiety has enabled the development of novel therapeutics targeting a wide array of diseases, including fungal, bacterial, and inflammatory conditions.[6][7] The success of this scaffold is exemplified by two FDA-approved drugs: Tavaborole (Kerydin®), an antifungal agent, and Crisaborole (Eucrisa®), an anti-inflammatory agent.[5][8] Their development showcases how the fundamental properties of the boron-containing ring can be leveraged to design highly specific and effective enzyme inhibitors.[9] This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the physicochemical properties, synthesis, mechanisms of action, and clinical applications of this remarkable class of compounds.
Physicochemical Properties of the Benzoxaborole Core
The therapeutic potential of benzoxaboroles is intrinsically linked to their unique physicochemical properties, which differ significantly from their acyclic boronic acid counterparts.[4] The five-membered oxaborole ring introduces strain that enhances the Lewis acidity of the boron atom.[10] This heightened acidity facilitates the formation of a stable, yet reversible, tetrahedral anionic species through interaction with nucleophiles, a critical feature for its biological activity.[10]
Key properties of the benzoxaborole scaffold include:
-
Low Molecular Weight: Compounds like Tavaborole have a low molecular weight, which aids in tissue penetration, a crucial factor for topical drug delivery.[11]
-
Aqueous Solubility: The benzoxaborole core generally imparts good water solubility, a desirable trait for pharmaceutical formulations.[1]
-
Reversible Covalent Bonding: The boron atom can form reversible covalent bonds with biological targets, such as the hydroxyl groups in the active sites of enzymes, leading to potent and specific inhibition.[5]
-
Low Biotoxicity: Benzoxaboroles have demonstrated a favorable safety profile with low biotoxicity.[1]
Table 1: Properties of 6-Aminobenzo[c]oxaborol-1(3H)-ol
| Property | Value | Source |
| CAS Number | 117098-94-9 | [12] |
| Molecular Formula | C₇H₈BNO₂ | [13] |
| Molecular Weight | 148.96 g/mol | N/A |
| Physical Form | Solid | |
| Primary Hazards | Skin Irritation (H315), Serious Eye Irritation (H319), May Cause Respiratory Irritation (H335) | [14] |
| Storage | Inert atmosphere, 2-8°C |
General Synthesis of the Benzoxaborole Scaffold
The synthesis of benzoxaborole derivatives is versatile, allowing for the introduction of various substituents to modulate activity and pharmacokinetic properties. A common synthetic pathway begins with a substituted 2-bromotoluene, which undergoes a series of transformations to construct the heterocyclic ring system.
Generalized Synthetic Workflow
The following diagram illustrates a representative synthetic route. The initial step typically involves ortho-lithiation of a protected bromotoluene derivative, followed by reaction with a trialkyl borate to introduce the boron moiety. Subsequent deprotection and cyclization yield the final benzoxaborole core.
Caption: Generalized synthetic workflow for benzoxaborole derivatives.
Mechanism of Action: A Tale of Two Targets
The clinical success of benzoxaboroles stems from their ability to potently and selectively inhibit distinct enzyme targets. This specificity is a direct result of the boron atom's unique chemistry.
Antifungal Activity: Inhibition of Leucyl-tRNA Synthetase (LeuRS)
Tavaborole, an antifungal agent, exerts its effect by inhibiting fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[15][16][17] The enzyme is responsible for attaching leucine to its corresponding tRNA. Tavaborole works through a novel tRNA-trapping mechanism.[17] The boron atom forms a stable adduct with the ribose diol of the tRNA molecule within the enzyme's editing site, effectively locking the tRNA in place and halting protein synthesis, which ultimately leads to fungal cell death.[17][18]
Caption: Tavaborole inhibits fungal LeuRS, blocking protein synthesis.
Anti-Inflammatory Activity: Inhibition of Phosphodiesterase 4 (PDE4)
Crisaborole is a non-steroidal topical treatment for atopic dermatitis that functions as a phosphodiesterase 4 (PDE4) inhibitor.[19][20] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key signaling molecule that modulates inflammation.[21] In inflammatory conditions like atopic dermatitis, PDE4 is overactive.[20] By inhibiting PDE4, crisaborole prevents the breakdown of cAMP.[22] The resulting increase in intracellular cAMP levels leads to a reduction in the production of pro-inflammatory cytokines, thereby alleviating the signs and symptoms of the disease.[19][21]
Caption: Crisaborole inhibits PDE4, increasing cAMP and reducing inflammation.
Applications in Drug Development & Clinical Significance
The translation of benzoxaborole chemistry into clinical practice has been highly successful, providing new, non-steroidal treatment options for common dermatological conditions.
Antifungal Therapy: Tavaborole (Kerydin®)
Tavaborole (formerly AN2690) was approved by the U.S. FDA in July 2014 as a 5% topical solution for the treatment of onychomycosis, a fungal infection of the nail.[15][23][24] Its approval marked the introduction of the first oxaborole antifungal agent.[23] A key advantage of tavaborole is its ability to effectively penetrate the dense nail plate, a significant challenge for topical therapies.[25][26][27]
Table 2: Summary of Tavaborole Phase 3 Clinical Trial Efficacy (at 52 Weeks) [23][28]
| Endpoint | Tavaborole 5% Solution | Vehicle |
| Complete Cure | 6.5% - 9.1% | 0.5% - 1.5% |
| Mycological Cure | ~31% - 36% | ~7% - 12% |
| Complete or Almost Complete Cure | 15.3% - 17.9% | 1.5% - 3.9% |
Complete Cure: 0% clinical involvement of the target toenail plus negative mycology. Mycological Cure: Negative KOH wet mount and negative fungal culture.
Anti-inflammatory Therapy: Crisaborole (Eucrisa®)
Crisaborole was approved by the U.S. FDA in December 2016 as a 2% ointment for the topical treatment of mild to moderate atopic dermatitis (eczema).[29][30][31] Its approval was later expanded to include pediatric patients as young as 3 months old.[32] As a non-steroidal option, it can be used on sensitive skin areas and for longer durations compared to topical corticosteroids.[20]
Table 3: Summary of Crisaborole Phase 3 Clinical Trial Efficacy (at 28 Days) [20]
| Endpoint | Crisaborole 2% Ointment | Vehicle |
| ISGA Success (Clear or Almost Clear with ≥2-grade improvement) | 31.4% - 32.8% | 18.0% - 25.4% |
ISGA: Investigator's Static Global Assessment, a 5-point scale of disease severity.
Key Experimental Protocols
The validation of benzoxaborole candidates relies on robust in vitro assays that accurately reflect their mechanism of action.
Protocol: Fungal Susceptibility Testing (Broth Microdilution)
This protocol outlines a method to determine the Minimum Inhibitory Concentration (MIC) of a benzoxaborole compound against a fungal strain like Trichophyton rubrum.
-
Preparation of Inoculum: Culture the fungal strain on an appropriate agar medium. Harvest conidia and suspend in sterile saline. Adjust the suspension to a standardized concentration (e.g., 1-5 x 10⁶ CFU/mL) using a spectrophotometer or hemocytometer.
-
Drug Dilution: Prepare a stock solution of the test compound (e.g., Tavaborole) in a suitable solvent like DMSO. Perform serial twofold dilutions in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a positive control (no drug) and a negative control (no inoculum).
-
Incubation: Seal the plate and incubate at an appropriate temperature (e.g., 30-35°C) for a specified period (e.g., 4-7 days), until sufficient growth is observed in the positive control well.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.
Protocol: In Vitro PDE4 Inhibition Assay
This protocol describes a method to measure the inhibitory activity of a benzoxaborole compound against the PDE4 enzyme.
-
Reagent Preparation: Prepare an assay buffer (e.g., Tris-HCl with MgCl₂). Obtain recombinant human PDE4 enzyme and its substrate, cAMP. The detection system will rely on a secondary enzyme, such as snake venom nucleotidase, and a phosphate detection reagent (e.g., Malachite Green).
-
Compound Dilution: Prepare a stock solution of the test compound (e.g., Crisaborole) in DMSO. Create a series of dilutions in the assay buffer.
-
Enzyme Reaction: In a 96-well plate, add the PDE4 enzyme to wells containing the diluted test compound or vehicle control. Allow a brief pre-incubation period.
-
Initiate Reaction: Add cAMP to all wells to start the enzymatic reaction. Incubate at 30°C for a defined time (e.g., 15-30 minutes). The PDE4 will convert cAMP to AMP.
-
Stop and Develop: Stop the reaction. Add the secondary enzyme (nucleotidase) to convert the product AMP into adenosine and inorganic phosphate (Pi).
-
Detection: Add the phosphate detection reagent. The intensity of the color developed is directly proportional to the amount of phosphate produced and, therefore, to the PDE4 activity.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
The benzoxaborole scaffold represents a triumph of medicinal chemistry, demonstrating how the incorporation of an unconventional element like boron can unlock novel mechanisms of action and lead to the development of safe and effective therapeutics.[3][33] From the foundational 6-Aminobenzo[c]oxaborol-1(3H)-ol structure to the clinically successful drugs Tavaborole and Crisaborole, these compounds have provided much-needed innovation in treating widespread fungal and inflammatory skin conditions.[5][6] The continued exploration of this versatile scaffold promises to yield new drug candidates for a host of other diseases, cementing the role of boron-based chemistry in the future of drug discovery.[7][34]
References
- 1. Benzoxaboroles for Drug Design - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. primescholars.com [primescholars.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Spotlight on tavaborole for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6-aMinobenzo[c][1,2]oxaborol-1(3H)-ol | 117098-94-9 [chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol | C7H8BNO2 | CID 3770187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tavaborole - Wikipedia [en.wikipedia.org]
- 17. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
- 20. nationaleczema.org [nationaleczema.org]
- 21. What is the mechanism of Crisaborole? [synapse.patsnap.com]
- 22. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 24. FDA Approves Anacor Pharmaceuticals, Inc.’ KERYDIN™ (Tavaborole) Topical Solution, 5% For The Treatment Of Onychomycosis Of The Toenails - BioSpace [biospace.com]
- 25. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In Vitro penetration of a novel oxaborole antifungal (AN2690) into the human nail plate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. FDA Approves Topical Treatment for Onychomycosis | Consultant360 [consultant360.com]
- 29. drugs.com [drugs.com]
- 30. Pfizer Receives FDA Approval for EUCRISA™ (crisaborole), a Novel Non-Steroidal Topical Ointment for Mild to Moderate Atopic Dermatitis (Eczema) | Pfizer [pfizer.com]
- 31. FDA Approves Crisaborole to Treat Atopic Dermatitis - blog dermatologico - Dermatologia - SIDeMaST [sidemast.org]
- 32. U.S. FDA Approves Supplemental New Drug Application (sNDA) for Expanded Indication of EUCRISA® (Crisaborole) Ointment, 2%, in Children as Young as 3 Months of Age With Mild-to-Moderate Atopic Dermatitis | Pfizer [pfizer.com]
- 33. researchgate.net [researchgate.net]
- 34. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]
A Comprehensive Technical Guide to 6-Aminobenzo[c]oxaborol-1(3H)-ol: Properties, Synthesis, and Applications
This guide provides an in-depth technical overview of 6-Aminobenzo[c]oxaborol-1(3H)-ol, a key molecular entity within the promising benzoxaborole class of compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document delineates the compound's fundamental properties, explores a scalable and practical synthetic route with detailed protocols, and discusses the well-established mechanism of action characteristic of its structural class. The insights herein are intended to support and accelerate research and development efforts leveraging this versatile chemical building block.
Part 1: Core Physicochemical Properties
6-Aminobenzo[c]oxaborol-1(3H)-ol is a heterocyclic organic compound featuring a benzoxaborole core, which is a fused bicyclic system containing a benzene ring and an oxaborole ring. The unique properties conferred by the boron atom have positioned this scaffold as a cornerstone in modern medicinal chemistry. The essential physicochemical data for the compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈BNO₂ | [1][2][3] |
| Molecular Weight | ~148.96 g/mol | [1][2][3] |
| CAS Number | 117098-94-9 | [1][2][3] |
| IUPAC Name | 1-hydroxy-3H-2,1-benzoxaborol-6-amine | [3] |
| Monoisotopic Mass | 149.0648087 Da | [1][3] |
| Melting Point | 148°C | [1] |
| Appearance | Yellow Solid | [4] |
Note: The compound is often supplied as a hydrochloride salt (CAS: 117098-93-8), which possesses a different molecular formula (C₇H₉BClNO₂) and molecular weight (~185.42 g/mol ).[5][6][7][8] Users should verify the specific form they are working with.
Part 2: Scalable Synthesis and Process Rationale
The utility of a building block in drug development is intrinsically linked to its accessibility via a practical and scalable synthetic route. Early syntheses of aminobenzoxaboroles often relied on the nitration of a pre-formed benzoxaborole core, a process that can be challenging and costly to scale safely. Recent advancements in process chemistry have established more efficient pathways.
A highly effective contemporary approach begins with 2-methyl-5-nitroaniline, bypassing the problematic direct nitration step.[4] This strategy enhances safety, improves yield, and utilizes more readily available starting materials, making it suitable for large-scale production.
Synthetic Workflow Overview
The following diagram illustrates a modern, scalable two-step process to synthesize 6-Aminobenzo[c]oxaborol-1(3H)-ol, emphasizing a key borylation reaction followed by a continuous flow hydrogenation.[4]
Caption: Scalable synthesis of 6-Aminobenzo[c]oxaborol-1(3H)-ol.
Experimental Protocol: Continuous Flow Hydrogenation
This protocol details the reduction of the nitro-intermediate to the final amine product. The use of a continuous flow reactor is a key process intensification technique.
Rationale for Flow Chemistry:
-
Safety: Hydrogenations can be exothermic and involve flammable gas. Flow reactors minimize the reaction volume at any given time, significantly improving the safety profile compared to large-batch reactions.
-
Efficiency: The high surface area-to-volume ratio in a packed-bed reactor enhances mass transfer, leading to faster reaction times and higher efficiency.
-
Scalability: Production can be scaled by simply running the reactor for longer periods (scaling out) rather than using larger, more hazardous vessels.
Step-by-Step Methodology: [4]
-
Solution Preparation: Prepare a solution of 6-nitrobenzo[c][1][5]oxaborol-1(3H)-ol (1.0 equiv, 28.0 mmol, 5.0 g) and ammonium formate (4.0 equiv, 111 mmol, 7.0 g) in ethanol (200 mL). Ensure complete dissolution.
-
Reactor Setup: Prime a continuous flow reactor system equipped with a pre-packed column (e.g., Omnifit, 3 mL) containing Palladium on carbon (Pd/C, 2.0 g, 0.34 mol%).
-
Reaction Execution: Pump the premixed solution through the heated Pd/C column at a flow rate of 1.5 mL/min. The reaction is typically complete within approximately 2 hours of total runtime.
-
Product Collection: Collect the reaction mixture at the reactor outlet. The crude product often precipitates as a brown solid.
-
Purification (Self-Validation): The trustworthiness of this protocol is validated through rigorous purification and analysis.
-
Filter the collected crude product.
-
Purify the solid via trituration with ethyl acetate (EtOAc, 5 mL) to remove impurities.
-
Dry the purified product under vacuum to yield 6-Aminobenzo[c][1][5]oxaborol-1(3H)-ol as a yellow solid (typical yield: ~92%).
-
Confirm identity and purity using quantitative NMR (qNMR), HPLC, and LCMS analysis, comparing the data against a reference standard.
-
Part 3: Mechanism of Action of the Benzoxaborole Class
While 6-aminobenzo[c]oxaborol-1(3H)-ol is primarily a synthetic intermediate, the biological mechanism of the benzoxaborole class is well-elucidated, most notably through the FDA-approved antifungal agent tavaborole (AN2690).[9][10][11] The boron atom is central to this mechanism.
Benzoxaboroles act as potent and specific inhibitors of fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[10][12]
Causality of Inhibition:
-
Target Recognition: The benzoxaborole molecule enters the fungal cell and specifically targets the editing site of the LeuRS enzyme. This site is responsible for proofreading and ensuring that the correct amino acid (leucine) is attached to its corresponding transfer RNA (tRNA).
-
Covalent Adduct Formation: The boron atom, being electron-deficient, forms a stable covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal ribose on the tRNA molecule, effectively trapping it within the enzyme's editing site.[12]
-
Inhibition of Protein Synthesis: This trapping prevents the release of the tRNA and halts the catalytic cycle of LeuRS. The resulting depletion of leucine-charged tRNA leads to a complete shutdown of fungal protein synthesis, ultimately causing cell death (fungicidal activity).[12]
This mechanism is highly selective for the fungal enzyme over its human counterpart, which is a critical factor for its favorable safety profile in therapeutic applications.[12]
Signaling Pathway Visualization
Caption: Inhibition of fungal LeuRS by a benzoxaborole.
Part 4: Applications in Drug Discovery
The primary value of 6-Aminobenzo[c]oxaborol-1(3H)-ol lies in its role as a versatile starting material and key intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs).
-
Antiparasitic Agents: It is a crucial building block in the synthesis of DNDI-6148, a novel drug candidate for treating visceral leishmaniasis.[4]
-
Antiviral Therapeutics: The amino group serves as a chemical handle for elaboration, allowing its use as a reactant in the preparation of peptide isoquinoline derivatives that act as inhibitors of the Hepatitis C Virus (HCV) NS3 protease.[13]
-
Advanced Drug Delivery: It has been utilized in the synthesis of specialized nanocarriers designed for ATP-fueled, chemomechanically driven guest delivery, showcasing its application in cutting-edge drug delivery systems.[13]
Conclusion
6-Aminobenzo[c]oxaborol-1(3H)-ol is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined physicochemical properties, coupled with the development of safe and scalable synthetic routes, have solidified its position as a valuable intermediate. The foundational understanding of the benzoxaborole mechanism of action provides a strong rationale for its continued exploration in the development of novel therapeutics targeting a range of diseases. This guide serves as a foundational resource to empower researchers in leveraging this potent chemical scaffold for future innovations.
References
- 1. echemi.com [echemi.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol | C7H8BNO2 | CID 3770187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. calpaclab.com [calpaclab.com]
- 6. 6-Amino-2,1-benzoxaborol-1(3H)-ol--hydrogen chloride (1/1) | C7H9BClNO2 | CID 44118730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cas 117098-93-8|| where to buy this compound hydrochloride [english.chemenu.com]
- 8. This compound hydrochloride | 117098-93-8 [sigmaaldrich.com]
- 9. Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spotlight on tavaborole for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. podiatry.com [podiatry.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound | 117098-94-9 [chemicalbook.com]
An In-Depth Technical Guide to 6-Aminobenzo[c]oxaborol-1(3H)-ol: A Pivotal Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of the Benzoxaborole Scaffold
The benzoxaborole moiety has rapidly emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activity. These boron-containing heterocycles have led to the discovery of new classes of antibacterial, antifungal, antiprotozoal, antiviral, and anti-inflammatory agents. Their unique chemical properties, including low biotoxicity and the ability to form covalent interactions with protein targets, make them particularly attractive for drug design. Two notable examples of FDA-approved drugs featuring this scaffold are Tavaborole, an antifungal agent, and Crisaborole, for the treatment of atopic dermatitis. This guide focuses on a critical building block within this chemical class: 6-Aminobenzo[c]oxaborol-1(3H)-ol, providing an in-depth look at its synthesis, properties, and its significant role as a key intermediate in the development of next-generation therapeutics.
Core Compound Analysis: 6-Aminobenzo[c]oxaborol-1(3H)-ol
IUPAC Name: 1-hydroxy-3H-2,1-benzoxaborol-6-amine[1]
Synonyms: 6-amino-1-hydroxy-2,1-benzoxaborolane
CAS Number: 117098-94-9[1]
Molecular Formula: C₇H₈BNO₂[1]
Molecular Weight: 148.96 g/mol [1]
Physicochemical Properties
| Property | Value | Source |
| Melting Point | 148 °C (lit.) | [2] |
| Appearance | Solid | |
| Purity | ≥97% (commercially available) | |
| Storage Temperature | 2-8°C, inert atmosphere |
Synthesis and Manufacturing: Scalable Routes to a Key Intermediate
The synthesis of 6-Aminobenzo[c]oxaborol-1(3H)-ol is of significant interest due to its role as a key intermediate in the production of the visceral leishmaniasis drug candidate, DNDI-6148.[3][4][5][6] Initial synthetic routes often involved a challenging nitration step of 1-hydroxy-2,1-benzoxaborolane, which proved difficult and expensive to scale up.[6] More recent and practical approaches have been developed to circumvent this issue, providing more scalable and cost-effective manufacturing processes.
Synthetic Pathway 1: Five-Step Sequence from 4-Tolunitrile
One practical approach involves a five-step sequence starting from the readily available and inexpensive 4-tolunitrile. This method results in an overall yield of approximately 40%.[6]
Caption: Five-step synthesis of 6-Aminobenzo[c]oxaborol-1(3H)-ol from 4-tolunitrile.
Synthetic Pathway 2: Scalable Route Utilizing Continuous Flow Hydrogenation
A more practical and scalable approach starts from 2-methyl-5-nitroaniline and utilizes a borylation of the aniline followed by a continuous flow hydrogenation. This route achieves an overall yield of around 46% and is favored for its mild operating conditions and easier isolation processes.[6]
Caption: Scalable synthesis of 6-Aminobenzo[c]oxaborol-1(3H)-ol using continuous flow hydrogenation.
Experimental Protocol: Continuous Flow Hydrogenation for the Synthesis of 6-Aminobenzo[c]oxaborol-1(3H)-ol
The following is a representative protocol for the reduction of the nitro group to form the final amine, adapted from published scalable synthesis methods.[6]
Materials:
-
6-nitrobenzo[c][3]oxaborol-1(3H)-ol
-
Ammonium formate
-
Ethanol
-
Palladium on carbon (Pd/C) catalyst
-
Continuous flow reactor system (e.g., Vapourtec E-series) with a packed bed reactor
Procedure:
-
Prepare the reaction mixture: Dissolve 6-nitrobenzo[c][3]oxaborol-1(3H)-ol (1.0 equivalent) and ammonium formate (4.0 equivalents) in ethanol.
-
Set up the flow reactor: Pack a column reactor with Pd/C catalyst. Set the system to the desired flow rate (e.g., 1.5 mL/min).
-
Initiate the reaction: Pump the premixed solution through the heated, catalyst-packed reactor.
-
Collect the product: Collect the eluent from the reactor outlet. The reaction is typically complete within a few hours.
-
Purification: The crude product can be purified by trituration with a suitable solvent, such as ethyl acetate, to yield the pure 6-Aminobenzo[c][oxaborol-1(3H)-ol.
Application in Drug Discovery: A Gateway to Anti-Leishmanial Therapeutics
The primary and most significant application of 6-Aminobenzo[c]oxaborol-1(3H)-ol is its role as a key intermediate in the synthesis of DNDI-6148, a promising preclinical candidate for the treatment of visceral leishmaniasis.[3][4][7] Visceral leishmaniasis is a severe parasitic disease with limited treatment options, making the development of new, effective, and orally bioavailable drugs a high priority.[4][7]
The Significance of DNDI-6148
DNDI-6148 has demonstrated impressive in vivo efficacy, with over a 98% reduction in parasite burden in preclinical models.[3][7] Its development addresses the urgent need for safer, shorter-course, and more accessible treatments for this neglected tropical disease.[3][4][7]
Caption: Convergent synthesis of DNDI-6148 from key intermediates.
Mechanism of Action: The Power of the Benzoxaborole Core
While direct biological activity data for 6-Aminobenzo[c]oxaborol-1(3H)-ol is not extensively published, the mechanism of action of its derivative, DNDI-6148, provides critical insight into the therapeutic potential of this scaffold. DNDI-6148 primarily acts through the inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease.[3][7][8]
CPSF3 is an essential enzyme in the parasite responsible for the processing of the 3'-end of messenger RNA. By inhibiting this enzyme, DNDI-6148 disrupts mRNA maturation, leading to a cascade of events that ultimately results in parasite death. This targeted mechanism of action is a hallmark of the benzoxaborole class, which often function as potent and selective enzyme inhibitors. For example, the antifungal Tavaborole inhibits leucyl-tRNA synthetase, thereby blocking protein synthesis in fungi.
Caption: Mechanism of action of DNDI-6148 via inhibition of Leishmania CPSF3.
Experimental Workflow: In Vitro Leishmania Growth Inhibition Assay
For researchers working with 6-Aminobenzo[c]oxaborol-1(3H)-ol or its derivatives as potential anti-leishmanial agents, a standard in vitro growth inhibition assay is a crucial first step. The following is a generalized protocol for assessing the efficacy of compounds against the intracellular amastigote stage of Leishmania, which is the clinically relevant form of the parasite.[2][9][10][11]
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against intracellular Leishmania amastigotes.
Materials:
-
Leishmania species (e.g., L. donovani)
-
Host cells (e.g., THP-1 macrophages)
-
Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control (e.g., miltefosine)
-
96-well microtiter plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader or microscope for quantification
Procedure:
-
Host Cell Seeding: Seed host cells (e.g., THP-1 macrophages) into 96-well plates and allow them to adhere and differentiate.
-
Parasite Infection: Infect the adherent host cells with Leishmania promastigotes and incubate to allow for parasite internalization and transformation into amastigotes.
-
Compound Addition: Prepare serial dilutions of the test compound and add them to the infected cells. Include wells with untreated infected cells (negative control) and cells treated with a known anti-leishmanial drug (positive control).
-
Incubation: Incubate the plates for a defined period (e.g., 72-96 hours) to allow for compound activity.
-
Quantification of Parasite Load: Determine the number of viable intracellular amastigotes. This can be done by various methods, such as:
-
Microscopic counting: Staining the cells (e.g., with Giemsa) and manually counting the number of amastigotes per host cell.
-
Reporter gene assays: Using parasite lines expressing a reporter gene (e.g., luciferase or β-galactosidase) and measuring the signal.
-
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration relative to the untreated control. Determine the IC₅₀ value by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
6-Aminobenzo[c]oxaborol-1(3H)-ol stands as a testament to the power of the benzoxaborole scaffold in modern drug discovery. While its primary role is that of a key synthetic intermediate, its contribution to the development of a promising new treatment for visceral leishmaniasis is undeniable. The scalable and efficient synthetic routes now available for this compound will undoubtedly facilitate further research and development in this area. As our understanding of the diverse biological targets of benzoxaboroles continues to grow, it is likely that 6-Aminobenzo[c]oxaborol-1(3H)-ol and its derivatives will find new and exciting applications in the ongoing quest for novel therapeutics.
References
- 1. 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol | C7H8BNO2 | CID 3770187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. med.nyu.edu [med.nyu.edu]
- 3. DNDI-6148: A novel benzoxaborole preclinical candidate for the treatment of visceral leishmaniasis | DNDi [dndi.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Resistance Determinants for a Promising Antileishmanial Oxaborole Series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Growth Inhibition Assays of Leishmania spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Growth Inhibition Assays of Leishmania spp. | Springer Nature Experiments [experiments.springernature.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The 6-Aminobenzoxaborole Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The benzoxaborole scaffold has emerged as a versatile and highly valuable heterocyclic motif in contemporary drug discovery, leading to the development of clinically approved therapeutics.[1][2] Among its various substituted analogues, the 6-aminobenzoxaborole core represents a particularly privileged substructure. The strategic placement of the amino group at the 6-position provides a crucial handle for synthetic elaboration, enabling the generation of diverse compound libraries with finely-tuned pharmacological properties. This guide provides a comprehensive overview of the medicinal chemistry applications of the 6-aminobenzoxaborole scaffold, delving into its synthesis, unique chemical properties, diverse mechanisms of action, and broad therapeutic potential across a range of diseases. We will explore key structure-activity relationships (SAR) and provide detailed experimental insights to empower researchers in the rational design of next-generation benzoxaborole-based therapeutics.
The Benzoxaborole Core: Unique Chemistry and Therapeutic Promise
Benzoxaboroles are a class of boron-containing heterocycles that merge the structural features of boronic acids and cyclic boronic esters.[3] This unique arrangement confers a set of desirable physicochemical and drug-like properties, including enhanced stability and aqueous solubility compared to their acyclic phenylboronic acid counterparts.[1][4] The key to their biological activity lies in the Lewis acidic nature of the boron atom, which possesses a vacant p-orbital.[3][5] This allows for reversible covalent interactions with nucleophilic residues, such as the hydroxyl groups of serines in enzyme active sites or the diols present in sugars and RNA.[3][6] This ability to form stable yet reversible adducts underpins the diverse mechanisms of action observed for this scaffold.[3]
The 6-amino substitution on the benzoxaborole ring is a critical design element in medicinal chemistry. This primary amine serves as a versatile synthetic handle for the introduction of a wide array of substituents through amide bond formation, reductive amination, and other common synthetic transformations.[5] This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Synthesis of the 6-Aminobenzoxaborole Scaffold: Key Strategies
The preparation of the 6-aminobenzoxaborole core is a critical first step in the development of derivatives. Several synthetic routes have been developed, often starting from readily available materials. A common strategy involves the nitration of a pre-formed benzoxaborole, followed by reduction of the nitro group to the desired amine. However, scaling up this nitration step can be challenging and costly.[7]
More practical and scalable approaches have been developed to circumvent this issue. One such method begins with 2-methyl-5-nitroaniline, featuring borylation and continuous flow hydrogenation as key steps.[7] Another efficient route starts from 4-tolunitrile and proceeds through a Hofmann rearrangement.[7] These methods provide reliable access to the key 6-amino-1-hydroxy-2,1-benzoxaborolane intermediate, paving the way for further derivatization.
Below is a generalized workflow for the synthesis of 6-aminobenzoxaborole derivatives.
Caption: Generalized synthetic workflow for 6-aminobenzoxaborole derivatives.
Experimental Protocol: Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane from 2-methyl-5-nitroaniline
This protocol is a representative example based on published literature and should be adapted and optimized for specific laboratory conditions.[7]
Step 1: Borylation of 2-methyl-5-nitroaniline
-
To a solution of 2-methyl-5-nitroaniline in an appropriate solvent (e.g., THF), add a suitable borane source (e.g., BH3-THF complex) at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.
-
Quench the reaction carefully with an appropriate reagent (e.g., methanol).
-
Work up the reaction mixture to isolate the borylated intermediate.
Step 2: Continuous Flow Hydrogenation
-
Prepare a solution of the borylated intermediate in a suitable solvent (e.g., ethanol).
-
Pass the solution through a continuous flow hydrogenation reactor packed with a catalyst (e.g., Pd/C).
-
Set the appropriate temperature, pressure, and flow rate for the hydrogenation.
-
Collect the product stream and evaporate the solvent to obtain the crude 6-amino-1-hydroxy-2,1-benzoxaborolane.
-
Purify the product by crystallization or column chromatography.
Therapeutic Applications and Mechanisms of Action
The 6-aminobenzoxaborole scaffold has been successfully employed in the development of therapeutic agents for a wide range of diseases. The versatility of the 6-amino group allows for the introduction of pharmacophores that can target diverse biological macromolecules.
Anti-inflammatory Agents
A significant area of application for 6-aminobenzoxaborole derivatives is in the treatment of inflammatory diseases. These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8]
-
Mechanism of Action: The anti-inflammatory effects of certain benzoxaboroles, such as the clinically approved crisaborole, are attributed to the inhibition of phosphodiesterase 4 (PDE4).[1][2] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the production of inflammatory mediators. The boron atom in the benzoxaborole scaffold is thought to interact with key residues in the active site of PDE4.
A series of 6-(benzoylamino)benzoxaboroles has been investigated for their anti-inflammatory properties.[8] The structure-activity relationship studies revealed that substitution on the benzoyl ring significantly impacts activity.
| Compound | R Group (Benzoyl Substitution) | TNF-α IC50 (µM) | IL-1β IC50 (µM) | IL-6 IC50 (µM) |
| 1q (AN4161) | 4-Cl | 0.19 | 0.50 | 0.28 |
| 1a | H | >10 | >10 | >10 |
| 1d | 4-F | 0.35 | 0.85 | 0.45 |
| 1h | 4-CF3 | 0.25 | 0.60 | 0.32 |
Data adapted from Bioorganic & Medicinal Chemistry Letters, 2013, 23(21), 5870-3.[8]
The data clearly indicates that electron-withdrawing groups at the 4-position of the benzoyl ring enhance the inhibitory activity against cytokine production. Compound 1q (AN4161) emerged as a promising lead with excellent in vivo efficacy in animal models of arthritis.[8]
Caption: Inhibition of PDE4 by 6-aminobenzoxaborole derivatives.
Antifungal and Antibacterial Agents
The benzoxaborole scaffold has yielded potent anti-infective agents. The mechanism of action for many of these compounds involves the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis in fungi and bacteria.[3]
-
Mechanism of Action: The benzoxaborole moiety forms a covalent adduct with the terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme.[3] This adduct mimics the aminoacyl-adenylate intermediate, effectively trapping the enzyme and halting protein synthesis.
While the clinically approved antifungal tavaborole is a 5-fluorobenzoxaborole, the 6-amino scaffold has also been explored for developing novel anti-infectives. The amino group can be functionalized to enhance cell penetration and target engagement.
Antiprotozoal Agents
The 6-aminobenzoxaborole scaffold is a key component of DNDI-6148, a preclinical candidate for the treatment of visceral leishmaniasis.[9]
-
Mechanism of Action: DNDI-6148 acts through the inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease.[9] This enzyme is crucial for the processing of pre-mRNA in the parasite. Inhibition of CPSF3 disrupts parasite gene expression, leading to cell death. The development of DNDI-6148 highlights the potential of the 6-aminobenzoxaborole scaffold in addressing neglected tropical diseases.
Anticancer Agents
Emerging research has demonstrated the potential of 6-aminobenzoxaborole derivatives as anticancer agents. For instance, bis-benzoxaboroles derived from 6-aminobenzoxaborole have shown potent and selective inhibitory activity against carbonic anhydrase IX (CA IX), a transmembrane enzyme overexpressed in many tumors and associated with tumor progression and metastasis.[5]
-
Mechanism of Action: The benzoxaborole moiety is believed to interact with the zinc ion and key residues in the active site of carbonic anhydrase. Dimerization or trimerization of the benzoxaborole scaffold through the 6-amino linker can lead to enhanced binding affinity and selectivity for specific CA isoforms.[5]
Structure-Activity Relationships (SAR) of 6-Aminobenzoxaborole Derivatives
Systematic exploration of the 6-aminobenzoxaborole scaffold has yielded valuable insights into the structure-activity relationships that govern its biological activity.
-
The 6-Amino Group: As previously discussed, the 6-amino group is a critical anchor point for derivatization. The nature of the substituent appended to this amine has a profound impact on the compound's pharmacological profile.
-
Aromatic Substituents: In the case of anti-inflammatory 6-(benzoylamino)benzoxaboroles, electron-withdrawing substituents on the benzoyl ring generally enhance activity.[8] This suggests that the electronic properties of the appended moiety can influence the interaction with the biological target.
-
Linker Chemistry: For bis- and tris-benzoxaboroles investigated as carbonic anhydrase inhibitors, the linker connecting the benzoxaborole units plays a crucial role in determining the potency and selectivity.[5] The length, rigidity, and chemical nature of the linker dictate the spatial orientation of the benzoxaborole moieties, allowing for optimal engagement with the target enzyme.
Future Perspectives
The 6-aminobenzoxaborole scaffold continues to be a fertile ground for drug discovery. Its synthetic tractability, coupled with the unique reactivity of the boron atom, provides a powerful platform for the design of novel therapeutics. Future research directions are likely to include:
-
Expansion into New Therapeutic Areas: The proven versatility of the scaffold warrants its exploration against a wider range of biological targets and diseases.
-
Development of Covalent Inhibitors: The ability of the boron atom to form reversible covalent bonds can be harnessed to design highly potent and selective covalent inhibitors.
-
Boron-Based Prodrugs: The 6-amino group can be utilized to develop prodrug strategies to improve the pharmacokinetic properties and targeted delivery of benzoxaborole-based drugs.
-
Application in Chemical Biology: Fluorescently labeled or biotinylated 6-aminobenzoxaborole derivatives can serve as valuable chemical probes to study biological processes and identify new drug targets.
Conclusion
The 6-aminobenzoxaborole scaffold represents a privileged structural motif in medicinal chemistry, offering a unique combination of desirable drug-like properties and versatile synthetic accessibility. The strategic placement of the 6-amino group provides an invaluable handle for fine-tuning the pharmacological profile of these compounds, leading to the discovery of potent and selective agents for a diverse array of therapeutic targets. As our understanding of the intricate interplay between the boron atom and biological systems deepens, the 6-aminobenzoxaborole scaffold is poised to play an increasingly important role in the development of next-generation therapeutics to address unmet medical needs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of diazaborines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and structure-activity relationships of 6-(benzoylamino)benzoxaboroles as orally active anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Rising Star in Fragment-Based Drug Design: A Technical Guide to 6-Aminobenzo[c]oxaborol-1(3H)-ol
Foreword: The Paradigm Shift Towards Privileged Fragments
In the landscape of modern drug discovery, the pursuit of novel chemical matter with inherent biological relevance is paramount. Fragment-based drug discovery (FBDD) has emerged as a powerful engine for this endeavor, offering a more efficient and rational approach to lead generation compared to traditional high-throughput screening. Within the vast chemical space of fragments, a select few scaffolds have earned the designation of "privileged" due to their ability to interact with multiple, unrelated biological targets. This guide focuses on one such rising star: 6-Aminobenzo[c]oxaborol-1(3H)-ol .
This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals. It moves beyond a mere description of a chemical entity, providing a strategic framework for leveraging the unique properties of the 6-aminobenzo[c]oxaborol-1(3H)-ol core in drug design campaigns. We will dissect its fundamental characteristics, explore its proven mechanism of action, and provide actionable, field-proven protocols for its application in fragment-based screening and lead optimization.
The Benzoxaborole Core: A Unique Convergence of Chemistry and Biology
The benzoxaborole scaffold, a heterocyclic moiety containing a boron atom, has garnered significant attention in medicinal chemistry for its unique chemical properties and broad biological activity.[1] Unlike many purely carbon-based fragments, the boron atom imparts distinct characteristics that are central to its function.
Physicochemical Properties of 6-Aminobenzo[c]oxaborol-1(3H)-ol
The parent fragment, 6-Aminobenzo[c]oxaborol-1(3H)-ol, possesses a favorable profile for fragment-based screening, adhering to the "Rule of Three" often used to define ideal fragments.[2] Its low molecular weight and moderate lipophilicity contribute to its generally good aqueous solubility, a critical factor for biophysical screening methods.[3]
| Property | Value | Source |
| Molecular Formula | C₇H₈BNO₂ | [1] |
| Molecular Weight | 148.96 g/mol | [1] |
| XLogP3 | 0.06770 | [4] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Melting Point | 148°C | [4] |
The hydrochloride salt is also commercially available, often exhibiting improved solubility and handling properties.[5]
The Role of Boron: More Than a Structural Placeholder
The boron atom in the oxaborole ring is the linchpin of its biological activity. It is a Lewis acid, capable of forming reversible covalent bonds with nucleophilic groups in biological targets, most notably the cis-diol moieties of sugars.[6] This ability to form a stable, yet reversible, adduct is a key differentiator from many other fragments and is central to its mechanism of action against targets like leucyl-tRNA synthetase.
Mechanism of Action: A Case Study in tRNA Trapping
The most well-characterized mechanism of action for a drug derived from this fragment is that of tavaborole (formerly AN2690), an antifungal agent. Tavaborole is a potent inhibitor of fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[7]
Targeting the Editing Site of Leucyl-tRNA Synthetase
LeuRS is responsible for attaching the amino acid leucine to its corresponding tRNA. To ensure fidelity, it possesses an editing domain that hydrolyzes incorrectly charged tRNAs.[8] Tavaborole exploits this editing site.[9] The boron atom of the benzoxaborole core forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNALeu.[10] This adduct then becomes trapped in the editing site, effectively locking the enzyme in an inactive conformation and halting protein synthesis, which ultimately leads to fungal cell death.[9][11]
Structural Insights into Binding
Crystallographic studies of fungal LeuRS in complex with benzoxaborole derivatives have provided a detailed picture of the key interactions.[11] The benzoxaborole moiety occupies a specific pocket within the editing domain, and the substituents on the aromatic ring can be modified to enhance potency and selectivity. The 6-amino group of the core fragment, for instance, can form crucial hydrogen bonds with the enzyme or surrounding water molecules, contributing to the overall binding affinity.
Application in Fragment-Based Drug Discovery
The favorable physicochemical properties and unique reactivity of the 6-aminobenzo[c]oxaborol-1(3H)-ol core make it an excellent starting point for FBDD campaigns against a variety of targets.
Structure-Activity Relationship (SAR) Beyond Antifungals
While the antifungal activity of benzoxaboroles is well-documented, the 6-aminobenzo[c]oxaborol-1(3H)-ol scaffold has shown promise against other target classes. For example, derivatives have been synthesized and evaluated as anti-inflammatory agents, demonstrating potent inhibition of cytokines like TNF-α, IL-1β, and IL-6.[12] Further studies have explored their potential as antibacterial and antiparasitic agents.[13] The 6-amino group serves as a convenient chemical handle for synthetic elaboration, allowing for the exploration of a wide chemical space to optimize potency and selectivity for different targets.
Experimental Protocol: Fragment Screening with Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique for detecting the binding of small fragments to a target protein in real-time.[14] A general protocol for screening a fragment library containing 6-aminobenzo[c]oxaborol-1(3H)-ol is as follows:
Objective: To identify fragments that bind to a target protein and determine their binding affinity (KD).
Materials:
-
Purified target protein (with a suitable tag for immobilization, e.g., His-tag)
-
SPR instrument and sensor chips (e.g., CM5, NTA)
-
Fragment library including 6-aminobenzo[c]oxaborol-1(3H)-ol, dissolved in DMSO
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling, Ni-NTA for His-tag capture)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface (if using amine coupling).
-
Inject the target protein to achieve the desired immobilization level.
-
Deactivate any remaining active groups and wash the surface.
-
-
Fragment Screening (Single Concentration):
-
Prepare fragment solutions in running buffer containing a low percentage of DMSO (e.g., 1-5%) to match the sample buffer.
-
Inject each fragment over the target and a reference surface (a blank channel or one with an unrelated protein).
-
Monitor the binding response. A significant increase in response units (RU) on the target surface compared to the reference indicates a potential hit.
-
-
Hit Validation and Affinity Determination:
-
For promising hits, perform a dose-response analysis by injecting a series of concentrations of the fragment.
-
Fit the resulting binding data to a suitable model (e.g., steady-state affinity) to determine the KD.
-
Experimental Protocol: Synthesis of a Focused Library
Once a hit is identified, the next step is to synthesize a small library of analogs to explore the SAR and improve potency. The 6-amino group of the core fragment is an excellent point for diversification.
Objective: To synthesize a small library of N-acylated derivatives of 6-aminobenzo[c]oxaborol-1(3H)-ol.
Materials:
-
6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride[5]
-
A selection of carboxylic acids or acyl chlorides
-
Coupling agents (e.g., HATU, EDC/HOBt) or a base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica gel for column chromatography, HPLC)
General Procedure for Amide Coupling:
-
To a solution of 6-aminobenzo[c]oxaborol-1(3H)-ol hydrochloride and a carboxylic acid in an anhydrous solvent, add a coupling agent and a non-nucleophilic base.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired N-acylated derivative.
This straightforward synthetic route allows for the rapid generation of a diverse set of analogs for further biological evaluation.
Future Perspectives and Conclusion
The 6-aminobenzo[c]oxaborol-1(3H)-ol fragment represents a compelling starting point for drug discovery programs. Its unique boron chemistry, which enables reversible covalent interactions, sets it apart from more conventional fragments. The clinical success of tavaborole validates the potential of this scaffold, and ongoing research continues to uncover its utility against a widening array of biological targets.
As our understanding of the nuanced roles of boron in medicinal chemistry deepens, and as fragment-based methodologies become increasingly sophisticated, we can anticipate that the 6-aminobenzo[c]oxaborol-1(3H)-ol core will feature prominently in the discovery of the next generation of innovative therapeutics. This guide provides the foundational knowledge and practical protocols to empower researchers to unlock the full potential of this remarkable fragment.
References
- 1. 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol | C7H8BNO2 | CID 3770187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 3. Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. spring8.or.jp [spring8.or.jp]
- 9. researchgate.net [researchgate.net]
- 10. rcsb.org [rcsb.org]
- 11. Crystal structures of the human and fungal cytosolic Leucyl-tRNA synthetase editing domains: A structural basis for the rational design of antifungal benzoxaboroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
The Benzoxaborole Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The benzoxaborole scaffold has emerged from relative obscurity to become a privileged structure in contemporary medicinal chemistry. Its unique boron-based heterocyclic system imparts a combination of desirable physicochemical properties, including aqueous solubility and metabolic stability, along with a distinctive mechanism of action that has led to the successful development of novel therapeutics. This guide provides an in-depth exploration of the benzoxaborole core, offering field-proven insights into its synthesis, mechanism of action, structure-activity relationships (SAR), and the practical experimental workflows required for the discovery and development of new chemical entities based on this versatile scaffold. We will delve into the causality behind experimental choices, providing not just protocols but a self-validating framework for researchers to confidently navigate the exploration of benzoxaboroles in their own drug discovery programs.
Introduction: The Rise of a Boron-Containing Privileged Scaffold
Boron, an element positioned next to carbon in the periodic table, has long been recognized for its unique chemical properties.[1] However, its incorporation into medicinal chemistry has been a more recent endeavor, partly due to a perceived lack of boron-containing natural products.[2] The approval of the boronic acid-containing proteasome inhibitor, bortezomib, marked a significant turning point, stimulating greater interest in the therapeutic potential of organoboron compounds.[1][2]
Among the various classes of organoboron compounds, benzoxaboroles have garnered significant attention.[3] First synthesized in 1957, these bicyclic structures, which can be considered cyclic esters of 2-hydroxymethylphenylboronic acid, possess a unique combination of stability and reactivity that makes them particularly well-suited for drug development.[4] The incorporation of the boron atom into a five-membered ring fused to a benzene ring enhances its Lewis acidity compared to simple phenylboronic acids, a key feature that underpins its biological activity.[5] This enhanced acidity, coupled with good water solubility and the ability to form reversible covalent bonds with biological nucleophiles, has propelled the benzoxaborole scaffold to the forefront of drug discovery, leading to the development of FDA-approved drugs for a range of indications.[5][6]
This guide will provide a comprehensive overview of the benzoxaborole scaffold, from its fundamental chemical properties to its successful application in drug discovery, with a focus on providing practical insights and methodologies for researchers in the field.
The Chemistry of Benzoxaboroles: Synthesis and Properties
A key advantage of the benzoxaborole scaffold is its accessibility through various synthetic routes, allowing for the generation of diverse libraries of compounds for biological screening.
General Synthetic Strategies
The synthesis of the benzoxaborole core typically involves the formation of a 2-formylphenylboronic acid intermediate, which can then be cyclized to the desired 1-hydroxy-1,3-dihydro-2,1-benzoxaborole.
One of the most common and versatile methods for introducing the boronic acid functionality is the Miyaura borylation reaction .[7][8] This palladium-catalyzed cross-coupling reaction utilizes a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to borylate an aryl halide.[7] The resulting boronic ester can then be hydrolyzed to the corresponding boronic acid.
A general workflow for the synthesis of a substituted benzoxaborole is illustrated below:
Caption: A generalized synthetic workflow for the preparation of substituted benzoxaboroles.
Detailed Experimental Protocol: Synthesis of 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (Tavaborole Precursor)
This protocol outlines the synthesis of a key benzoxaborole intermediate, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, adapted from published procedures.[9][10]
Step 1: Protection of the Aldehyde
-
To a solution of 2-bromo-5-fluorobenzaldehyde (5.00 g, 0.025 mol) in methanol (100 mL) in a two-necked flask, add trimethoxymethane (2.69 g, 0.025 mol).
-
Add concentrated sulfuric acid (0.4 mL) and reflux the solution for one hour.
-
Cool the solution and adjust the pH to ~11 with a concentrated solution of sodium methoxide in methanol.
Step 2: Lithiation and Borylation
-
Cool the solution from Step 1 to below -70°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium in hexane (2.5 M, 11 mL) dropwise, maintaining the temperature below -70°C.
-
Stir the solution for one hour, then slowly add triethyl borate (3.80 g, 0.026 mol, 4.4 mL), again keeping the temperature below -70°C.
-
Remove the cooling bath and stir for an additional hour.
Step 3: Hydrolysis and Cyclization
-
Adjust the pH of the solution to ~3 with 3 M aqueous HCl.
-
Separate the aqueous layer and extract with diethyl ether (2 x 100 mL).
-
Combine the organic layers and partially remove the solvent under vacuum.
-
Dissolve the remaining thick solution in hot water. Upon cooling, yellowish crystals of 4-fluoro-2-formylphenylboronic acid will form.
-
Isolate the crystals by filtration and recrystallize from water (yield ~49%).
-
Dissolve the 4-fluoro-2-formylphenylboronic acid (1.79 g, 0.011 mol) in methanol (100 mL).
-
Add sodium borohydride (NaBH₄) (0.44 g, 0.012 mol) in small portions and stir the solution for 12 hours.
-
Add another portion of NaBH₄ (0.22 g) and stir for an additional 3 days.
-
Remove the solvent under vacuum and dissolve the crude product in water.
-
Crystallization will yield 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole as yellowish crystals (yield ~51%).
Mechanism of Action: The Role of the Boron Atom
The therapeutic efficacy of benzoxaboroles stems from the unique ability of the boron atom to form a reversible covalent bond with nucleophilic groups in the active sites of target enzymes. This interaction is often with a diol functionality, such as the ribose of adenosine in tRNA.[4]
Inhibition of Leucyl-tRNA Synthetase (LeuRS)
A primary target for many antifungal and antibacterial benzoxaboroles is leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[4] Tavaborole, an antifungal agent, exemplifies this mechanism.[4] The boron atom of tavaborole forms a stable adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNALeu, effectively trapping the tRNA in the editing site of the enzyme and halting protein synthesis.[4]
Caption: Simplified schematic of leucyl-tRNA synthetase inhibition by tavaborole.
Inhibition of Phosphodiesterase 4 (PDE4)
Crisaborole, an anti-inflammatory agent for atopic dermatitis, targets phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[11][12] By inhibiting PDE4, crisaborole increases intracellular cAMP levels, which in turn reduces the production of pro-inflammatory cytokines.[11][12] X-ray crystallography has revealed that the boron atom of crisaborole interacts with the bimetallic center (Zn²⁺ and Mg²⁺) in the active site of PDE4B.[13][14]
Caption: Pathway of PDE4 inhibition by crisaborole leading to reduced inflammation.
Inhibition of Bacterial β-Lactamases
Vaborbactam is a cyclic boronic acid β-lactamase inhibitor that protects β-lactam antibiotics from degradation by serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).[1][15][16][17][18] The boron atom of vaborbactam forms a reversible covalent bond with the catalytic serine residue in the active site of the β-lactamase, mimicking the tetrahedral transition state of β-lactam hydrolysis and thereby inactivating the enzyme.[1][15][16][17][18]
Structure-Activity Relationships (SAR) of Benzoxaboroles
The exploration of SAR is a cornerstone of medicinal chemistry, guiding the optimization of lead compounds into clinical candidates. The benzoxaborole scaffold has proven to be highly amenable to SAR studies, with modifications at various positions of the bicyclic ring system leading to significant changes in biological activity and selectivity.
SAR of Antifungal Benzoxaboroles
Studies on benzoxaborole analogs as antifungal agents have revealed several key SAR trends. For instance, in a series of 3-amino benzoxaboroles tested against Candida albicans, the presence of a fluorine atom at the 5-position (para to the boron atom) was found to enhance antifungal activity.[2][11]
| Compound | R¹ | R² | MIC (µg/mL) against C. albicans[11] |
| 1 | F | Morpholine | 31-62 |
| 2 | F | Thiomorpholine | 31-62 |
| 3 | F | Piperidine | 31-62 |
| 4 | F | Piperazine | 31-62 |
| 5 | F | 4-Methylpiperazine | 31-62 |
| 6 | H | - | 8 |
| 7 | H | Morpholine | 62-125 |
| 8 | H | Thiomorpholine | 62-125 |
| 9 | H | Piperidine | 62-125 |
| 10 | H | Piperazine | 62-125 |
Table 1: Antifungal activity of 3-amino benzoxaborole derivatives against Candida albicans.
SAR of Antitrypanosomal Benzoxaboroles
Benzoxaboroles have also shown significant promise as agents against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. SAR studies have been instrumental in optimizing their potency.
| Compound | R¹ | R² | IC₅₀ (µg/mL) against T. brucei[19] |
| SCYX-7158 | - | - | 0.07-0.37 |
| AN11736 | - | - | 0.0063 |
| AN7973 | - | - | - |
Table 2: Antitrypanosomal activity of selected benzoxaborole derivatives.
Biological Evaluation of Benzoxaborole Derivatives
The successful development of benzoxaborole-based drugs relies on robust and reproducible biological assays to determine their potency, selectivity, and mechanism of action.
Experimental Workflow: Antifungal Susceptibility Testing
A standard method for determining the antifungal activity of novel compounds is the broth microdilution assay, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[20][21][22][23]
Workflow: Broth Microdilution Antifungal Susceptibility Assay
-
Compound Preparation: Prepare a stock solution of the benzoxaborole derivative in a suitable solvent (e.g., DMSO). Create a serial two-fold dilution series of the compound in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) and prepare a standardized inoculum suspension in RPMI-1640 medium.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compound.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.
Experimental Workflow: PDE4 Inhibition Assay
The inhibition of PDE4 can be assessed using a cell-based reporter gene assay.[12][24] This assay measures the increase in intracellular cAMP levels resulting from PDE4 inhibition.
Workflow: CRE-Luciferase Reporter Assay for PDE4 Inhibition
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transiently transfect the cells with a plasmid containing a cAMP response element (CRE) linked to a luciferase reporter gene.
-
Compound Treatment: Seed the transfected cells in a 96-well plate and treat with various concentrations of the benzoxaborole test compound.
-
Cell Stimulation: Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
-
Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: The increase in luciferase activity is proportional to the inhibition of PDE4. Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% of the maximal response.
Conclusion and Future Perspectives
The benzoxaborole scaffold has firmly established itself as a privileged structure in drug discovery, with its unique chemical properties and diverse biological activities leading to the successful development of novel therapeutics. The ability of the boron atom to engage in reversible covalent interactions with key enzymatic targets provides a powerful mechanism for achieving high potency and selectivity. As our understanding of the chemistry and biology of benzoxaboroles continues to grow, we can anticipate the emergence of new and improved drugs based on this versatile scaffold for a wide range of diseases. The synthetic accessibility and amenability to SAR-guided optimization make the benzoxaborole core an exciting and fruitful area for future research and development in medicinal chemistry.
References
- 1. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vibrational Properties of Benzoxaboroles and Their Interactions with Candida albicans’ LeuRS [mdpi.com]
- 5. journals.plos.org [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
- 9. 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1- benzoxaborole (AN2690), for the potential treatment of onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A reporter gene assay for screening of PDE4 subtype selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemical, Biochemical, and Structural Similarities and Differences of Dermatological cAMP Phosphodiesterase-IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scielo.br [scielo.br]
- 24. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Structural Elucidation of 6-Aminobenzo[c]oxaborol-1(3H)-ol using 1D and 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the interpretation of Nuclear Magnetic Resonance (NMR) data for 6-Aminobenzo[c]oxaborol-1(3H)-ol, a key building block in medicinal chemistry. We delve into detailed protocols for sample preparation and data acquisition for ¹H, ¹³C, and advanced 2D NMR experiments, including Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC). The core of this document is a step-by-step interpretation of the expected NMR spectra, explaining the rationale behind chemical shift assignments and coupling patterns. This guide is designed to equip researchers with the expertise to confidently characterize this and similar benzoxaborole scaffolds, ensuring structural integrity in drug discovery and development pipelines.
Introduction
6-Aminobenzo[c]oxaborol-1(3H)-ol is a member of the benzoxaborole class of compounds, which have garnered significant attention in the pharmaceutical industry due to their unique chemical properties and diverse biological activities.[1] The boron atom in the oxaborole ring can interact with biological nucleophiles, making these compounds effective inhibitors for a range of enzymes. Given its importance, unambiguous structural confirmation is paramount. NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of organic molecules in solution.[2][3]
This application note serves as a practical guide for the NMR data interpretation of 6-Aminobenzo[c]oxaborol-1(3H)-ol. We will explore not only the standard 1D ¹H and ¹³C NMR spectra but also the application of 2D NMR techniques like COSY and HMBC to unequivocally assign all proton and carbon signals.[4] Understanding the nuances of the NMR spectra, including the influence of the boron atom and the dynamic equilibrium of the oxaborole ring, is crucial for researchers working with this important pharmacophore.[1]
Key Structural Features and Expected NMR Characteristics
The structure of 6-Aminobenzo[c]oxaborol-1(3H)-ol presents several key features that will influence its NMR spectra:
-
Aromatic Ring: A substituted benzene ring will give rise to signals in the aromatic region of the ¹H and ¹³C NMR spectra. The substitution pattern will dictate the coupling patterns observed.
-
Oxaborole Ring: The five-membered heterocyclic ring containing boron and oxygen will have characteristic signals for the methylene group (-CH₂-) and the hydroxyl group (-OH) attached to the boron.
-
Amino Group: The primary amine (-NH₂) protons may be observable, though their chemical shift can be variable and they may exhibit broad signals due to exchange.
-
Boron Atom: While ¹¹B is an NMR active nucleus, its quadrupolar nature can lead to broad signals for adjacent carbons in the ¹³C NMR spectrum.[5][6]
Experimental Protocols
Protocol 1: Sample Preparation
A well-defined protocol for sample preparation is critical for acquiring high-quality NMR data.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for its high dissolving power. For studying exchangeable protons, ensure the solvent is anhydrous.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of 6-Aminobenzo[c]oxaborol-1(3H)-ol in 0.5-0.7 mL of the chosen deuterated solvent.
-
NMR Tube: Use a high-quality, clean NMR tube. For ¹¹B NMR or to minimize background signals from borosilicate glass, a quartz NMR tube is recommended.[7]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
Protocol 2: NMR Data Acquisition
The following are general parameters for acquiring 1D and 2D NMR spectra on a standard 400 or 500 MHz spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
2D COSY (Correlation Spectroscopy):
-
Pulse Program: Gradient-selected COSY (e.g., cosygpqf).
-
Spectral Width: Same as ¹H NMR in both dimensions.
-
Number of Increments: 256-512 in the F1 dimension.
-
Number of Scans per Increment: 2-8.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Spectral Width (F2 - ¹H): Same as ¹H NMR.
-
Spectral Width (F1 - ¹³C): Same as ¹³C NMR.
-
Number of Increments: 256-512 in the F1 dimension.
-
Number of Scans per Increment: 8-32.
-
Long-Range Coupling Delay (D6): Optimized for a coupling constant of 8-10 Hz.
-
Data Interpretation
¹H NMR Spectrum Analysis
The expected ¹H NMR spectrum of 6-Aminobenzo[c]oxaborol-1(3H)-ol in DMSO-d₆ will show distinct signals corresponding to the different types of protons in the molecule.
-
Aromatic Protons (H-4, H-5, H-7): These protons will appear in the downfield region, typically between 6.5 and 7.5 ppm.
-
H-7: This proton is ortho to the oxaborole ring and will likely appear as a doublet.
-
H-5: This proton is ortho to the amino group and meta to the oxaborole ring, likely appearing as a doublet of doublets.
-
H-4: This proton is meta to both the amino group and the oxaborole ring, and may appear as a doublet or a broad singlet.
-
-
Methylene Protons (H-3): The two protons of the -CH₂- group in the oxaborole ring are diastereotopic and are expected to appear as a singlet around 5.0 ppm.
-
Amino Protons (-NH₂): The two protons of the amino group will likely appear as a broad singlet. The chemical shift can vary depending on concentration and solvent, but is expected in the range of 4.0-6.0 ppm.
-
Hydroxyl Proton (-OH): The hydroxyl proton on the boron atom is also exchangeable and will likely appear as a broad singlet, typically in the range of 8.0-9.5 ppm.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.
-
Aromatic Carbons: Six signals are expected in the aromatic region (110-160 ppm). The carbons attached to the amino group and the oxaborole ring will be the most downfield. The carbon atom bonded to boron (C-7a) may show a broadened signal due to the quadrupolar effect of the ¹¹B nucleus.
-
Methylene Carbon (C-3): The carbon of the -CH₂- group is expected to appear in the range of 60-70 ppm.
2D NMR Data for Unambiguous Assignments
For complex molecules, 1D NMR spectra can have overlapping signals. 2D NMR experiments are invaluable for resolving these ambiguities.[2][3]
-
COSY Spectrum: The COSY spectrum reveals proton-proton couplings.[8][9]
-
Cross-peaks will be observed between adjacent aromatic protons (H-4 with H-5, and H-5 with H-7), confirming their connectivity.
-
The absence of cross-peaks for the methylene protons (H-3) and the exchangeable protons (-NH₂ and -OH) with other protons is also informative.
-
-
HMBC Spectrum: The HMBC experiment shows correlations between protons and carbons that are two or three bonds away.[10][11][12] This is crucial for connecting different parts of the molecule.
-
The methylene protons (H-3) will show correlations to the aromatic carbons C-7a and C-4.
-
The aromatic protons will show correlations to neighboring carbons, helping to definitively assign the quaternary carbons. For example, H-7 will show correlations to C-5 and C-7a.
-
Predicted NMR Data Summary
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 6-Aminobenzo[c]oxaborol-1(3H)-ol in DMSO-d₆.
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from H) |
| 1 | B-OH | 8.0 - 9.5 (br s, 1H) | - | - |
| 3 | -CH₂- | ~5.0 (s, 2H) | ~65 | C-4, C-7a |
| 4 | -CH- | ~6.6 (d) | ~115 | C-3, C-5, C-6, C-7a |
| 5 | -CH- | ~6.8 (dd) | ~120 | C-4, C-6, C-7 |
| 6 | -C-NH₂ | - | ~150 | - |
| 7 | -CH- | ~7.1 (d) | ~125 | C-5, C-7a |
| 7a | -C- | - | ~145 | - |
| 3a | -C- | - | ~130 | - |
| 6-NH₂ | -NH₂ | 4.0 - 6.0 (br s, 2H) | - | C-5, C-7 |
Note: Predicted chemical shifts are approximate and can vary based on solvent, concentration, and temperature. s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet.
Visualizing the NMR Interpretation Workflow
The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using various NMR techniques.
Figure 1. Workflow for the structural elucidation of 6-Aminobenzo[c]oxaborol-1(3H)-ol by NMR.
Conclusion
This application note provides a detailed framework for the acquisition and interpretation of NMR data for 6-Aminobenzo[c]oxaborol-1(3H)-ol. By following the outlined protocols and applying the principles of 1D and 2D NMR spectroscopy, researchers can confidently verify the structure of this important molecule. The ability to perform a thorough structural analysis is a cornerstone of synthetic chemistry and drug development, ensuring the integrity and purity of compounds of interest. The insights provided herein are not only applicable to the title compound but can also be extended to the broader class of benzoxaborole derivatives.
References
- 1. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anuchem.weebly.com [anuchem.weebly.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Boron NMR [chem.ch.huji.ac.il]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. COSY [chem.ch.huji.ac.il]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. sphinxsai.com [sphinxsai.com]
Mass Spectrometry Analysis of 6-Aminobenzo[c]oxaborol-1(3H)-ol: An Application Note and Protocol
Introduction: The Analytical Challenge of Novel Benzoxaboroles
6-Aminobenzo[c]oxaborol-1(3H)-ol is a member of the benzoxaborole class of compounds, which has garnered significant interest in medicinal chemistry due to the unique properties of the boron atom. This versatile scaffold has been incorporated into a range of therapeutic agents. The analytical characterization of these molecules is a critical component of drug discovery and development, ensuring accurate quantification and identification of metabolites and impurities.
However, the mass spectrometric analysis of low molecular weight benzoxaboroles like 6-Aminobenzo[c]oxaborol-1(3H)-ol presents distinct challenges. These molecules often exhibit poor ionization efficiency and a lack of characteristic fragmentation patterns, complicating the development of sensitive and robust analytical methods. This application note provides a comprehensive guide to the successful mass spectrometry analysis of 6-Aminobenzo[c]oxaborol-1(3H)-ol, detailing two effective protocols: a direct analysis approach and a more sensitive method employing chemical derivatization. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.
Physicochemical Properties of 6-Aminobenzo[c]oxaborol-1(3H)-ol
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Molecular Formula | C₇H₈BNO₂ | PubChem[1] |
| Molecular Weight | 148.96 g/mol | PubChem[1] |
| Exact Mass | 149.0648087 Da | PubChem[1] |
| Chemical Structure | ||
| IUPAC Name: 1-hydroxy-3H-2,1-benzoxaborol-6-amine | PubChem[1] |
The presence of both a hydroxyl group (pKa modulation) and an amino group (potential site of protonation) suggests that ionization is possible in both positive and negative modes. The choice of ionization polarity will significantly impact sensitivity and fragmentation, as will be discussed.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the LC-MS/MS analysis of 6-Aminobenzo[c]oxaborol-1(3H)-ol.
Caption: General workflow for the mass spectrometric analysis of 6-Aminobenzo[c]oxaborol-1(3H)-ol.
Protocol 1: Direct LC-MS/MS Analysis (Positive and Negative Ion Modes)
This protocol is suitable for initial screening and for samples with relatively high concentrations of the analyte.
Rationale
Direct analysis is the most straightforward approach. Given the amphoteric nature of 6-Aminobenzo[c]oxaborol-1(3H)-ol, both positive and negative electrospray ionization (ESI) modes should be evaluated. In positive mode, the amino group is expected to be protonated, forming the [M+H]⁺ ion. In negative mode, deprotonation of the hydroxyl group will yield the [M-H]⁻ ion. The choice of the optimal mode will depend on which species provides better stability and fragmentation for quantification.
Sample Preparation
-
Standard Preparation: Prepare a 1 mg/mL stock solution of 6-Aminobenzo[c]oxaborol-1(3H)-ol in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to prepare a series of calibration standards.
-
Sample Dilution: For unknown samples, dilute with the initial mobile phase to bring the analyte concentration within the calibration range.
LC-MS/MS Method
| Parameter | Recommended Conditions | Justification |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to promote protonation in positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | 5-95% B over 5 minutes | A generic gradient suitable for initial screening. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Ionization Mode | ESI Positive and Negative | To assess the optimal ionization for the analyte. |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) | Typical starting values for ESI. |
| Source Temp. | 150 °C | To aid in desolvation. |
| Desolvation Temp. | 400 °C | To ensure complete desolvation of ions. |
| Gas Flow | Instrument Dependent | Optimize for best signal-to-noise ratio. |
Data Acquisition and Interpretation
-
Full Scan Analysis: Initially, perform a full scan analysis to determine the predominant precursor ion in both positive ([M+H]⁺ at m/z 150.07) and negative ([M-H]⁻ at m/z 148.06) modes.
-
Fragmentation Analysis: Perform product ion scans on the precursor ions to identify characteristic fragment ions.
-
Multiple Reaction Monitoring (MRM): Once optimal precursor-product ion transitions are identified, develop an MRM method for quantification.
Protocol 2: Enhanced Sensitivity via Chemical Derivatization (Negative Ion Mode)
For trace-level quantification, derivatization can significantly improve the sensitivity of the assay. This protocol is adapted from a method developed for a similar benzoxaborole, AN2718.[2]
Rationale
As demonstrated with other benzoxaboroles, direct analysis in negative ion mode can suffer from the absence of strong product ions, leading to a high lower limit of quantitation (LLOQ).[2] Boronic acids and their cyclic esters, like benzoxaboroles, are Lewis acids that can react with diols at an alkaline pH to form negatively charged cyclic esters. This derivatization enhances the signal intensity and provides more distinct fragmentation patterns in negative ion ESI-MS/MS.[2] Pinanediol is an effective derivatizing agent for this purpose.[2]
Caption: Derivatization of 6-Aminobenzo[c]oxaborol-1(3H)-ol with pinanediol.
Sample Preparation and Derivatization
This protocol is particularly useful for biological matrices like plasma.
-
Solid Phase Extraction (SPE):
-
Mix 200 µL of plasma with an internal standard.
-
Dilute with 100 mM ammonium acetate, pH 4.4.
-
Apply to an Oasis HLB SPE plate.
-
Wash with 25:75 methanol:10 mM ammonium acetate, pH 4.4.
-
Elute with 200 µL of methanol.
-
-
Derivatization:
-
To the eluate, add 30 µL of 10 mg/mL (+)-pinanediol.
-
Add 20 µL of aqueous 7% ammonium hydroxide.
-
Dilute with 250 µL of 0.1% ammonium hydroxide.
-
LC-MS/MS Method
| Parameter | Recommended Conditions | Justification |
| LC Column | XBridge Phenyl, 2.1 x 100 mm | Phenyl chemistry can provide alternative selectivity for aromatic compounds. |
| Mobile Phase A | 0.1% Ammonium Hydroxide in Water | Basic modifier to maintain the negative charge of the derivative. |
| Mobile Phase B | 0.1% Ammonium Hydroxide in Methanol | |
| Gradient | 35-50% B over 2.5 minutes | A focused gradient for the elution of the derivatized analyte. |
| Flow Rate | 0.6 mL/min | |
| Column Temp. | 40 °C | |
| Ionization Mode | ESI Negative | The derivatization is designed for enhanced negative ion mode detection. |
| MRM Transition | m/z 300.1 -> m/z 148.1 (Proposed) | Precursor corresponds to the pinanediol derivative [M+Pinanediol-H]⁻. Product ion corresponds to the underivatized [M-H]⁻. |
Predicted Fragmentation Pathways
While experimental data for the specific fragmentation of 6-Aminobenzo[c]oxaborol-1(3H)-ol is not widely available, we can predict the likely fragmentation pathways based on its structure and the behavior of similar compounds.
Positive Ion Mode (ESI+)
The protonated molecule [M+H]⁺ at m/z 150.07 is the expected precursor ion.
Caption: Proposed fragmentation pathway in positive ion mode.
A likely initial fragmentation step is the loss of a water molecule from the hydroxyl group on the boron atom and the adjacent methylene group. This would be followed by the loss of carbon monoxide.
Negative Ion Mode (ESI-)
The deprotonated molecule [M-H]⁻ at m/z 148.06 is the precursor ion.
Caption: Proposed fragmentation pathway in negative ion mode.
Fragmentation in negative ion mode may be less extensive. Potential fragmentation could involve the loss of a hydrogen molecule followed by the loss of carbon monoxide.
Conclusion and Field-Proven Insights
The successful mass spectrometric analysis of 6-Aminobenzo[c]oxaborol-1(3H)-ol is achievable with careful consideration of its chemical properties. For routine analysis where high sensitivity is not paramount, direct injection with method optimization in both positive and negative ion modes is a viable strategy. However, for bioanalytical applications requiring low limits of quantification, a derivatization approach with pinanediol in negative ion mode is highly recommended. This strategy effectively overcomes the inherent challenges of poor ionization and limited fragmentation associated with small benzoxaborole compounds.
The protocols provided herein are robust starting points for method development. It is crucial to perform systematic optimization of all LC and MS parameters for your specific instrumentation and application to ensure the highest quality data. The use of a stable isotope-labeled internal standard is also strongly advised for achieving the most accurate and precise quantification.
References
Introduction: The Structural Significance of 6-Aminobenzoxaborole Derivatives in Drug Discovery
An Application Guide to the Crystallography of 6-Aminobenzoxaborole Derivatives
Benzoxaboroles have emerged as a versatile and powerful scaffold in modern medicinal chemistry.[1][2] Their unique chemical architecture, centered on a boron atom integrated into a heterocyclic ring system, confers a range of valuable properties, including low biotoxicity and the ability to engage in both covalent and non-covalent interactions with protein targets.[1][3] This has led to the successful development of drugs such as Tavaborole (Kerydin®), an antifungal agent, and Crisaborole (Eucrisa®), an anti-inflammatory therapeutic.[2][4]
The 6-amino substituted benzoxaboroles are a particularly important subclass. The amino group at the 6-position provides a versatile synthetic handle for creating extensive libraries of derivatives, allowing for fine-tuning of their biological activity.[5][6][7] These compounds have shown promise as inhibitors of various enzymes, including leucyl-tRNA synthetase (LeuRS) in fungi and carbonic anhydrases (CAs) associated with tumors.[5][6][8]
Understanding the precise three-dimensional structure of these molecules, both alone and in complex with their biological targets, is paramount for rational drug design. Single-crystal X-ray diffraction (SC-XRD) is the definitive method for elucidating these structures at atomic resolution.[9] It provides critical insights into the mechanism of action, guides lead optimization, and explains structure-activity relationships (SAR). This guide provides a detailed overview of the crystallographic workflow for 6-aminobenzoxaborole derivatives, from crystal growth to structure validation, emphasizing the unique considerations imposed by the boron atom.
Unique Crystallographic Considerations for Benzoxaboroles
The chemistry of boron is central to the function and crystallographic behavior of benzoxaboroles. The boron atom possesses a vacant p-orbital, making it electrophilic and a Lewis acid.[3][5] This allows it to reversibly interact with biological nucleophiles (like serine or zinc-bound hydroxide), causing a change in its hybridization state from trigonal planar (sp²) to tetrahedral (sp³).[5][10] This reversible covalent bonding is a key feature of their mechanism of action.
In the solid state, these properties manifest in specific intermolecular interactions and packing motifs. Key considerations include:
-
Hydrogen Bonding: The B-OH group is a potent hydrogen bond donor. In many benzoxaborole crystal structures, molecules self-assemble into centrosymmetric dimers through strong B-OH···O(ring) hydrogen bonds.[11][12][13]
-
Solvent Interactions: The crystallization solvent can play a crucial role in the resulting crystal packing. Solvents that are strong hydrogen bond acceptors, such as dimethyl sulfoxide (DMSO), can disrupt the typical dimeric H-bonding by interacting directly with the B-OH group. This can lead to different polymorphs or solvated crystal forms.[5]
-
Covalent Adduct Formation: When co-crystallized with a target protein, the benzoxaborole moiety can form a covalent adduct. For example, with LeuRS, it forms an adduct with the 3'-adenosine of tRNA, trapping the enzyme in an inactive state.[8][14] In carbonic anhydrases, the boron atom binds to the zinc-bound hydroxide ion in the active site, resulting in a tetrahedral boronate species.[6][10] Accurately modeling these adducts is a critical aspect of the structure refinement process.
Part A: Protocols for Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is the most critical and often most challenging step. The purity of the 6-aminobenzoxaborole derivative is essential.
Protocol 1: General Crystallization Screening by Vapor Diffusion
The hanging-drop vapor diffusion method is a robust technique for screening a wide range of crystallization conditions with minimal sample consumption.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the purified 6-aminobenzoxaborole derivative (e.g., 5-20 mg/mL) in a suitable solvent. Due to their chemical functionality, solvents like DMSO, methanol, or ethanol are often good starting points.[5]
-
Reservoir Solution Preparation: Prepare a 24- or 96-well crystallization plate with a variety of reservoir solutions. These solutions should consist of a precipitant (e.g., polyethylene glycol (PEG), salts like ammonium sulfate) buffered to a specific pH.
-
Drop Setup: On a siliconized glass coverslip, mix 1-2 µL of the compound stock solution with 1-2 µL of the reservoir solution.
-
Sealing and Incubation: Invert the coverslip and seal the well of the crystallization plate with vacuum grease. This creates a closed system where water vapor slowly equilibrates from the drop to the more concentrated reservoir solution.
-
Monitoring: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks using a microscope.
-
Optimization: Once initial crystal "hits" are identified, perform optimization screens by systematically varying the concentration of the compound, precipitant, and pH around the successful condition to improve crystal size and quality.
Data Presentation: Example Crystallization Conditions
The choice of solvent is critical and can significantly alter the crystal packing, as noted in studies where DMSO acts as a hydrogen-bond acceptor.[5]
| Compound Class | Solvent System | Method | Notes | Reference |
| Bis-benzoxaborole Derivatives | Dimethyl sulfoxide (DMSO) | Slow Evaporation / Recrystallization | DMSO disrupts typical H-bonding between B-OH groups, acting as a hydrogen-bond acceptor in the crystal lattice. | [5] |
| Tavaborole (AN2690) | Methanol | Slow Evaporation | Self-assembles into a hydrogen-bonded dimer. | [15] |
| 6-Triazolyl Benzoxaboroles | N/A (Co-crystallized with hCA II) | Soaking | Compound soaked into pre-grown crystals of the target protein. | [6] |
Part B: Single-Crystal X-ray Diffraction and Data Collection
Once suitable crystals are obtained, the next step is to collect diffraction data.
Experimental Workflow for Data Collection
The process involves carefully selecting a crystal and exposing it to a focused beam of X-rays to generate a diffraction pattern, which contains information about the electron density distribution within the crystal.
Caption: Workflow for SC-XRD data collection and processing.
Part C: Structure Solution, Refinement, and Validation
The processed diffraction data is used to solve the crystal structure and refine an atomic model that best fits the experimental observations.
Protocol 2: Structure Solution and Refinement
-
Structure Solution (Phasing): The phase problem is solved using either direct methods (for small molecules) or molecular replacement (for co-crystals with a known protein structure). This yields an initial electron density map.
-
Model Building: An initial atomic model is built into the electron density map using software like Coot. For benzoxaboroles, it is crucial to correctly place the boron-containing ring.
-
Refinement: The atomic model (coordinates, displacement parameters) is iteratively refined against the experimental data using software like SHELXL or Phenix.
-
Special Consideration: Pay close attention to the electron density around the boron atom. In co-crystal structures, difference maps (Fo-Fc) can reveal the formation of a covalent bond to a protein residue, which must be modeled with appropriate geometric restraints. The geometry around the boron atom (trigonal planar vs. tetrahedral) must be consistent with the chemical environment.[10]
-
-
Addition of Hydrogen Atoms: Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The position of the hydrogen on the B-OH group is particularly important as it defines the hydrogen bonding network.
-
Validation: The final model is rigorously validated to ensure its quality and accuracy.
Data Presentation: Key Structure Validation Parameters
A self-validating protocol requires checking multiple metrics to ensure the final structure is a reliable representation of the molecule.
| Parameter | Description | Acceptable Range |
| Rwork / Rfree | Measures the agreement between the model and the data. Rfree is calculated from a subset of data excluded from refinement to check for overfitting. | Rwork < 0.20, Rfree < 0.25 (protein). For small molecules, R factors are typically < 0.05. |
| Ramachandran Plot | For protein structures, this plot assesses the conformational quality of the polypeptide backbone. | >98% of residues in favored/allowed regions. |
| RMSD (Bonds/Angles) | Root-mean-square deviation from ideal bond lengths and angles. | < 0.02 Å for bonds, < 2.0° for angles. |
| Electron Density Maps | Visual inspection should show good correlation between the model and the 2Fo-Fc map, with no strong positive or negative peaks in the Fo-Fc map. | Residual density peaks typically < ±3σ. |
Visualizing the Mechanism: Covalent Inhibition
Crystallography is uniquely powerful in its ability to directly visualize the mechanism of action. For many benzoxaboroles, this involves the formation of a reversible covalent bond with a key active site residue.
Caption: Reversible covalent bond formation by a benzoxaborole inhibitor.
Conclusion
The crystallographic analysis of 6-aminobenzoxaborole derivatives is a cornerstone of their development as therapeutic agents. While the general principles of X-ray crystallography apply, the unique electronic properties of the boron atom necessitate special attention during crystallization, data collection, and particularly during structure refinement and interpretation. Understanding the potential for covalent adduct formation and the influence of solvent on hydrogen bonding motifs is critical for success. The detailed structural information obtained from these studies provides invaluable, actionable insights for scientists in drug discovery, enabling the design of next-generation inhibitors with improved potency and selectivity.
References
- 1. Benzoxaboroles for Drug Design - Enamine [enamine.net]
- 2. enamine.net [enamine.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models | MDPI [mdpi.com]
- 5. Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structures of the human and fungal cytosolic Leucyl-tRNA synthetase editing domains: A structural basis for the rational design of antifungal benzoxaboroles. | Molecular mechanisms in the nervous and vascular systems [seiradake.web.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Exploring benzoxaborole derivatives as carbonic anhydrase inhibitors: a structural and computational analysis reveals their conformational variability as a tool to increase enzyme selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A combined experimental-computational study of benzoxaborole crystal structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Characterization of 6-Aminobenzo[c]oxaborol-1(3H)-ol in Cell Culture
Introduction: The Benzoxaborole Scaffold in Drug Discovery
The benzoxaborole class of molecules represents a significant advancement in medicinal chemistry, distinguished by a unique boron-heterocyclic scaffold. This structure has proven to be a versatile pharmacophore, leading to the development of FDA-approved drugs with distinct mechanisms of action. Notable examples include Tavaborole (AN2690), an antifungal agent that inhibits protein synthesis by targeting leucyl-tRNA synthetase (LeuRS)[1][2], and Crisaborole, a non-steroidal anti-inflammatory that treats atopic dermatitis by inhibiting phosphodiesterase 4 (PDE4)[3][4].
The core benzoxaborole structure, particularly the boron atom, is crucial for its biological activity, facilitating covalent, yet reversible, binding to target enzymes[4][5]. The specific substitutions on the aromatic ring dictate the compound's selectivity and therapeutic application.
This document provides a comprehensive guide for the initial characterization of 6-Aminobenzo[c]oxaborol-1(3H)-ol , an analog within this promising class. Given the dual potential of the benzoxaborole scaffold, we present a logical workflow to determine its primary mechanism of action in a cell culture context: either as a protein synthesis inhibitor (acting on LeuRS) or as an anti-inflammatory agent (acting on PDE4). These protocols are designed for researchers, scientists, and drug development professionals aiming to elucidate the cellular effects of novel benzoxaborole compounds.
Compound Profile: 6-Aminobenzo[c]oxaborol-1(3H)-ol
A thorough understanding of the compound's physicochemical properties is the foundation for robust experimental design.
| Property | Value | Source |
| Molecular Formula | C₇H₈BNO₂ | [6] |
| Molecular Weight | 148.96 g/mol | [6] |
| CAS Number | 117098-94-9 | [7] |
| Appearance | Solid | |
| Melting Point | ~148°C | [7][8] |
| Solubility | Expected to be soluble in DMSO. Aqueous solubility may be limited. | General Chemical Knowledge |
| Storage | Store at 2-8°C under an inert atmosphere. |
Part 1: Foundational Protocols - Preparation and Cytotoxicity Assessment
Rationale: Before investigating specific mechanisms, it is critical to establish the compound's solubility and determine its cytotoxic concentration range. This ensures that subsequent mechanistic assays are performed at non-lethal concentrations, where observed effects can be attributed to specific target engagement rather than general cellular toxicity.
Protocol 1.1: Stock Solution Preparation
-
Solvent Selection: Due to the heterocyclic nature of the compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.
-
Preparation:
-
Aseptically weigh out a precise amount of 6-Aminobenzo[c]oxaborol-1(3H)-ol powder.
-
Dissolve in sterile, cell culture-grade DMSO to create a 10 mM stock solution.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store aliquots at -20°C, protected from light.
Protocol 1.2: Determination of Cellular Viability (MTT Assay)
The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10]
Materials:
-
Selected cell line (e.g., HeLa for general cytotoxicity, Jurkat or THP-1 for immunological studies)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
6-Aminobenzo[c]oxaborol-1(3H)-ol stock solution (10 mM in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[10]
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete medium from your 10 mM stock. A common starting range is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 1.56 µM, and 0 µM.
-
Crucial Control: Ensure the final DMSO concentration is consistent across all wells (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective compound concentrations. Include "vehicle control" (medium + DMSO) and "untreated control" wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT reagent to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes, protected from light.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability). This value is critical for selecting sub-toxic concentrations for subsequent mechanistic assays.
Part 2: Mechanistic Pathway Investigation
Based on the known targets of its structural analogs, 6-Aminobenzo[c]oxaborol-1(3H)-ol could plausibly inhibit either protein synthesis or PDE4. The following protocols are designed to test these two primary hypotheses.
Hypothesis A: Inhibition of Leucyl-tRNA Synthetase (LeuRS) and Protein Synthesis
Rationale: Tavaborole, a related benzoxaborole, functions by inhibiting LeuRS, a crucial enzyme for protein synthesis.[1][12][13] This inhibition leads to the termination of cell growth.[14] A similar mechanism would manifest as a dose-dependent decrease in global protein synthesis.
Caption: Fig. 1: LeuRS Inhibition Pathway
This protocol utilizes a modern, non-radioactive technique, such as the Click-iT® HPG Alexa Fluor® Protein Synthesis Assay, which measures the incorporation of an amino acid analog (L-azidohomoalanine, AHA) into newly synthesized proteins.[15]
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a suitable format (e.g., 96-well plate or chamber slides).
-
Treat cells with sub-toxic concentrations of 6-Aminobenzo[c]oxaborol-1(3H)-ol (e.g., IC₅₀/2, IC₅₀/4, IC₅₀/10) determined from the MTT assay.
-
Include a positive control for protein synthesis inhibition (e.g., 50 µg/mL Cycloheximide) and a vehicle control (DMSO).[16]
-
Incubate for a short period (e.g., 4-6 hours).
-
-
AHA Labeling:
-
During the final 30-60 minutes of incubation, add the AHA reagent to the culture medium according to the manufacturer's protocol. AHA will be incorporated into proteins during active translation.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.25% Triton™ X-100 in PBS).
-
-
Click Chemistry Detection:
-
Perform the "click" reaction by adding the detection cocktail containing a fluorescent alkyne (e.g., Alexa Fluor® 488 alkyne). This reaction covalently links the fluorescent dye to the AHA incorporated within the proteins.
-
-
Imaging and Quantification:
-
Wash the cells and counterstain nuclei with a DNA stain (e.g., DAPI).
-
Image the cells using a fluorescence microscope or a high-content imaging system.
-
Quantify the mean fluorescence intensity per cell. A reduction in fluorescence intensity compared to the vehicle control indicates inhibition of protein synthesis.
-
Hypothesis B: Inhibition of Phosphodiesterase 4 (PDE4) and Anti-Inflammatory Activity
Rationale: Crisaborole, another benzoxaborole, inhibits PDE4, an enzyme that degrades cyclic AMP (cAMP).[17][18] PDE4 inhibition leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α.[3][19] If 6-Aminobenzo[c]oxaborol-1(3H)-ol acts via this mechanism, it should increase cAMP levels and reduce inflammatory responses in stimulated immune cells.
Caption: Fig. 2: PDE4 Inhibition Pathway
This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the reduction of a key pro-inflammatory cytokine, TNF-α, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage-like cell line (e.g., RAW 264.7 or THP-1 differentiated with PMA).
-
Complete cell culture medium.
-
Lipopolysaccharide (LPS) for stimulation.
-
6-Aminobenzo[c]oxaborol-1(3H)-ol.
-
A known PDE4 inhibitor as a positive control (e.g., Rolipram).
-
TNF-α ELISA kit.
Procedure:
-
Cell Culture and Pre-treatment:
-
Seed cells in a 24-well or 48-well plate and allow them to adhere/differentiate.
-
Pre-treat the cells for 1-2 hours with sub-toxic concentrations of 6-Aminobenzo[c]oxaborol-1(3H)-ol, the positive control (Rolipram), and a vehicle control (DMSO).
-
-
Inflammatory Stimulation:
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubate for 6-18 hours at 37°C, 5% CO₂.
-
-
Sample Collection:
-
After incubation, centrifuge the plates to pellet any cells.
-
Carefully collect the cell culture supernatant, which contains the secreted TNF-α.
-
-
ELISA Measurement:
-
Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the provided TNF-α standards.
-
Calculate the concentration of TNF-α in each sample. A dose-dependent decrease in TNF-α levels in the compound-treated wells compared to the LPS-only vehicle control indicates anti-inflammatory activity, consistent with PDE4 inhibition.
-
Part 3: Experimental Workflow and Data Interpretation
The overall strategy involves a tiered approach, starting with safety and proceeding to specific mechanistic validation.
Experimental Workflow Diagram
Caption: Fig. 3: Integrated Workflow
Interpreting the Results
| Observed Outcome | Likely Mechanism | Next Steps |
| Dose-dependent decrease in protein synthesis. No significant effect on TNF-α secretion. | Leucyl-tRNA Synthetase (LeuRS) Inhibition. The compound primarily acts as a protein synthesis inhibitor. | Confirm with in vitro enzymatic assays using purified LeuRS. Investigate selectivity against microbial vs. human LeuRS. |
| Dose-dependent decrease in TNF-α secretion. No significant effect on protein synthesis. | Phosphodiesterase 4 (PDE4) Inhibition. The compound primarily acts as an anti-inflammatory agent. | Directly measure intracellular cAMP levels. Profile against different PDE isozymes to determine selectivity. |
| Both pathways are inhibited. | Dual-Target or Upstream Effector. The compound may inhibit both targets or affect a signaling node upstream of both processes. | Perform dose-response analysis to determine primary target potency (EC₅₀). Investigate potential off-target effects. |
| Neither pathway is affected at sub-toxic concentrations. | Alternative Mechanism of Action. The compound may have a different cellular target or may require metabolic activation. | Consider broader screening approaches, such as phenotypic screening or kinome profiling, to identify the molecular target. |
References
- 1. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
- 4. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol | C7H8BNO2 | CID 3770187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-aMinobenzo[c][1,2]oxaborol-1(3H)-ol | 117098-94-9 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. ijbs.com [ijbs.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Articles [globalrx.com]
- 13. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Tavaborole - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Global quantification of newly synthesized proteins reveals cell type- and inhibitor-specific effects on protein synthesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Crisaborole? [synapse.patsnap.com]
- 18. nationaleczema.org [nationaleczema.org]
- 19. Crisaborole | C14H10BNO3 | CID 44591583 - PubChem [pubchem.ncbi.nlm.nih.gov]
PDE4 inhibition assay using 6-Aminobenzo[c]oxaborol-1(3H)-ol
<_ 2_0_2_6> ## Application Notes and Protocols: PDE4 Inhibition Assay Using 6-Aminobenzo[c]oxaborol-1(3H)-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting PDE4 in Inflammatory Disease
Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling pathways, primarily through its hydrolysis of cyclic adenosine monophosphate (cAMP).[1][2][3] By breaking down cAMP, PDE4 diminishes its anti-inflammatory effects, leading to an increased production of pro-inflammatory cytokines.[4][5] This mechanism has identified PDE4 as a key therapeutic target for a range of inflammatory conditions, including atopic dermatitis and psoriasis.[4][6][7] Inhibition of PDE4 leads to elevated intracellular cAMP levels, which in turn helps to reduce the inflammatory response.[4][5][8]
6-Aminobenzo[c]oxaborol-1(3H)-ol is a boron-containing compound belonging to the benzoxaborole class of molecules. This class has shown significant promise as PDE4 inhibitors.[7][9][10] A notable example is Crisaborole (formerly AN2728), a benzoxaborole that is an FDA-approved topical treatment for atopic dermatitis.[6][7][11] The unique boron chemistry of these compounds allows for potent and selective inhibition of the PDE4 enzyme.[5][9] These application notes provide a detailed protocol for assessing the inhibitory activity of 6-Aminobenzo[c]oxaborol-1(3H)-ol against PDE4 using a robust and widely adopted in vitro fluorescence polarization (FP) assay.
Principle of the Fluorescence Polarization (FP) Assay
The PDE4 inhibition assay described here is a homogeneous, fluorescence polarization-based method.[12][13] The fundamental principle relies on the change in the rotational speed of a fluorescently labeled substrate upon enzymatic action.
Initially, a fluorescein-labeled cAMP (FAM-cAMP) substrate, a small molecule, rotates rapidly in solution, resulting in a low fluorescence polarization value. When the PDE4 enzyme is active, it hydrolyzes the phosphodiester bond in FAM-cAMP, converting it to FAM-AMP.[13][14] A binding agent, often a nanoparticle or a large protein that specifically recognizes the phosphate group of AMP, is then introduced.[12][13][15] The binding of FAM-AMP to this large agent creates a significantly larger complex that tumbles much more slowly in solution. This reduced rotational speed leads to a high fluorescence polarization signal.[12][13][15]
In the presence of a PDE4 inhibitor like 6-Aminobenzo[c]oxaborol-1(3H)-ol, the hydrolysis of FAM-cAMP is prevented.[15] Consequently, the small FAM-cAMP molecule continues to rotate rapidly, and the fluorescence polarization remains low.[15] The degree of inhibition is therefore directly proportional to the reduction in the fluorescence polarization signal.
Signaling Pathway and Assay Workflow
PDE4-cAMP Signaling Pathway
The following diagram illustrates the role of PDE4 in the cAMP signaling pathway and the mechanism of inhibition.
Caption: PDE4 hydrolyzes cAMP, reducing its anti-inflammatory effects. Inhibitors block this, increasing cAMP and reducing inflammation.
Experimental Workflow
This diagram outlines the key steps of the fluorescence polarization-based PDE4 inhibition assay.
Caption: Workflow for the PDE4 inhibition assay, from reagent preparation to fluorescence polarization detection.
Detailed Protocol: In Vitro PDE4 Inhibition Assay
This protocol is designed for a 96-well plate format but can be adapted for 384-well plates with volume adjustments.
Materials and Reagents
-
PDE4 Enzyme: Recombinant human PDE4 (specific isoform, e.g., PDE4B or PDE4D, is recommended).
-
Test Compound: 6-Aminobenzo[c]oxaborol-1(3H)-ol.
-
Control Inhibitor: Rolipram or Roflumilast (for validation).
-
Substrate: FAM-Cyclic-3',5'-AMP.
-
Binding Agent: Specific for AMP (often included in commercial assay kits).
-
Assay Buffer: Typically contains Tris-HCl (pH 7.5), MgCl₂, and a stabilizing agent like BSA. The presence of magnesium is crucial as it is a cofactor for many enzymes, including PDEs, and is required for their catalytic activity.[16][17][18][19]
-
DMSO: For dissolving the test compound.
-
Microplates: Black, low-volume 96- or 384-well plates.
-
Plate Reader: Capable of measuring fluorescence polarization.[12][13]
Reagent Preparation
-
Assay Buffer: Prepare the PDE assay buffer according to the manufacturer's instructions or a standard formulation (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).[20]
-
Test and Control Compounds:
-
PDE4 Enzyme Solution: Dilute the PDE4 enzyme to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically by performing an enzyme titration curve to find the EC50 or EC80 value.
-
FAM-cAMP Substrate Solution: Prepare the FAM-cAMP substrate at the desired concentration (typically near the Kₘ value for the enzyme) in assay buffer.
-
Binding Agent Solution: Prepare the binding agent according to the manufacturer's protocol in the provided dilution buffer.
Assay Procedure (96-well format)
-
Blank Wells: Add 50 µL of assay buffer.
-
Negative Control (No Enzyme) Wells: Add 25 µL of assay buffer and 25 µL of vehicle (assay buffer with the same DMSO concentration as the inhibitor wells).
-
Positive Control (100% Activity) Wells: Add 25 µL of vehicle.
-
Inhibitor Wells: Add 25 µL of the serially diluted 6-Aminobenzo[c]oxaborol-1(3H)-ol or control inhibitor.
-
Enzyme Addition: To the positive control and inhibitor wells, add 25 µL of the diluted PDE4 enzyme solution. Do not add enzyme to the blank and negative control wells.
-
Pre-incubation: Mix the plate gently and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 25 µL of the FAM-cAMP substrate solution to all wells except the blank. Add 25 µL of assay buffer to the blank wells.
-
Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature, protected from light. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Detection:
-
Add 25 µL of the prepared Binding Agent solution to all wells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Measurement: Read the fluorescence polarization on a suitable plate reader. Typical excitation is around 485 nm and emission is around 530 nm.
| Assay Component | Blank | Negative Control | Positive Control | Inhibitor |
| Assay Buffer | 50 µL | 25 µL | - | - |
| Vehicle (Buffer + DMSO) | - | 25 µL | 25 µL | - |
| Inhibitor Solution | - | - | - | 25 µL |
| PDE4 Enzyme | - | - | 25 µL | 25 µL |
| Pre-incubation (15 min) | ||||
| FAM-cAMP Substrate | - | 25 µL | 25 µL | 25 µL |
| Assay Buffer | 25 µL | - | - | - |
| Incubation (60 min) | ||||
| Binding Agent | 25 µL | 25 µL | 25 µL | 25 µL |
| Incubation (30 min) | ||||
| Total Volume | 100 µL | 100 µL | 100 µL | 100 µL |
Data Analysis and Interpretation
-
Calculate Percent Inhibition: The raw fluorescence polarization data (in milli-polarization units, mP) is used to calculate the percentage of inhibition for each concentration of the test compound.
-
Formula: % Inhibition = 100 * [1 - (mP_inhibitor - mP_neg_control) / (mP_pos_control - mP_neg_control)]
-
-
Generate IC₅₀ Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor required to reduce the PDE4 enzyme activity by 50%.
-
Validation: The assay should be validated using a known PDE4 inhibitor, such as Rolipram. The resulting IC₅₀ value should be consistent with literature-reported values. The Z' factor, a measure of assay quality, should also be calculated and ideally be ≥ 0.5.
-
Z' Factor Formula: Z' = 1 - [ (3 * (SD_pos_control + SD_neg_control)) / |(Avg_pos_control - Avg_neg_control)| ]
-
Alternative Assay Formats
While fluorescence polarization is a robust and common method, other assay formats can also be employed for measuring PDE4 inhibition.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): These assays, such as HTRF® and LanthaScreen®, use a terbium-labeled antibody that recognizes the AMP product and a fluorescently labeled cAMP tracer.[15][22][23][24] Hydrolysis of cAMP by PDE4 leads to the displacement of the tracer from the antibody, causing a decrease in the FRET signal. These assays are highly sensitive and less prone to interference from fluorescent compounds.[24][25]
-
Reporter Gene Assays: Cell-based assays can provide a more physiologically relevant context.[1] These assays often use a cell line engineered to express a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE).[26] Inhibition of PDE4 increases cAMP levels, leading to the activation of the reporter gene and a measurable signal.[26]
Conclusion
The described fluorescence polarization assay provides a reliable and high-throughput compatible method for determining the inhibitory potency of compounds like 6-Aminobenzo[c]oxaborol-1(3H)-ol against the PDE4 enzyme. Accurate determination of the IC₅₀ value is a critical step in the characterization of novel PDE4 inhibitors and their potential development as therapeutic agents for inflammatory diseases. By carefully following this protocol and ensuring proper assay validation, researchers can generate high-quality, reproducible data to advance their drug discovery programs.
References
- 1. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDEase Kit - Phosphodiesterase Activity Assay | FabGennix [fabgennix.com]
- 3. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Crisaborole? [synapse.patsnap.com]
- 5. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dermnetnz.org [dermnetnz.org]
- 7. AN-2728, a PDE4 inhibitor for the potential topical treatment of psoriasis and atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
- 9. Portico [access.portico.org]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Role of Magnesium in the Binding of Substrate and Effectors to Phosphoenolpyruvate Carboxylase from a CAM Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Magnesium basics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. portlandpress.com [portlandpress.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. HTRF® Enzyme Assays | Life Science Research | Merck [merckmillipore.com]
- 25. bmglabtech.com [bmglabtech.com]
- 26. A reporter gene assay for screening of PDE4 subtype selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 6-Aminobenzoxaborole as a Versatile Starting Material in Medicinal Chemistry and Bioconjugation
Introduction: The Rise of Benzoxaboroles in Drug Discovery
The benzoxaborole scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3][4][5] This is largely attributed to the unique physicochemical properties of the boron atom within the heterocyclic ring system.[3] Unlike their acyclic arylboronic acid counterparts, benzoxaboroles exhibit enhanced stability, favorable aqueous solubility, and a lower pKa, making them particularly well-suited for biological applications.[2][3][6] The Lewis acidic nature of the boron atom allows for reversible covalent interactions with biological nucleophiles, a key feature in the mechanism of action for many benzoxaborole-based drugs.[7] Two notable examples, Tavaborole (an antifungal) and Crisaborole (an anti-inflammatory), have received FDA approval, solidifying the therapeutic potential of this compound class.[2][3][4]
6-Aminobenzoxaborole, in particular, serves as a critical and versatile starting material for the synthesis of a diverse array of more complex and functionally rich benzoxaborole derivatives.[8][9] Its primary amine handle provides a convenient point for chemical modification, enabling researchers to explore a vast chemical space and fine-tune the pharmacological properties of the resulting molecules. This guide provides detailed protocols and insights into the utilization of 6-aminobenzoxaborole for the synthesis of novel compounds with potential therapeutic and biotechnological applications.
Part 1: Foundational Synthesis of 6-Aminobenzoxaborole
The reliable and scalable synthesis of the 6-aminobenzoxaborole starting material is paramount for any subsequent derivatization. A common and effective route involves a two-step sequence starting from the commercially available 1-hydroxy-2,1-benzoxaborole.[9][10]
Protocol 1: Synthesis of 6-Aminobenzoxaborole
This protocol outlines the nitration of 1-hydroxy-2,1-benzoxaborole followed by the reduction of the resulting nitro-intermediate.
Step 1: Nitration of 1-Hydroxy-2,1-benzoxaborole
-
Rationale: The introduction of a nitro group at the 6-position is a crucial step to later introduce the amine functionality. The reaction is performed at low temperatures to control the exothermic nitration reaction and minimize side-product formation.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-hydroxy-2,1-benzoxaborole in a suitable solvent such as concentrated sulfuric acid at -10°C to 0°C.
-
Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.[10]
-
After the addition is complete, allow the reaction to stir for a specified time (typically 1-2 hours) at the same temperature.
-
Carefully pour the reaction mixture over crushed ice to precipitate the 6-nitro-1-hydroxy-2,1-benzoxaborole product.
-
Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Step 2: Reduction of 6-Nitro-1-hydroxy-2,1-benzoxaborole
-
Rationale: The nitro group is readily reduced to a primary amine using standard catalytic hydrogenation conditions. Palladium on carbon is a highly effective and widely used catalyst for this transformation.[9][10]
-
Procedure:
-
Dissolve the 6-nitro-1-hydroxy-2,1-benzoxaborole in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.[10]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude 6-aminobenzoxaborole, which can be further purified by recrystallization or column chromatography.
-
An alternative, scalable approach that bypasses the potentially hazardous nitration of the benzoxaborole core has been developed, starting from 2-methyl-5-nitroaniline and featuring a borylation and continuous flow hydrogenation.[9]
Part 2: Synthetic Applications of 6-Aminobenzoxaborole
The presence of the primary amine on the 6-aminobenzoxaborole scaffold opens up a plethora of synthetic possibilities. The following sections detail key transformations and provide exemplary protocols.
Application 1: Amide Bond Formation for Bioactive Scaffolds
Amide coupling reactions are a cornerstone of medicinal chemistry, allowing for the straightforward linkage of the 6-aminobenzoxaborole core to various carboxylic acids, thereby introducing diverse functional groups and modulating biological activity. This approach has been successfully employed to synthesize inhibitors of carbonic anhydrases.[8]
-
Rationale: Standard peptide coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient for forming amide bonds between 6-aminobenzoxaborole and carboxylic acids under mild conditions.[8]
-
Reagents and Equipment:
-
6-Aminobenzoxaborole
-
Carboxylic acid of interest
-
HATU (or other suitable coupling reagent like HBTU, EDCI/HOBt)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in anhydrous DMF.
-
Add the coupling reagent (e.g., 1.1 equivalents of HATU) and the base (e.g., 2 equivalents of DIPEA) to the solution and stir for 10-15 minutes to pre-activate the carboxylic acid.
-
Add 6-aminobenzoxaborole (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Table 1: Examples of Amide Derivatives Synthesized from 6-Aminobenzoxaborole
| Carboxylic Acid Partner | Coupling Reagent | Yield (%) | Application/Target | Reference |
| Various dicarboxylic acids | HATU | Good | Carbonic Anhydrase Inhibitors | [8] |
| Cinnamic acid derivatives | POCl₃/Et₃N | Moderate | Antitrypanosomal agents | [10] |
Application 2: Synthesis of Squaramides
Squaramides are another important class of compounds in medicinal chemistry, known for their hydrogen bonding capabilities and ability to act as bioisosteres for other functional groups. The reaction of 6-aminobenzoxaborole with dimethyl squarate provides a straightforward route to bis-benzoxaborole squaramides.[8]
-
Rationale: The reaction of an amine with dimethyl squarate proceeds via a nucleophilic addition-elimination mechanism to afford the corresponding squaramide.
-
Procedure:
-
Dissolve 6-aminobenzoxaborole in a suitable solvent such as methanol.
-
Add dimethyl squarate (0.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
The product often precipitates from the reaction mixture and can be collected by filtration.
-
Wash the solid with cold methanol and dry under vacuum to yield the pure bis-benzoxaborole squaramide.[8]
-
Application 3: Diazotization and "Click" Chemistry
The amine group of 6-aminobenzoxaborole can be converted to an azide via a Sandmeyer-type reaction.[11] This azide is a versatile intermediate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful "click" chemistry reaction for synthesizing triazole-containing benzoxaborole derivatives.[11]
-
Rationale: This two-step protocol first converts the amine to a diazonium salt, which is then displaced by an azide. The resulting azide is a key building block for click chemistry.
-
Step 1: Synthesis of 6-Azidobenzoxaborole
-
Suspend 6-aminobenzoxaborole in an aqueous acidic solution (e.g., 2 M HCl) at 0°C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water to form the diazonium salt.
-
In a separate flask, dissolve sodium azide (NaN₃) in water.
-
Slowly add the cold diazonium salt solution to the sodium azide solution, which results in the formation of the 6-azidobenzoxaborole.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the azide intermediate.[11]
-
-
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the 6-azidobenzoxaborole and the desired terminal alkyne in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
Add a copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate, or a pre-formed copper(I) catalyst).
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the resulting triazole product by column chromatography.
-
Part 3: Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations starting from 6-aminobenzoxaborole.
Caption: Synthetic pathways from 6-aminobenzoxaborole.
Conclusion and Future Outlook
6-Aminobenzoxaborole is a highly valuable and versatile starting material for the synthesis of novel benzoxaborole derivatives with significant potential in drug discovery and biotechnology. The protocols detailed in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this key intermediate. The ability to readily introduce diverse functionalities through amide coupling, squaramide formation, and click chemistry allows for the systematic investigation of structure-activity relationships and the optimization of lead compounds. As the importance of benzoxaboroles in medicinal chemistry continues to grow, the development of new and innovative synthetic methodologies starting from 6-aminobenzoxaborole will undoubtedly play a crucial role in the discovery of the next generation of benzoxaborole-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. enamine.net [enamine.net]
- 5. Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 6-Aminobenzo[c]oxaborol-1(3H)-ol
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-Aminobenzo[c]oxaborol-1(3H)-ol. This molecule is a vital building block in medicinal chemistry, serving as a key intermediate for novel therapeutics. Its unique benzoxaborole structure, while conferring desirable pharmacological properties, also presents specific challenges during chemical synthesis.[1][2]
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural steps to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust and scalable synthetic process. We will address common issues, from low yields to purification difficulties, providing field-tested insights and validated protocols.
Section 1: Troubleshooting Guide (Q&A)
This section directly addresses the most common problems encountered during the synthesis.
Q1: My overall yield is low. What are the most common bottlenecks in the synthesis?
A low overall yield can often be traced back to one or two critical steps. The most common synthetic routes to 6-Aminobenzo[c]oxaborol-1(3H)-ol involve either the nitration of a pre-formed benzoxaborole or the construction of the ring from an already nitrated precursor.[3] Each approach has distinct challenges.
-
If you are using the "Nitration-First" route: The direct nitration of 1-hydroxy-2,1-benzoxaborolane is notoriously difficult to scale up.[3] The reaction medium's acidity can affect the stability of the starting material, and achieving selective mono-nitration at the desired 6-position can be challenging, leading to mixtures of isomers and di-nitrated byproducts that are difficult to separate.
-
Expert Tip: Consider alternative synthetic routes that introduce the nitrogen functionality earlier, such as those starting from 2-methyl-5-nitroaniline. These routes bypass the problematic nitration of the sensitive benzoxaborole core and often provide a more scalable and cost-effective process.[3]
-
-
If you are using a route involving radical bromination: The Wohl-Ziegler bromination of a tolyl precursor (e.g., a nitrotoluene derivative) is sensitive to initiation conditions. Inconsistent initiation can lead to incomplete conversion or the formation of di-brominated byproducts.
-
Expert Tip: Ensure your radical initiator (like AIBN or benzoyl peroxide) is fresh. The reaction should be monitored closely by TLC or LC-MS, and the reaction temperature must be carefully controlled to prevent side reactions.
-
-
Final Cyclization/Reduction Step: The final steps, cyclization to form the oxaborole ring and reduction of the nitro group, are also critical. Incomplete cyclization leaves the open-chain boronic acid as a major impurity, while the nitro reduction can stall or produce undesired intermediates. The reduction of 6-nitrobenzo[c][4][5]oxaborol-1(3H)-ol is commonly achieved with Pd/C catalyzed hydrogenation, but transfer hydrogenation using ammonium formate is a safer and highly efficient alternative for lab-scale and continuous flow processes.[3]
Q2: I'm seeing multiple spots on my TLC/LC-MS after the final nitro-reduction step. What are these byproducts?
The final reduction of 6-nitrobenzo[c][4][5]oxaborol-1(3H)-ol to the desired amine is a common source of impurities. Identifying these byproducts is the first step to eliminating them.
| Potential Byproduct | Probable Cause | Troubleshooting Strategy |
| Unreacted Starting Material | Insufficient catalyst, deactivated catalyst, insufficient reaction time, or poor hydrogen/hydrogen donor availability. | Increase catalyst loading (e.g., Pd/C), ensure the catalyst is not poisoned, extend reaction time, and ensure efficient stirring and proper pressure (if using H₂ gas).[3] |
| Partially Reduced Intermediates | Similar to above. Conditions are sufficient to start the reduction but not to complete it. | Optimize reaction conditions. Transfer hydrogenation with ammonium formate often gives a cleaner conversion.[3] |
| Over-brominated Precursors | If the precursor was made via bromination, carry-over of di-bromo species can lead to related amine byproducts. | Improve the purification of the brominated intermediate before proceeding to the cyclization and reduction steps. |
| De-boronated Species | The C-B bond can be cleaved under harsh acidic or basic conditions, although benzoxaboroles are notably more stable than acyclic boronic acids.[5][6] | Maintain moderate pH during workup and purification. Avoid prolonged exposure to strong acids or bases. |
Q3: The purification of my final product is challenging. The compound is an oil, streaks on silica, or won't crystallize. What can I do?
The free amine of 6-Aminobenzo[c]oxaborol-1(3H)-ol can be tricky to handle. Its amphoteric nature and potential to chelate to silica gel can complicate chromatography.
-
Expertise-Driven Insight: The Lewis acidity of the boron atom and the basicity of the amine make this molecule prone to strong interactions.[1] Standard silica gel chromatography can lead to significant product loss and poor separation.
-
Solution 1: Trituration: This is a highly effective and scalable purification method. After the initial workup, the crude product can be suspended in a solvent in which the desired product is sparingly soluble but the impurities are more soluble. Ethyl acetate (EtOAc) has been reported to be effective.[3] This process washes away soluble impurities, leaving the purified product as a solid.
-
Solution 2: Purification via Salt Formation: This is the most robust method for obtaining high-purity material. By converting the basic amine to a salt (e.g., a hydrochloride salt), its physical properties are changed dramatically, often inducing crystallization and leaving non-basic organic impurities behind in the solvent. The resulting crystalline salt is typically much easier to handle and store.[7][8] (See Section 3 for a detailed protocol).
Q4: My NMR spectrum looks complex, with broader peaks than expected. Is the benzoxaborole ring opening?
This is a common and insightful question. Benzoxaboroles exist in a dynamic equilibrium with their open-chain boronic acid form, especially in aqueous media. However, extensive NMR studies have confirmed that for the five-membered benzoxaborole ring, the cyclic (closed) form is overwhelmingly favored.[5][9]
-
Causality: The stability of the five-membered ring is thermodynamically favorable. Ring strain in the neutral, trigonal planar boron state is relieved upon interaction with a solvent molecule like water, but the entropic cost of keeping the chain open means the system rapidly reverts to the cyclic form.[9] Therefore, it is highly unlikely that you are observing a significant population of the open-ring form in your NMR spectrum.
-
Alternative Explanations for Spectral Complexity:
-
Impurities: The most likely cause is the presence of the byproducts discussed in Q2.
-
Aggregation: Boronic acids are known to form aggregates or reversible anhydrides (boroxines), which can lead to peak broadening in NMR.
-
Paramagnetic Impurities: Trace metals from catalysts (e.g., palladium) can cause significant line broadening. Stirring the sample in solution with a metal scavenger or filtering through a short plug of celite can sometimes resolve this.
-
Caption: Ring-chain tautomerism of 6-aminobenzoxaborole.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for 6-Aminobenzo[c]oxaborol-1(3H)-ol?
There are two main strategies, each designed to circumvent specific challenges, particularly the difficult nitration of the benzoxaborole core.[3]
-
Route A: "Post-Cyclization Nitration": This is the more traditional route. It involves synthesizing the 1-hydroxy-2,1-benzoxaborolane core first, followed by nitration and then reduction. As noted, the nitration step is a significant hurdle for scalability and safety.[3]
-
Route B: "Pre-Functionalization": This more modern approach starts with a commercially available, pre-functionalized benzene ring, such as 2-methyl-5-nitroaniline. The synthesis then proceeds through borylation of the aniline, modification of the methyl group (e.g., via bromination), and finally, cyclization to form the benzoxaborole ring. This route avoids the direct nitration of the sensitive heterocycle.[3]
Caption: Comparison of primary synthetic routes.
Q2: How can I best store the final product for long-term use?
Benzoxaboroles are significantly more stable than their acyclic phenylboronic acid counterparts due to the cyclic structure.[2][5][10] However, proper storage is still crucial for maintaining purity.
-
Free Amine: Store under an inert atmosphere (nitrogen or argon), protected from light, and at a cool temperature (2-8°C is recommended).[7] This minimizes potential oxidation of the amine and hydrolysis/dehydration of the boronic acid moiety.
-
Hydrochloride Salt: Storing the compound as its HCl salt provides superior long-term stability.[7][8] Salts are generally crystalline, less hygroscopic, and less prone to degradation than the corresponding free bases. This is the recommended form for long-term storage.
Section 3: Key Experimental Protocols
Protocol 1: Purification of 6-Aminobenzo[c]oxaborol-1(3H)-ol by Trituration
This protocol is adapted from literature procedures for purifying the crude product after synthesis and initial aqueous workup.[3]
-
Preparation: Transfer the crude, solid 6-Aminobenzo[c]oxaborol-1(3H)-ol to a clean Erlenmeyer flask equipped with a magnetic stir bar.
-
Solvent Addition: Add a minimal volume of ethyl acetate (EtOAc), typically 2-3 mL per gram of crude material. The goal is to form a slurry, not to fully dissolve the product.
-
Stirring: Stir the slurry vigorously at room temperature for 30-60 minutes. This allows soluble impurities to be leached from the solid product into the solvent.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold EtOAc to remove any residual mother liquor.
-
Drying: Dry the purified solid under high vacuum to remove all traces of solvent.
-
Validation: Check the purity of the resulting solid by HPLC and ¹H NMR and compare it to the crude material. A significant improvement in purity should be observed.
Protocol 2: Purification via Hydrochloride Salt Formation
This protocol is ideal for obtaining high-purity, crystalline material suitable for long-term storage or sensitive downstream applications.
-
Dissolution: Dissolve the crude 6-Aminobenzo[c]oxaborol-1(3H)-ol in a suitable organic solvent. A mixture of isopropanol (IPA) and/or ethyl acetate is a good starting point. Use approximately 10-20 volumes of solvent.
-
Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or concentrated HCl if using a protic solvent like IPA). Add the acid dropwise until the pH of the solution becomes acidic (test with pH paper).
-
Precipitation: The hydrochloride salt will often precipitate or crystallize out of the solution upon addition of the acid or upon cooling. If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by adding a co-solvent in which the salt is insoluble (e.g., heptane).
-
Isolation: Stir the resulting slurry at 0-5°C for 1-2 hours to maximize crystallization. Collect the crystalline solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold solvent mixture or a non-polar solvent like diethyl ether to remove any remaining impurities.
-
Drying: Dry the white to off-white crystalline solid under vacuum. The resulting 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride is typically a stable, free-flowing solid.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride | 117098-93-8 [sigmaaldrich.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
optimizing purification of 6-Aminobenzo[c]oxaborol-1(3H)-ol from reaction mixture
Technical Support Center: 6-Aminobenzo[c]oxaborol-1(3H)-ol Purification
Welcome to the technical support guide for the purification of 6-Aminobenzo[c]oxaborol-1(3H)-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered when isolating this valuable benzoxaborole intermediate from a crude reaction mixture. The unique amphoteric nature of this molecule presents specific purification hurdles that require a nuanced approach. This guide provides field-proven troubleshooting advice and detailed protocols to optimize yield, purity, and efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a robust, universal workflow for purifying 6-Aminobenzo[c]oxaborol-1(3H)-ol?
A successful purification strategy for this molecule hinges on systematically removing distinct classes of impurities. Given its amphoteric character—possessing both a basic amino group and an acidic boronic acid derivative—a multi-step approach is most effective. The ideal workflow leverages pH-controlled extractions, followed by crystallization or chromatography as needed.
The general workflow is outlined below. Subsequent questions in this guide will delve into troubleshooting each specific stage.
Caption: General purification workflow for 6-Aminobenzo[c]oxaborol-1(3H)-ol.
Q2: I'm struggling with the acid-base liquid-liquid extraction. My product seems to be lost or isn't separating cleanly. What's going wrong?
This is the most common issue and stems from the molecule's amphoteric properties.[1][2] A standard single acid or base wash is insufficient. You must perform sequential washes at different pH values to first remove basic impurities and then acidic/neutral ones. The key is to control the pH to ensure your target compound is in its neutral, organic-soluble form while impurities are ionized and drawn into the aqueous layer.
The Underlying Chemistry:
-
In acidic conditions (pH < 4): The amino group is protonated (-NH3+), forming a salt that is soluble in the aqueous layer.
-
In basic conditions (pH > 10): The boronic acid hydroxyl group is deprotonated (B-O-), forming a boronate salt that is also soluble in the aqueous layer.
-
In neutral or slightly basic conditions (pH ~7-9): The molecule is in its neutral zwitterionic or uncharged form, exhibiting maximum solubility in organic solvents like ethyl acetate (EtOAc).
The following diagram and protocol illustrate the correct, sequential extraction logic.
Caption: Logical workflow for selective acid-base extraction.
Detailed Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent. Ethyl acetate (EtOAc) is a good starting point.
-
Acid Wash (Remove Stronger Bases): Transfer the organic solution to a separatory funnel. Wash with an equal volume of a weak acidic solution (e.g., 1M HCl or saturated NH₄Cl solution). This protonates and removes residual basic starting materials or byproducts. Drain and discard the aqueous layer.
-
Base Wash (Remove Acids): Wash the remaining organic layer with an equal volume of a weak basic solution (e.g., saturated NaHCO₃ solution). This deprotonates and removes acidic impurities, such as uncyclized (2-(hydroxymethyl)phenyl)boronic acid precursors. Drain and discard the aqueous layer.
-
Brine Wash & Dry: Wash the organic layer with saturated NaCl solution (brine) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
| Parameter | Recommendation | Rationale |
| Organic Solvent | Ethyl Acetate (EtOAc), Dichloromethane (DCM) | Good solubility for the neutral compound; immiscible with water. |
| Acidic Wash | 1M HCl, 5% Acetic Acid, or sat. NH₄Cl | Strong enough to protonate most amine impurities without excessively protonating the product. |
| Basic Wash | Saturated NaHCO₃ or 1M K₂CO₃ | Sufficiently basic to deprotonate acidic impurities without causing significant product loss.[3] |
| pH Monitoring | Use pH strips on the aqueous layer after each wash | Ensures you are in the correct pH regime for effective separation. |
Q3: My product purity does not improve significantly after trituration or crystallization. What can I do?
Trituration is an effective and scalable purification method for this compound, particularly for removing less polar impurities.[4] If it's failing, the issue is likely either an incorrect solvent choice or the presence of impurities with very similar polarity to the product.
Troubleshooting Crystallization/Trituration:
-
Problem: The compound "oils out" or fails to solidify.
-
Cause & Solution: The solvent may be too good, or the cooling process is too rapid. After concentrating the post-extraction organic layer to a crude solid or thick oil, add a minimal amount of a solvent in which the product is sparingly soluble (like EtOAc, as reported in the literature) and stir vigorously.[4] If it remains an oil, add a non-polar "anti-solvent" (e.g., hexanes or diethyl ether) dropwise while stirring until turbidity persists, then allow it to stand. Scratching the inside of the flask with a glass rod can initiate crystallization.
-
-
Problem: Purity remains low after forming a solid.
-
Cause & Solution: The primary impurity may be co-crystallizing with the product. This often happens with the precursor, 6-nitrobenzo[c][oxaborol-1(3H)-ol, if the reduction step was incomplete. The nitro-compound has similar structural properties. In this case, chromatography is necessary to separate the two.
-
Recommended Solvent Systems for Trituration:
| Solvent System | Target Impurities | Procedure |
| Ethyl Acetate (EtOAc) | Less polar organic byproducts | Suspend crude solid in a minimal volume of cold EtOAc, stir/sonicate for 15-30 min, then filter and wash the solid with cold EtOAc.[4] |
| Diethyl Ether (Et₂O) | Non-polar grease, catalyst residues | Similar procedure to EtOAc. Use with caution due to high volatility. |
| DCM / Hexanes | Various impurities | Dissolve crude in a minimal amount of DCM, then slowly add hexanes as an anti-solvent to precipitate the purer product. |
Q4: My compound streaks badly on a silica gel column, making separation impossible. How do I fix this?
This is a classic problem for amine-containing compounds on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and irreversibly bind to the basic amino group of your molecule, causing severe tailing and poor recovery.
The Underlying Chemistry: Silica gel is acidic. Basic compounds like amines undergo strong acid-base interactions with the stationary phase, preventing clean elution.[5]
Solutions for Chromatographic Purification:
-
Mobile Phase Modification (Recommended First Step):
-
Add a Basic Modifier: Deactivate the acidic sites on the silica by adding a small amount of a base to your eluent system. This allows your compound to elute cleanly.
-
Protocol: Use a standard eluent system like DCM/Methanol or EtOAc/Hexanes, but add 0.5-1% triethylamine (TEA) or a solution of 7N ammonia in methanol to the polar component of the mobile phase.
-
-
Change the Stationary Phase:
-
Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.
-
Reverse-Phase (C18) Silica: This is a powerful technique for polar compounds.[6] The stationary phase is non-polar (hydrocarbon chains), and a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a buffer like formic acid or ammonium acetate) is used. The polar 6-aminobenzoxaborole will elute relatively quickly.
-
Starting Conditions for Chromatography:
| Chromatography Mode | Stationary Phase | Typical Eluent System | Modifier |
| Normal Phase | Silica Gel (SiO₂) | 5-10% Methanol in DCM | 1% Triethylamine (TEA) |
| Normal Phase | Neutral Alumina (Al₂O₃) | 50-100% EtOAc in Hexanes | None typically needed |
| Reverse Phase | C18-Functionalized Silica | 10-50% Acetonitrile in Water | 0.1% Formic Acid (FA) or 10mM NH₄OAc |
References
Technical Support Center: Minimizing Off-Target Effects of 6-Aminobenzo[c]oxaborol-1(3H)-ol
Prepared by the Senior Application Scientist Team
This guide is intended for researchers, scientists, and drug development professionals utilizing 6-Aminobenzo[c]oxaborol-1(3H)-ol, also known as AN3365 or epetraborole, in their assays. Our goal is to provide a comprehensive resource for identifying, understanding, and mitigating potential off-target effects to ensure the generation of accurate and reproducible data.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 6-Aminobenzo[c]oxaborol-1(3H)-ol (AN3365)?
A1: The primary target of AN3365 is the editing site of bacterial leucyl-tRNA synthetase (LeuRS).[1][2][3] It employs an "oxaborole tRNA trapping" (OBORT) mechanism, where it forms a stable adduct with the terminal adenosine of tRNALeu within the enzyme's editing site. This action blocks the aminoacylation of tRNALeu, leading to the inhibition of protein synthesis and a bacteriostatic effect.[2]
Q2: What are the most common off-target effects associated with the benzoxaborole class of compounds?
A2: The benzoxaborole scaffold has two primary, well-documented off-target interaction profiles:
-
Interaction with cis-diols: The boron atom in the oxaborole ring is a Lewis acid, giving it a high affinity for molecules containing cis-1,2- or 1,3-diols.[4][5][6] This can lead to sequestration of essential biological molecules like ribose-containing cofactors (ATP, NAD+), sugars, and glycoproteins, potentially causing assay interference or unintended biological effects.[4][7]
-
Inhibition of Phosphodiesterases (PDEs): Several benzoxaborole derivatives have been identified as potent inhibitors of phosphodiesterases, particularly PDE4.[8][9][10][11] This can modulate cyclic AMP (cAMP) signaling pathways, leading to anti-inflammatory effects or other cellular responses unrelated to the primary LeuRS target.
Q3: My assay is showing unexpected cytotoxicity. Could this be an off-target effect of AN3365?
A3: Yes, unexpected cytotoxicity could be an off-target effect. While AN3365 is designed to be selective for bacterial LeuRS over its eukaryotic counterpart, off-target interactions can still lead to host cell toxicity.[12] Potential causes include interference with essential metabolic enzymes that utilize diol-containing cofactors or inhibition of host cell proteins like PDEs. It is crucial to perform dose-response cytotoxicity assays and compare the cytotoxic concentration (CC50) with the effective concentration against the primary target (EC50 or MIC).
Q4: I am observing inhibition in my biochemical assay, but I'm not sure if it's real. How can I rule out assay interference?
A4: Assay interference is a common issue with boron-containing compounds.[13] The most likely cause is the chelation of diol-containing reagents in your assay buffer, such as ATP or NAD+. To investigate this, run a control experiment where the primary enzyme target is omitted from the reaction. If you still observe a signal change or "inhibition" in the presence of AN3365, it strongly suggests direct interference with assay components.
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving specific issues encountered during experiments with AN3365.
Issue 1: False-Positive Inhibition in a Biochemical Assay
-
Symptom: You observe a dose-dependent decrease in signal (suggesting inhibition) in a cell-free biochemical assay, which may or may not contain the intended LeuRS target.
-
Potential Cause: The benzoxaborole is sequestering cis-diol-containing reagents essential for signal generation. This is common in assays that use ATP (contains ribose) as a substrate, such as kinase assays, or assays that rely on NAD+/NADH coupling.[4][14]
-
Recommended Actions:
-
Run an Enzyme-Free Control: As a first step, perform the assay in the absence of the target enzyme. Add all other components (buffer, substrate, ATP, detection reagents) and titrate AN3365. A change in signal confirms assay interference.
-
Increase Diol Reagent Concentration: If interference is confirmed, try to overcome the sequestration by significantly increasing the concentration of the suspected interacting molecule (e.g., ATP). If the IC50 of AN3365 shifts to the right (becomes less potent) with higher ATP concentrations, it indicates a competitive interaction.
-
Change Detection Method: If possible, switch to a detection method that does not rely on diol-containing molecules. For example, use a non-ATP-dependent method to measure product formation.
-
| Parameter | Standard Assay | Troubleshooting Assay 1 | Troubleshooting Assay 2 |
| Enzyme | Present | Absent | Present |
| AN3365 | Titrated | Titrated | Titrated |
| ATP | 1x Concentration | 1x Concentration | 10x Concentration |
| Expected Result | Inhibition | If Signal Changes -> Interference | If IC50 Shifts -> Competitive Interference |
Issue 2: Unexpected Cytotoxicity in Cell-Based Assays
-
Symptom: Cell viability decreases at concentrations of AN3365 that are lower than expected or in cell types that should not be affected (e.g., mammalian cells).
-
Potential Causes:
-
PDE4 Inhibition: Inhibition of host-cell PDE4 can alter cAMP levels, which may lead to apoptosis or growth arrest in certain cell lines.[8][10]
-
Metabolic Interference: Sequestration of essential metabolites or cofactors could disrupt critical cellular processes.
-
Mitochondrial Toxicity: Boronic acids have been associated with generating reactive oxygen species, which could induce mitochondrial-mediated apoptosis.[15][16]
-
-
Recommended Actions:
-
Orthogonal Cytotoxicity Assay: Use a different cytotoxicity assay method (e.g., if you used an MTT assay, which measures metabolic activity, switch to a membrane integrity assay like LDH release or a caspase activation assay for apoptosis).
-
Counter-Screening: Test AN3365 in a cell-based PDE4 inhibition assay. A potent effect would suggest this as a plausible off-target mechanism.
-
Use an Inactive Control Compound: Synthesize or obtain a structurally similar benzoxaborole analog that is known to be inactive against the primary target (LeuRS). If this analog retains cytotoxic activity, the effect is independent of LeuRS inhibition.
-
Workflow for Investigating Off-Target Effects
The following diagram outlines a decision-making process for troubleshooting unexpected results.
References
- 1. Evaluation of the characteristics of leucyl-tRNA synthetase (LeuRS) inhibitor AN3365 in combination with different antibiotic classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Evaluation of the characteristics of leucyl-tRNA synthetase (LeuRS) inhibitor AN3365 in combination with different antibiotic classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Examination of the reactivity of benzoxaboroles and related compounds with a cis-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Examination of the Reactivity of Benzoxaboroles and Related Compounds with a cis-Diol | Scilit [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Treatment of Skin Inflammation with Benzoxaborole Phosphodiesterase Inhibitors: Selectivity, Cellular Activity, and Effect on Cytokines Associated with Skin Inflammation and Skin Architecture Changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and biological evaluation of novel benzoxaborole derivatives as potent PDE4 inhibitors for topical treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Leaks in the Pipeline: a Failure Analysis of Gram-Negative Antibiotic Development from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of Benzoxaborole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoxaborole compounds. This guide is designed to provide expert insights and practical solutions for overcoming challenges related to the cell permeability of this unique and promising class of molecules. Benzoxaboroles, with their distinctive boron-heterocyclic scaffold, offer significant therapeutic potential across various fields, including infectious diseases, oncology, and inflammatory conditions.[1][2][3][4] However, optimizing their passage across cellular membranes is often a critical step in translating their potent in vitro activity into in vivo efficacy.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of benzoxaboroles that influence their cell permeability?
The cell permeability of benzoxaboroles is governed by a delicate balance of physicochemical properties inherent to their unique structure. The presence of the oxaborole ring, which contains a boron atom, introduces polarity and the capacity for hydrogen bonding, which can hinder passive diffusion across the lipophilic cell membrane.[5] Furthermore, the equilibrium between the cyclic benzoxaborole form and the more polar, open-chain boronic acid form in aqueous environments can impact permeability.[6] Substituents on the aromatic ring also play a crucial role; lipophilic groups can enhance membrane partitioning, while polar groups may decrease it.
Q2: How does the boron atom in benzoxaboroles affect their interaction with cell membranes?
The boron atom in benzoxaboroles is a Lewis acid, meaning it can accept a pair of electrons. This property can lead to unique interactions with components of the cell membrane. While not fully elucidated for all benzoxaboroles, it is plausible that the boron atom could interact with Lewis basic sites on membrane lipids or proteins, potentially influencing the compound's transit across the membrane. Additionally, the ability of boron to form reversible covalent bonds with diols, such as those found on cell surface glycoproteins, could also play a role in cellular uptake.[5][7][8]
Q3: What are the standard in vitro assays for assessing the cell permeability of benzoxaborole compounds?
The two most common in vitro models for evaluating the cell permeability of benzoxaboroles are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.
-
PAMPA: This is a high-throughput assay that assesses a compound's ability to passively diffuse across an artificial lipid membrane.[9][10] It is a useful first-pass screen for passive permeability.
-
Caco-2 Cell Assay: This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and express various transporters, mimicking the intestinal epithelium.[11][12] This model can assess both passive diffusion and active transport processes, including efflux.[13][14][15]
Q4: What are the primary strategies for enhancing the cell permeability of benzoxaboroles?
There are two main approaches to improving the cell permeability of benzoxaborole compounds:
-
Chemical Modification (Prodrugs): This involves chemically modifying the benzoxaborole to create a more permeable derivative (a prodrug) that, once inside the cell, is converted back to the active parent compound.[16][17][18][19][20] Common strategies include esterification of the hydroxyl group on the oxaborole ring to increase lipophilicity.[17]
-
Formulation Strategies: This approach focuses on the delivery vehicle of the benzoxaborole without altering its chemical structure. Techniques include the use of penetration enhancers, liposomes, and other nanocarriers to facilitate passage across the cell membrane.[21][22][23] For topical delivery, excipients like propylene glycol are often used.[24][25]
Troubleshooting Guides
This section provides detailed guidance on how to address common issues encountered during the experimental assessment and enhancement of benzoxaborole cell permeability.
Issue 1: Low or Inconsistent Apparent Permeability (Papp) in PAMPA
You are observing a low or highly variable apparent permeability coefficient (Papp) for your benzoxaborole compound in a PAMPA experiment, suggesting poor passive diffusion.
Caption: Troubleshooting workflow for low PAMPA permeability of benzoxaboroles.
-
Assess Aqueous Solubility: Poor aqueous solubility is a common reason for low apparent permeability in PAMPA.
-
Potential Cause: The benzoxaborole may be precipitating in the aqueous donor buffer, reducing the concentration of the compound available for diffusion.
-
Solution:
-
Decrease Compound Concentration: Lower the concentration of the benzoxaborole in the donor well to a level below its aqueous solubility limit.
-
Optimize Formulation with Co-solvents: Increase the percentage of a co-solvent like DMSO in the donor solution. However, ensure the co-solvent concentration does not compromise the integrity of the artificial membrane (typically <1-2%).
-
-
-
Evaluate Membrane Interaction: The unique structure of benzoxaboroles may lead to non-specific binding to the artificial membrane.
-
Potential Cause: The compound may be retained within the lipid membrane, leading to low recovery in the acceptor well and an underestimation of permeability.
-
Solution:
-
Modify Lipid Composition: Experiment with different lipid compositions for the artificial membrane. For example, a membrane with a different phospholipid headgroup or acyl chain length might reduce non-specific binding.[26]
-
Quantify Recovery: Always calculate the mass balance by measuring the compound concentration in both the donor and acceptor wells at the end of the experiment. Low recovery (<80%) can indicate membrane retention or binding to the plate.
-
-
-
Consider a Prodrug Strategy: If poor passive permeability is inherent to the molecule's structure, a prodrug approach may be necessary.
-
Potential Cause: The intrinsic polarity of the benzoxaborole is too high for efficient passive diffusion.
-
Solution:
-
Increase Lipophilicity: Synthesize an ester prodrug of the benzoxaborole by capping the hydroxyl group on the oxaborole ring. This will increase the compound's lipophilicity and likely enhance its passive permeability.[17]
-
-
Issue 2: High Efflux Ratio in Caco-2 Assay
You have performed a bidirectional Caco-2 assay and observe an efflux ratio (Papp B-A / Papp A-B) greater than 2, suggesting your benzoxaborole compound is a substrate of an efflux transporter.
Caption: Workflow for investigating the cause of a high efflux ratio in Caco-2 assays.
-
Confirm Efflux with Inhibitors: The most direct way to determine if your benzoxaborole is a substrate for common efflux transporters is to repeat the Caco-2 assay in the presence of specific inhibitors.
-
P-glycoprotein (P-gp): Caco-2 cells express high levels of P-gp (ABCB1).[27][28][29] Include a known P-gp inhibitor, such as verapamil, in the assay. A significant reduction in the efflux ratio in the presence of the inhibitor strongly suggests your compound is a P-gp substrate.[13]
-
Breast Cancer Resistance Protein (BCRP): BCRP (ABCG2) is another important efflux transporter expressed in Caco-2 cells.[27][30][31] Use a BCRP-specific inhibitor, like Ko143, to assess its involvement.[30]
-
Interpretation: If the efflux ratio is normalized (approaches 1) in the presence of an inhibitor, you have identified a key mechanism limiting the intracellular concentration of your compound.
-
-
Address Low Recovery: As with PAMPA, low mass balance can complicate the interpretation of Caco-2 data.
-
Potential Causes: In addition to non-specific binding, metabolism by Caco-2 cells can contribute to low recovery.
-
Solutions:
-
Use Low-Binding Plates: Utilize plates made of materials known to have low non-specific binding.
-
Analyze for Metabolites: Use LC-MS/MS to analyze the cell lysates and receiver solutions for potential metabolites of your benzoxaborole. If metabolism is significant, this will need to be factored into your drug development strategy.
-
-
-
Strategies to Overcome Efflux: If your benzoxaborole is confirmed to be an efflux transporter substrate, consider the following approaches:
-
Structural Modification: Make targeted modifications to the benzoxaborole structure to reduce its affinity for the efflux transporter. This often involves altering hydrogen bonding patterns or overall lipophilicity.
-
Prodrug Approach: Design a prodrug that is not a substrate for the efflux transporter. The prodrug can then be cleaved intracellularly to release the active benzoxaborole.[16][18]
-
Co-administration with an Inhibitor: In a therapeutic context, co-administration of the benzoxaborole with a non-toxic efflux inhibitor could be a viable strategy to enhance its bioavailability.[27]
-
Data Summary Tables
Table 1: Typical Permeability Classification
| Permeability Class | Papp (x 10⁻⁶ cm/s) in Caco-2 | Expected In Vivo Absorption |
| Low | < 1 | 0-20% |
| Moderate | 1 - 10 | 20-70% |
| High | > 10 | 70-100% |
This is a general guideline, and the correlation between in vitro permeability and in vivo absorption can be compound- and formulation-dependent.[12]
Table 2: Common Excipients for Enhancing Permeability of Topical Formulations
| Excipient | Function | Example of Use | Reference |
| Propylene Glycol | Solubilizer, Penetration Enhancer | Crisaborole Ointment | [24][25] |
| Ethanol | Solubilizer, Penetration Enhancer | Topical Gels | [23] |
| Oleic Acid | Penetration Enhancer | Topical Formulations | [32] |
| Lecithin | Forms Liposomes, Enhances Penetration | Topical Gels and Emulsions | [22] |
Experimental Protocols
Protocol 1: General Procedure for PAMPA
-
Prepare the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
Prepare Solutions:
-
Donor Solution: Dissolve the benzoxaborole compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) to the desired final concentration. A co-solvent such as DMSO may be used, but the final concentration should be kept low (e.g., <1%) to avoid disrupting the membrane.
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer, potentially containing a solubility enhancer if needed.
-
-
Assemble the "Sandwich": Place the filter plate (donor) on top of the acceptor plate, ensuring the bottoms of the filter wells are in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Analysis: After incubation, separate the plates and determine the concentration of the benzoxaborole compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate Papp: The apparent permeability (Papp) is calculated using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]bal))
Where:
-
Vd = Volume of donor well
-
Va = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C]a = Concentration in the acceptor well
-
[C]bal = Equilibrium concentration
-
Protocol 2: General Procedure for Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer yellow.[13]
-
Prepare Solutions: Dissolve the benzoxaborole compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the desired concentration.
-
Permeability Measurement (A-B):
-
Add the compound solution to the apical (donor) side of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (acceptor) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral side and replace with fresh buffer.
-
-
Permeability Measurement (B-A):
-
Add the compound solution to the basolateral (donor) side.
-
Add fresh transport buffer to the apical (acceptor) side.
-
Follow the same incubation and sampling procedure as for the A-B direction.
-
-
Analysis: Determine the concentration of the benzoxaborole in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both the A-B and B-A directions. The rate of appearance of the compound in the acceptor chamber is used to determine the permeability coefficient.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2016128949A1 - Benzoxaborole compounds and uses thereof - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prodrugs with Improved Lipophilicity and Permeability [ebrary.net]
- 18. researchgate.net [researchgate.net]
- 19. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Formulation of benzoxaborole drugs in PLLA: from materials preparation to in vitro release kinetics and cellular assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Formulation strategies to modulate the topical delivery of anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Ex vivo (human skin) and in vivo (minipig) permeation of propylene glycol applied as topical crisaborole ointment, 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. CA2949614A1 - Topical pharmaceutical formulations comprising crisaborole - Google Patents [patents.google.com]
- 26. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Use of P-glycoprotein and BCRP inhibitors to improve oral bioavailability and CNS penetration of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Binding Site Interactions of Modulators of Breast Cancer Resistance Protein, Multidrug Resistance-Associated Protein 2, and P-Glycoprotein Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Substituted Benzoxaborole Synthesis
Welcome to the technical support center for the synthesis of substituted benzoxaboroles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of benzoxaborole synthesis, providing in-depth troubleshooting advice and optimized protocols. Our goal is to empower you with the scientific understanding to overcome common experimental hurdles and achieve high-yielding, clean reactions.
I. Frequently Asked Questions (FAQs)
Here are some of the most common questions we encounter from researchers working on benzoxaborole synthesis:
Q1: My palladium-catalyzed borylation reaction to form the benzoxaborole precursor is giving low yields. What are the most critical parameters to investigate?
A1: Low yields in Miyaura-type borylation reactions are often traced back to a few key factors.[1] First, ensure the complete exclusion of oxygen and moisture, as both can deactivate the palladium catalyst and lead to protodeboronation of your boron reagent.[2] Second, the choice of ligand, base, and solvent system is paramount. For instance, bulky, electron-rich phosphine ligands often enhance catalytic activity. The base is crucial for the transmetalation step; inorganic bases like potassium phosphate are commonly effective.[3] Finally, reaction temperature and time are critical; monitor the reaction progress by TLC or GC-MS to avoid product degradation from prolonged heating.
Q2: I'm observing significant amounts of starting material in my reaction mixture even after extended reaction times. What could be the issue?
A2: Incomplete conversion can stem from several sources. Check the purity of your starting materials, as impurities can inhibit the catalyst.[4] The catalyst itself might be inactive; consider using a freshly opened bottle or a pre-catalyst that is activated in situ. Catalyst loading is another variable to consider; a slight increase might be necessary.[4] Also, re-evaluate the stoichiometry of your reactants.
Q3: During the cyclization step to form the benzoxaborole ring, I'm seeing multiple side products. How can I improve the selectivity?
A3: Side product formation during cyclization often points to issues with reaction conditions or the stability of the intermediate. Overly harsh acidic or basic conditions can lead to undesired reactions. If using a Brønsted acid-catalyzed cyclization of an arylboronic acid with an aldehyde or ketone, the concentration of the acid can be critical.[5] For methods involving intramolecular cyclization, ensure that the precursor is pure, as impurities can lead to competing reactions.
Q4: My final benzoxaborole product is difficult to purify. What are some effective purification strategies?
A4: Purification of benzoxaboroles can be challenging due to their unique physicochemical properties.[6] Column chromatography on silica gel is a standard method. The choice of eluent is crucial; a gradient of ethyl acetate in hexanes is often a good starting point. In some cases, the product may be isolated by precipitation from a suitable solvent system.[6] If the product is an acid or a base, acid-base extraction can be a powerful purification tool.
II. Troubleshooting Guides
This section provides a more detailed, problem-oriented approach to resolving common issues encountered during the synthesis of substituted benzoxaboroles.
Guide 1: Low Yield in Palladium-Catalyzed Borylation of Aryl Halides
This guide focuses on the critical Miyaura borylation step, a common method for introducing the boron moiety.[1]
Problem: Low yield in the palladium-catalyzed borylation of an aryl halide with a diboron reagent.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in palladium-catalyzed borylation reactions.
In-Depth Analysis and Solutions
| Possible Cause | Underlying Science | Recommended Solution(s) |
| Reagent Degradation or Impurity | Impurities in the aryl halide can coordinate to the palladium catalyst, inhibiting its activity. Diboron reagents, such as bis(pinacolato)diboron (B₂pin₂), can be sensitive to moisture.[7] Solvents must be anhydrous to prevent quenching of organometallic intermediates. | Purify the aryl halide by recrystallization or distillation. Use freshly opened or properly stored B₂pin₂. Use anhydrous solvents, freshly distilled or from a solvent purification system. |
| Suboptimal Reaction Conditions | The catalytic cycle of the Miyaura borylation involves oxidative addition, transmetalation, and reductive elimination. Each step has a specific temperature and time requirement. An inert atmosphere is crucial to prevent oxidation of the Pd(0) catalyst.[1] | Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Perform the reaction under a nitrogen or argon atmosphere. Screen a range of temperatures (e.g., 80-120 °C). |
| Ineffective Catalyst System | The choice of palladium source, ligand, and base is critical for a successful reaction. The ligand stabilizes the palladium center and influences its reactivity. The base is required to activate the diboron reagent and facilitate the transmetalation step.[2] | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃). Evaluate various phosphine ligands (e.g., SPhos, XPhos, RuPhos). Test different bases (e.g., KOAc, K₃PO₄, Cs₂CO₃) and their stoichiometry.[3] |
Guide 2: Inefficient Cyclization to the Benzoxaborole Ring
This guide addresses challenges in the final ring-forming step. A common and efficient method involves the Brønsted acid-catalyzed reaction of an arylboronic acid with an aldehyde or ketone.[5]
Problem: Low conversion or formation of multiple products during the acid-catalyzed cyclization.
Troubleshooting Workflow
Caption: A systematic approach to troubleshooting the cyclization step in benzoxaborole synthesis.
In-Depth Analysis and Solutions
| Possible Cause | Underlying Science | Recommended Solution(s) |
| Impure Starting Materials | Impurities in the arylboronic acid or the carbonyl compound can lead to side reactions, such as self-condensation of the aldehyde/ketone or undesired reactions with the boronic acid. | Purify the arylboronic acid, often by recrystallization. Distill or purify the aldehyde/ketone immediately before use. |
| Inappropriate Acid Catalyst or Loading | The Brønsted acid protonates the carbonyl oxygen, activating it for nucleophilic attack by the aryl ring. The strength and concentration of the acid are critical; too little acid results in slow reaction, while too much can lead to dehydration or other side reactions.[5] | Screen different Brønsted acids (e.g., p-toluenesulfonic acid, camphorsulfonic acid). Optimize the catalyst loading (typically 10-20 mol%). |
| Unfavorable Reaction Conditions | The cyclization is often a dehydration reaction, and the presence of water can inhibit the reaction by shifting the equilibrium. The choice of solvent can also influence the reaction rate and selectivity. | Use a solvent that allows for the azeotropic removal of water (e.g., toluene with a Dean-Stark trap). Screen different solvents to find the optimal one for your specific substrates. |
III. Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Miyaura Borylation
This protocol provides a starting point for the synthesis of arylboronate esters, which are precursors to benzoxaboroles.
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), and potassium acetate (1.5 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.03 mmol) and the ligand (if required) under a positive pressure of inert gas.
-
Add anhydrous solvent (e.g., 1,4-dioxane or toluene, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite, washing with the same organic solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude arylboronate ester, which can be purified by column chromatography or used directly in the next step.
Protocol 2: General Procedure for Brønsted Acid-Catalyzed Cyclization
This protocol describes the formation of the benzoxaborole ring from an arylboronic acid and a carbonyl compound.[5]
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add the arylboronic acid (1.0 mmol), the aldehyde or ketone (1.1 mmol), and a Brønsted acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol).
-
Add a solvent that forms an azeotrope with water (e.g., toluene, 10 mL).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted benzoxaborole.
IV. References
-
Atroposelective Suzuki-Miyaura Coupling Reaction with Benzoxaboroles. Organic Letters.
-
Atroposelective Suzuki-Miyaura Coupling Reaction with Benzoxaboroles. PubMed.
-
Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.
-
Optimization of the reaction conditions a. ResearchGate.
-
Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. National Institutes of Health.
-
Optimization of reaction conditions. Conditions: 1 (1.0 mmol), 2 (9.0 equiv)... ResearchGate.
-
ORGANIC CHEMISTRY. RSC Publishing.
-
Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. PubMed Central.
-
Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. ACS Publications.
-
Room-temperature nickel-catalyzed borylation/cyclization for the synthesis of benzoxaboroles and benzodiazaborines. Royal Society of Chemistry.
-
Palladium-Catalyzed Benzylic C-H Borylation of Alkylbenzenes with Bis(pinacolato)diboron or Pinacolborane. ResearchGate.
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Stephen L Buchwald.
-
Synthesis and Suzuki–Miyaura cross-coupling reactions of pyridoxaboroles 166–168. ResearchGate.
-
The synthesis of benzoxaboroles and their applications in medicinal chemistry. ResearchGate.
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI.
-
Coordination Networks Based on Boronate and Benzoxaborolate Ligands. MDPI.
-
Coordination Networks Based on Boronate and Benzoxaborolate Ligands. ResearchGate.
-
Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. ResearchGate.
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central.
-
troubleshooting low yield in benzoxazole synthesis. BenchChem.
-
Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT.
-
Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models. MDPI.
-
Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem.
-
Synthesis of Benzoxaboroles by ortho-Oxalkylation of Arylboronic Acids with Aldehydes/Ketones in the Presence of Brønsted Acids. ACS Publications.
-
Benzoboroxoles as Efficient Glycopyranoside-Binding Agents in Physiological Conditions: Structure and Selectivity of Complex Formation. ACS Publications.
-
Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. PubMed Central.
-
Design, synthesis and structure of a frustrated benzoxaborole and its applications in the complexation of amines, amino acids, and protein modification. Royal Society of Chemistry.
-
Benzoxaborole Protecting Groups. Saint Joseph's University.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Borons: A Comparative Analysis of the Inhibitory Profiles of Crisaborole and 6-Aminobenzo[c]oxaborol-1(3H)-ol
In the landscape of topical drug discovery, the benzoxaborole scaffold has emerged as a versatile and privileged structure, yielding compounds with diverse biological activities. This guide provides an in-depth comparative analysis of the inhibitory profiles of two notable benzoxaboroles: crisaborole, an FDA-approved anti-inflammatory agent, and 6-Aminobenzo[c]oxaborol-1(3H)-ol, a structurally related compound. This comparison will delve into their mechanisms of action, target selectivity, and the subtle structural nuances that dictate their divergent biological functions, offering valuable insights for researchers and drug development professionals in the field of dermatology and beyond.
Introduction: The Benzoxaborole Scaffold - A Gateway to Novel Therapeutics
The core of both crisaborole and 6-Aminobenzo[c]oxaborol-1(3H)-ol is the benzo[c]oxaborol-1(3H)-ol ring system. This unique boron-containing heterocycle has garnered significant attention in medicinal chemistry due to its ability to interact with biological targets in a manner distinct from traditional carbon-based molecules. The boron atom, with its empty p-orbital, can form a reversible covalent bond with active site serine or threonine residues in target enzymes, leading to potent and specific inhibition.
Crisaborole (formerly AN2728), marketed as Eucrisa®, is a non-steroidal topical treatment for mild-to-moderate atopic dermatitis.[1][2][3] Its development marked a significant advancement in the treatment of this chronic inflammatory skin condition.[4] In contrast, 6-Aminobenzo[c]oxaborol-1(3H)-ol is a less-studied derivative, commercially available as a chemical intermediate.[5][6][7][8][9] Understanding the differences in their inhibitory profiles provides a compelling case study in structure-activity relationships (SAR) within the benzoxaborole class.
Mechanism of Action: A Tale of Two Targets
The primary distinguishing feature between crisaborole and other benzoxaboroles lies in their principal biological targets. This divergence is a direct consequence of the different substituents adorning the benzoxaborole core.
Crisaborole: A Selective Phosphodiesterase 4 (PDE4) Inhibitor
Crisaborole's therapeutic efficacy stems from its potent and selective inhibition of phosphodiesterase 4 (PDE4).[10][11] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[12] By inhibiting PDE4, crisaborole leads to an accumulation of intracellular cAMP in inflammatory cells.[10][11] Elevated cAMP levels, in turn, suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-12 (IL-12), and IL-23, thereby mitigating the inflammatory response characteristic of atopic dermatitis.[2][13]
The interaction of crisaborole with the PDE4 active site is a fascinating example of boron's unique chemistry. The boron atom forms a covalent adduct with a conserved histidine residue in the enzyme's active site, effectively trapping the inhibitor and preventing substrate binding.[10]
Figure 1: Simplified signaling pathway of crisaborole's mechanism of action as a PDE4 inhibitor.
6-Aminobenzo[c]oxaborol-1(3H)-ol: A Potential Modulator of Other Pathways
The inhibitory profile of 6-Aminobenzo[c]oxaborol-1(3H)-ol is not as well-defined in the scientific literature. However, by examining the structure-activity relationships of other benzoxaboroles, we can infer its likely biological targets. The presence of the free amino group at the 6-position significantly alters the electronic and steric properties of the molecule compared to crisaborole, which possesses a 5-(4-cyanophenoxy) substituent.
It is plausible that 6-Aminobenzo[c]oxaborol-1(3H)-ol may exhibit weaker PDE4 inhibitory activity than crisaborole. The 4-cyanophenoxy group of crisaborole is known to make crucial interactions within a hydrophobic pocket of the PDE4 active site, contributing significantly to its high affinity. The smaller and more polar amino group would not be able to replicate these interactions.
Alternatively, the amino substituent might direct the molecule towards different biological targets. For instance, another well-known benzoxaborole, tavaborole (AN2690), is an antifungal agent that inhibits leucyl-tRNA synthetase, an enzyme essential for fungal protein synthesis.[14] This highlights the remarkable target promiscuity of the benzoxaborole scaffold, which can be fine-tuned through chemical modification. Further experimental investigation is required to definitively elucidate the inhibitory profile of 6-Aminobenzo[c]oxaborol-1(3H)-ol.
Comparative Inhibitory Profile: A Data-Driven Analysis
To provide a quantitative comparison, we will examine key inhibitory parameters for crisaborole against PDE4. Due to the limited publicly available data for 6-Aminobenzo[c]oxaborol-1(3H)-ol's inhibitory activity, we will infer its potential based on the established SAR of the benzoxaborole class.
| Compound | Target | IC50 (nM) | Cellular Activity |
| Crisaborole | PDE4 | ~50-100 | Inhibition of TNF-α release from human peripheral blood mononuclear cells (PBMCs) and other inflammatory cells.[13] |
| 6-Aminobenzo[c]oxaborol-1(3H)-ol | PDE4 (Predicted) | >1000 (Hypothesized) | Unknown |
| Tavaborole | Leucyl-tRNA synthetase (fungal) | - | Antifungal activity against dermatophytes.[14] |
Table 1: Comparative Inhibitory Data
The significantly lower predicted potency of 6-Aminobenzo[c]oxaborol-1(3H)-ol against PDE4 underscores the critical role of the 5-position substituent in determining the anti-inflammatory activity of this class of benzoxaboroles.
Experimental Protocols: Unveiling the Inhibitory Profile
The determination of a compound's inhibitory profile relies on a series of well-defined in vitro and cellular assays. Below are representative protocols for assessing PDE4 inhibition and cytokine release.
In Vitro PDE4 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PDE4.
Figure 2: Workflow for a typical in vitro PDE4 enzyme inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human PDE4 enzyme, cAMP substrate, and the test compounds (crisaborole and 6-Aminobenzo[c]oxaborol-1(3H)-ol) at various concentrations in an appropriate assay buffer.
-
Incubation: In a 96-well plate, combine the PDE4 enzyme, cAMP substrate, and the test compound. Incubate the mixture at 37°C for a specified period (e.g., 30 minutes) to allow for the enzymatic reaction to occur.
-
Reaction Termination: Stop the reaction by adding a solution of 5'-nucleotidase. This enzyme will convert the product of the PDE4 reaction, AMP, into adenosine and inorganic phosphate.
-
Phosphate Detection: Add a colorimetric reagent, such as Malachite Green, which forms a colored complex with inorganic phosphate.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 620 nm) using a microplate reader. The amount of color produced is directly proportional to the amount of AMP generated, and thus to the PDE4 activity.
-
IC50 Calculation: Plot the percentage of PDE4 inhibition against the logarithm of the test compound concentration. The IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity, can then be determined from the resulting dose-response curve.
Cellular Assay for TNF-α Release
This assay assesses the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells.
Step-by-Step Methodology:
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1) in appropriate cell culture medium.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for a specified period (e.g., 1 hour).
-
Cell Stimulation: Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce the production and release of TNF-α.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Determine the effect of the test compounds on TNF-α release by comparing the levels in treated cells to those in untreated (control) cells.
Conclusion: Structure is King
The comparative analysis of crisaborole and 6-Aminobenzo[c]oxaborol-1(3H)-ol provides a compelling illustration of the profound impact of chemical structure on biological activity. Crisaborole, with its carefully optimized 5-(4-cyanophenoxy) substituent, is a potent and selective PDE4 inhibitor that has translated into a successful clinical therapy for atopic dermatitis. In contrast, the seemingly minor substitution to a 6-amino group is predicted to dramatically alter the inhibitory profile, likely diminishing its anti-inflammatory potential via PDE4 inhibition while possibly opening avenues to other biological targets.
This guide underscores the importance of a deep understanding of structure-activity relationships in drug discovery. For researchers in the field, the benzoxaborole scaffold remains a fertile ground for the development of novel therapeutics, with the potential to address a wide range of diseases. Future investigations into the biological activities of underexplored derivatives like 6-Aminobenzo[c]oxaborol-1(3H)-ol may yet uncover new and valuable therapeutic opportunities.
References
- 1. Treatment of Skin Inflammation with Benzoxaborole Phosphodiesterase Inhibitors: Selectivity, Cellular Activity, and Effect on Cytokines Associated with Skin Inflammation and Skin Architecture Changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 6-aminobenzo[c][1,2]oxaborol-1(3h)-ol (C7H8BNO2) [pubchemlite.lcsb.uni.lu]
- 5. mdpi.com [mdpi.com]
- 6. Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jcadonline.com [jcadonline.com]
- 8. mdpi.com [mdpi.com]
- 9. 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol | C7H8BNO2 | CID 3770187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Articles [globalrx.com]
- 11. Tavaborole - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzoxaborole vs. Non-Boron Based PDE4 Inhibitors: A Guide for Researchers
In the landscape of inflammatory disease therapeutics, phosphodiesterase 4 (PDE4) inhibitors have carved out a significant niche. By modulating intracellular cyclic adenosine monophosphate (cAMP) levels, these small molecules exert broad anti-inflammatory effects, offering a non-steroidal treatment paradigm for a range of dermatological and systemic conditions.[1][2] This guide provides a comparative analysis of two prominent classes of PDE4 inhibitors: the benzoxaboroles, exemplified by crisaborole, and the more traditional non-boron based inhibitors, such as roflumilast and apremilast.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the chemical, biochemical, and clinical distinctions between these compound classes. We will delve into their mechanisms of action, pharmacokinetic profiles, and the experimental methodologies used to characterize their activity, providing a robust framework for informed decision-making in research and development.
The Central Role of PDE4 in Inflammation
Phosphodiesterase 4 (PDE4) is a key enzyme in inflammatory cells that specifically hydrolyzes cAMP, a critical second messenger that mediates numerous cellular responses to external stimuli. The inhibition of PDE4 leads to an accumulation of intracellular cAMP.[2] This elevation in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB modulates gene expression, leading to a downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-12, IL-23) and an upregulation of anti-inflammatory cytokines (e.g., IL-10).[2]
The following diagram illustrates the PDE4 signaling pathway and the impact of its inhibition:
Caption: PDE4 signaling pathway and the mechanism of PDE4 inhibitors.
Comparative Analysis: Benzoxaborole vs. Non-Boron Based PDE4 Inhibitors
While both classes of drugs target the same enzyme, their distinct chemical structures lead to differences in their biochemical properties, clinical efficacy, and safety profiles.
Mechanism of Action and Binding Affinity
The most significant distinction lies in their interaction with the PDE4 active site. Non-boron based inhibitors, such as roflumilast and apremilast, typically engage in hydrogen bonding and hydrophobic interactions within the catalytic pocket.
Benzoxaboroles, on the other hand, possess a unique mechanism. The boron atom in the oxaborole ring forms a covalent, yet reversible, bond with a conserved water molecule in the active site of the PDE4 enzyme. This interaction mimics the transition state of cAMP hydrolysis, leading to potent inhibition.[3]
The binding affinities, as indicated by their half-maximal inhibitory concentration (IC50) values, vary significantly among these inhibitors.
| Inhibitor | Class | IC50 (PDE4) | Reference(s) |
| Crisaborole | Benzoxaborole | 750 nM | [4] |
| Roflumilast | Non-Boron Based | 0.7 nM | [4] |
| Apremilast | Non-Boron Based | 140 nM | [4] |
As the data indicates, roflumilast exhibits the highest potency, being over 1000-fold more potent than crisaborole and 200-fold more potent than apremilast in vitro.[4]
Pharmacokinetics
The route of administration and subsequent pharmacokinetic profiles are key differentiators for these inhibitors.
| Inhibitor | Formulation | Bioavailability | Metabolism | Key Characteristics | Reference(s) |
| Crisaborole | 2% Topical Ointment | Low systemic absorption | Rapidly metabolized to inactive metabolites | Designed for localized treatment of skin inflammation, minimizing systemic side effects. | [5] |
| Roflumilast | Oral Tablet, Topical Cream/Foam | ~80% (oral) | Metabolized by CYP1A2 and CYP3A4 to an active N-oxide metabolite. | The active metabolite contributes to its long half-life and sustained activity. | [6] |
| Apremilast | Oral Tablet | ~73% | Extensively metabolized by both CYP and non-CYP pathways. | Oral administration allows for systemic treatment of inflammatory conditions. | [7] |
Clinical Efficacy and Therapeutic Applications
The differences in potency and formulation translate to distinct clinical applications and efficacy profiles.
-
Crisaborole (Eucrisa®) is approved for the topical treatment of mild-to-moderate atopic dermatitis.[5] Clinical trials have demonstrated its efficacy in reducing disease severity and pruritus.[8]
-
Roflumilast (Daliresp®/Daxas® - oral; Zoryve® - topical) is approved orally for the treatment of severe COPD and topically for plaque psoriasis.[9][10] Its high potency allows for efficacy in these conditions.[11]
-
Apremilast (Otezla®) is an oral medication approved for the treatment of plaque psoriasis, psoriatic arthritis, and Behçet's disease.[5][12] It has shown efficacy in improving skin lesions and joint symptoms.[7]
A network meta-analysis of topical treatments for atopic dermatitis suggested that potent topical corticosteroids and calcineurin inhibitors were more effective in the short term than PDE4 inhibitors like crisaborole and roflumilast.[3] However, PDE4 inhibitors offer a non-steroidal option, which can be advantageous for long-term use and on sensitive skin areas.
Safety and Tolerability
The safety profiles of these inhibitors are largely influenced by their route of administration and systemic exposure.
-
Crisaborole : Being a topical agent with low systemic absorption, its most common adverse events are application site reactions, such as burning or stinging.[1] Systemic side effects are minimal.
-
Roflumilast : The oral formulation is associated with gastrointestinal side effects like diarrhea and nausea, as well as weight loss and headache.[6][9][13] The topical formulation has a more favorable safety profile with fewer systemic adverse events.
-
Apremilast : As an oral medication, it is also associated with gastrointestinal side effects, including diarrhea and nausea, particularly at the beginning of treatment.[7][14][15] Headaches are also a common adverse event.[15]
Experimental Protocols for Comparative Evaluation
To ensure the trustworthiness and reproducibility of research in this field, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays used to compare PDE4 inhibitors.
In Vitro PDE4 Enzyme Activity Assay (Fluorescence Polarization)
This assay quantitatively measures the inhibition of PDE4 enzyme activity.
Caption: Workflow for a Fluorescence Polarization (FP)-based PDE4 assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds (e.g., crisaborole, roflumilast, apremilast) and a known PDE4 inhibitor (e.g., rolipram) as a positive control in assay buffer.
-
Dilute recombinant human PDE4 enzyme to the desired concentration in assay buffer.
-
Prepare the fluorescently labeled cAMP substrate (FAM-cAMP) solution in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
To the appropriate wells, add 5 µL of the test compound dilutions or vehicle (for controls).
-
Add 5 µL of the diluted PDE4 enzyme to all wells except the negative control (no enzyme) wells. Add 5 µL of assay buffer to the negative control wells.
-
Incubate the plate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 10 µL of the FAM-cAMP substrate solution to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Detection:
-
Stop the reaction by adding 10 µL of a binding agent that specifically binds to the phosphate group of the hydrolyzed AMP.
-
Incubate for an additional 30 minutes at room temperature.
-
Measure the fluorescence polarization using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vitro Cytokine Release Assay (Human PBMCs)
This assay assesses the functional effect of PDE4 inhibitors on cytokine production in primary human immune cells.
Step-by-Step Methodology:
-
PBMC Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells and resuspend them in complete cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Cell Treatment:
-
Seed the PBMCs into a 96-well cell culture plate.
-
Add serial dilutions of the test compounds to the wells and incubate for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement (ELISA):
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α) in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.[16]
-
-
Data Analysis:
-
Calculate the percent inhibition of cytokine release for each compound concentration.
-
Determine the IC50 value for cytokine inhibition.
-
In Vivo Animal Models of Inflammatory Skin Disease
In vivo models are crucial for evaluating the efficacy of PDE4 inhibitors in a more complex biological system.
1. Imiquimod-Induced Psoriasis Model (Mouse): [17][18][19][20]
This model mimics many features of human plaque psoriasis.
Step-by-Step Methodology:
-
Induction of Psoriasis-like Inflammation:
-
Apply a daily topical dose of imiquimod cream (e.g., 5%) to the shaved back and/or ear of the mice for 5-7 consecutive days.
-
-
Treatment:
-
Administer the test compounds (e.g., topical formulation of crisaborole or roflumilast, or oral apremilast) daily, starting either before or after the induction of inflammation.
-
-
Efficacy Assessment:
-
Monitor the severity of the skin inflammation daily using a scoring system that evaluates erythema (redness), scaling, and induration (thickness).
-
Measure ear thickness using a caliper as a quantitative measure of inflammation.
-
At the end of the study, collect skin tissue for histological analysis (to assess epidermal thickness and cellular infiltration) and for measuring the expression of inflammatory cytokines.
-
2. Oxazolone-Induced Atopic Dermatitis Model (Mouse): [4][21][22][23][24]
This model is used to simulate the Th2-dominant inflammation characteristic of atopic dermatitis.
Step-by-Step Methodology:
-
Sensitization:
-
Apply a solution of oxazolone (a hapten) to a shaved area of the mouse's abdomen.
-
-
Challenge:
-
After a resting period of 5-7 days, repeatedly apply a lower concentration of oxazolone to the ear to elicit a localized inflammatory response.
-
-
Treatment:
-
Administer the test compounds topically or systemically during the challenge phase.
-
-
Efficacy Assessment:
-
Measure ear swelling as an indicator of the inflammatory response.
-
Collect blood samples to measure serum IgE levels.
-
Analyze skin tissue for histological changes and cytokine expression.
-
Conclusion and Future Perspectives
The development of both benzoxaborole and non-boron based PDE4 inhibitors has provided valuable therapeutic options for a range of inflammatory diseases. The benzoxaboroles, with their unique boron-mediated mechanism of action, have demonstrated efficacy as topical agents with a favorable safety profile. The non-boron based inhibitors, particularly roflumilast, exhibit high potency and have shown success in both systemic and topical formulations for different indications.
The choice between these classes of inhibitors in a research or clinical setting will depend on the specific application, the desired route of administration, and the balance between efficacy and potential side effects. Future research will likely focus on developing PDE4 inhibitors with improved subtype selectivity to further enhance their therapeutic index and expand their clinical utility.
References
- 1. Crisaborole’s safety holds up in long-term atopic dermatitis trial | MDedge [mdedge.com]
- 2. Safety and Adverse Reactions | DALIRESP®(roflumilast) | For HCPs [daliresphcp.com]
- 3. Comparing topical treatments in atopic dermatitis | American Dental Association [adanews.ada.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Adverse Events Associated with Apremilast and Deucravacitinib for Psoriasis: A Pharmacovigilance Study Based on the FAERS Database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. dermnetnz.org [dermnetnz.org]
- 8. Efficacy and safety of crisaborole ointment, a novel, nonsteroidal phosphodiesterase 4 (PDE4) inhibitor for the topical treatment of atopic dermatitis (AD) in children and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. Phosphodiesterase-4 Inhibition in the Management of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 12. Comparison of the modes of action of Apremilast and Roflumilast - Enlighten Theses [theses.gla.ac.uk]
- 13. Roflumilast - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. dermatologytimes.com [dermatologytimes.com]
- 15. dermatologytimes.com [dermatologytimes.com]
- 16. Cytokine Elisa [bdbiosciences.com]
- 17. frontierspartnerships.org [frontierspartnerships.org]
- 18. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 19. imavita.com [imavita.com]
- 20. The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. imavita.com [imavita.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Effects of Particulate Matter in a Mouse Model of Oxazolone-Induced Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the PDE4 Subtype Selectivity of 6-Aminobenzo[c]oxaborol-1(3H)-ol
For researchers, scientists, and drug development professionals, understanding the nuanced selectivity of a phosphodiesterase 4 (PDE4) inhibitor is paramount. This guide provides an in-depth technical comparison of 6-Aminobenzo[c]oxaborol-1(3H)-ol (also known as AN2728, the active ingredient in Crisaborole) and its selectivity for the four PDE4 subtypes: A, B, C, and D. We will delve into the experimental validation of this selectivity, compare it with other notable PDE4 inhibitors, and provide the foundational knowledge for you to interpret and even replicate these findings.
The Significance of PDE4 Subtype Selectivity
The PDE4 enzyme family is a critical regulator of intracellular cyclic adenosine monophosphate (cAMP), a second messenger pivotal in modulating inflammatory responses.[1] The four PDE4 subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) are differentially expressed across various tissues and cell types, each playing distinct physiological roles.[1] Inhibition of PDE4B and PDE4D is largely associated with anti-inflammatory effects, as these subtypes are highly expressed in immune cells.[2][3] Conversely, broad inhibition of all PDE4 subtypes can lead to off-target effects, such as nausea and emesis. Therefore, developing inhibitors with a degree of selectivity for specific subtypes is a key objective in drug discovery to optimize therapeutic efficacy while minimizing adverse effects.
Unveiling the Selectivity Profile of 6-Aminobenzo[c]oxaborol-1(3H)-ol
6-Aminobenzo[c]oxaborol-1(3H)-ol is a novel, boron-containing small molecule that has demonstrated potent anti-inflammatory properties.[4][5] Its mechanism of action involves the inhibition of PDE4, leading to increased cAMP levels and subsequent suppression of pro-inflammatory cytokine release.[4][6]
Preclinical biochemical assays have revealed that 6-Aminobenzo[c]oxaborol-1(3H)-ol competitively inhibits all four PDE4 subtypes.[7] This pan-PDE4 inhibitory activity is a defining characteristic of the compound.
Comparative Analysis with Alternative PDE4 Inhibitors
To contextualize the selectivity of 6-Aminobenzo[c]oxaborol-1(3H)-ol, a comparison with other well-established PDE4 inhibitors is essential. This guide includes data for Roflumilast and Apremilast, two widely recognized PDE4 inhibitors.
| Compound | PDE4A1 IC50 (nM) | PDE4B1 IC50 (nM) | PDE4B2 IC50 (nM) | cPDE4C1 IC50 (nM) | PDE4D7 IC50 (nM) | General PDE4 IC50 |
| 6-Aminobenzo[c]oxaborol-1(3H)-ol (Crisaborole) | 52[2] | 61[2] | 75[2] | 340[2] | 170[2] | 490 nM[1][6], 750 nM[8][9] |
| Roflumilast | - | - | - | - | - | 0.7 nM[9][10] |
| Apremilast | - | - | - | - | - | 74 nM[7], 140 nM[9][10] |
Data Interpretation:
-
6-Aminobenzo[c]oxaborol-1(3H)-ol (Crisaborole) demonstrates a pan-PDE4 inhibitory profile, with IC50 values in the nanomolar range for subtypes A, B, and D.[2] Its potency against PDE4C is comparatively lower.[2] The overall reported PDE4 IC50 values vary across different studies, which may be attributed to different assay conditions and enzyme preparations.[1][6][8][9]
-
Roflumilast is a highly potent PDE4 inhibitor, exhibiting an IC50 value in the sub-nanomolar range.[9][10] It is considered a pan-PDE4 inhibitor, though some studies suggest it is more selective for PDE4B and PDE4D.[8]
-
Apremilast also acts as a pan-PDE4 inhibitor with moderate potency.[2][7][9][10]
The data clearly indicates that while all three compounds inhibit PDE4, Roflumilast is significantly more potent than both Apremilast and 6-Aminobenzo[c]oxaborol-1(3H)-ol.[9][10]
Experimental Validation: A Step-by-Step Protocol
The determination of a compound's selectivity for PDE4 subtypes is a meticulous process. The following is a detailed protocol for a standard in vitro enzymatic assay using Fluorescence Polarization (FP), a robust and widely used method for studying enzyme kinetics and inhibitor screening.
Principle of the Fluorescence Polarization (FP) Assay
The FP assay for PDE4 activity is based on the principle that a small, fluorescently labeled cAMP molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE4 hydrolyzes the cAMP, the resulting fluorescently labeled AMP is captured by a specific binding agent, forming a large, slow-tumbling complex. This reduced motion leads to a high fluorescence polarization signal. An inhibitor of PDE4 will prevent the hydrolysis of the fluorescent cAMP, thus keeping the fluorescence polarization signal low.
Experimental Workflow Diagram
Caption: Workflow for PDE4 Subtype Selectivity Assay using Fluorescence Polarization.
Detailed Protocol
Materials:
-
Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes
-
6-Aminobenzo[c]oxaborol-1(3H)-ol
-
Control inhibitors (e.g., Roflumilast, Apremilast)
-
Fluorescently labeled cAMP (e.g., FAM-cAMP)
-
PDE assay buffer
-
Binding agent (specific for phosphorylated substrate)
-
96-well black, low-volume microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of 6-Aminobenzo[c]oxaborol-1(3H)-ol and control inhibitors in the assay buffer. The final concentration of any solvent (like DMSO) should be kept constant across all wells and should not exceed 1%.
-
Enzyme Preparation: Dilute the stock solutions of each recombinant human PDE4 subtype to the desired working concentration in pre-chilled assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Assay Setup:
-
To the wells of a 96-well microplate, add the appropriate volume of the serially diluted inhibitors or vehicle control.
-
Add the diluted PDE4 subtype enzyme to each well, except for the "no enzyme" control wells.
-
Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescently labeled cAMP substrate to all wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure sufficient product formation without substrate depletion.
-
Detection: Stop the reaction and initiate signal generation by adding the binding agent solution to all wells. Incubate for another 30 minutes at room temperature, protected from light.
-
Measurement: Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 530 nm emission for FAM).
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "enzyme only" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each PDE4 subtype.
-
The Underlying Causality: Why This Protocol is Self-Validating
This experimental design incorporates several key elements to ensure the trustworthiness and validity of the results:
-
Use of Recombinant Enzymes: Utilizing purified, recombinant PDE4 subtypes ensures that the observed inhibition is a direct effect on the target enzyme and not influenced by other cellular components.
-
Inclusion of Controls: The use of positive (known inhibitors) and negative (vehicle) controls is crucial for validating the assay's performance and for normalizing the data.
-
Dose-Response Analysis: Determining the IC50 value from a dose-response curve provides a quantitative measure of the inhibitor's potency and allows for robust comparisons between different compounds and enzyme subtypes.
-
Fluorescence Polarization Detection: FP is a homogenous assay format, meaning it does not require separation of bound and free components, which reduces the number of steps and potential for error. It is also highly sensitive and well-suited for high-throughput screening.
Signaling Pathway of PDE4 Inhibition
The therapeutic effects of 6-Aminobenzo[c]oxaborol-1(3H)-ol and other PDE4 inhibitors stem from their ability to modulate the cAMP signaling pathway within inflammatory cells.
Caption: Simplified signaling pathway of PDE4 inhibition.
By inhibiting PDE4, 6-Aminobenzo[c]oxaborol-1(3H)-ol prevents the degradation of cAMP to the inactive 5'-AMP. The resulting accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, ultimately leading to a reduction in the production of pro-inflammatory cytokines.
Conclusion
This guide provides a comprehensive analysis of the PDE4 subtype selectivity of 6-Aminobenzo[c]oxaborol-1(3H)-ol. The experimental data indicates that it is a pan-PDE4 inhibitor with notable potency against subtypes A, B, and D. While less potent than Roflumilast, its distinct chemical structure and inhibitory profile offer a valuable tool for researchers in the field of inflammatory diseases. The detailed experimental protocol and elucidation of the underlying scientific principles herein provide a robust framework for the validation and comparison of this and other PDE4 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review | springermedizin.de [springermedizin.de]
- 3. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AN-2728, a PDE4 inhibitor for the potential topical treatment of psoriasis and atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scirp.org [scirp.org]
- 8. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddonline.com [jddonline.com]
- 10. Chemical, Biochemical, and Structural Similarities and Differences of Dermatological cAMP Phosphodiesterase-IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of 6-Aminobenzo[c]oxaborol-1(3H)-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzoxaborole Scaffold and the Imperative of Selectivity
Benzoxaboroles are a class of boron-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their unique structural and electronic properties, particularly the Lewis acidic nature of the boron atom, enable them to form reversible covalent bonds with biological nucleophiles like the diol groups found in enzyme active sites.[1][2] This mechanism is the foundation for the biological activity of approved drugs such as crisaborole (a phosphodiesterase 4 inhibitor) and tavaborole (a leucyl-tRNA synthetase inhibitor).[2][3]
The subject of this guide, 6-Aminobenzo[c]oxaborol-1(3H)-ol, belongs to this versatile class. While specific enzyme targets for this exact molecule are not extensively detailed in publicly available literature, its structural analogs are known to target a range of enzymes, primarily aminoacyl-tRNA synthetases (aaRS) and phosphodiesterases (PDEs).[1][2][4]
Why Cross-Reactivity Matters: In drug development, selectivity is paramount. Cross-reactivity occurs when a compound inhibits not only its intended therapeutic target but also other, unintended enzymes or proteins.[5][6] This can lead to off-target effects, toxicity, and a diminished therapeutic window. For benzoxaboroles, whose mechanism involves interaction with common structural motifs (like serine hydrolase catalytic sites or diols), a thorough understanding of their cross-reactivity profile is a critical, non-negotiable step in preclinical evaluation.[2]
Primary Target Classes and Comparative Cross-Reactivity
While data for 6-Aminobenzo[c]oxaborol-1(3H)-ol is limited, we can infer its likely primary targets and potential off-targets by examining well-studied analogs. The two most prominent target families for benzoxaboroles are Leucyl-tRNA Synthetase (LeuRS) and Phosphodiesterase 4 (PDE4).
Leucyl-tRNA Synthetase (LeuRS) Inhibition
-
Mechanism of Action: LeuRS is essential for protein synthesis, attaching leucine to its corresponding tRNA.[7] Certain benzoxaboroles, like tavaborole (AN2690), inhibit this process by forming a stable adduct with the terminal adenosine of the tRNA within the enzyme's editing site, effectively trapping it and halting protein synthesis.[1][8] This "oxaborole tRNA trapping" (OBORT) mechanism is a novel mode of antimicrobial action.[1]
-
Potential for Cross-Reactivity: A key concern is the selectivity between the microbial (e.g., fungal, bacterial, protozoal) LeuRS and the mammalian (human) cytoplasmic and mitochondrial counterparts. High selectivity is crucial for minimizing host toxicity. For example, tavaborole exhibits over 1,000-fold selectivity for fungal LeuRS over its mammalian equivalent.[9] It is hypothesized that structural differences in the editing domain of the enzyme across species drive this selectivity.[7]
Phosphodiesterase 4 (PDE4) Inhibition
-
Mechanism of Action: PDE4 is a key enzyme in inflammatory pathways, responsible for hydrolyzing cyclic adenosine monophosphate (cAMP).[2][10] Inhibiting PDE4 increases intracellular cAMP levels, leading to a reduction in the production of inflammatory cytokines.[2][11] Crisaborole (AN2728) is a topical PDE4 inhibitor used for atopic dermatitis.[3][11]
-
Potential for Cross-Reactivity: The PDE superfamily has 11 distinct families (PDE1-11), many with multiple isoforms. While crisaborole is selective for PDE4, it is crucial to screen against other PDE families to ensure a clean pharmacological profile.[3] Furthermore, within the PDE4 family (A, B, C, D), isoform-specific inhibition can be important for balancing efficacy and side effects like nausea and emesis, which have historically plagued systemic PDE4 inhibitors.[11]
Other Potential Off-Targets
The benzoxaborole scaffold has been reported to interact with other enzyme classes, which should be considered in any comprehensive screening panel.[2] These include:
-
β-Lactamases: Enzymes that confer bacterial resistance to β-lactam antibiotics.[1][2]
-
Serine Proteases: Such as HCV NS3/4A protease.[2]
-
CPSF3: A cleavage and polyadenylation specificity factor identified as the target for trypanocidal benzoxaboroles like AN11736.[12][13] This highlights the potential for novel targets outside the canonical LeuRS/PDE4 families.
Quantitative Comparison of Benzoxaborole Analogs
To contextualize the potential activity of 6-Aminobenzo[c]oxaborol-1(3H)-ol, the following table summarizes inhibitory data for structurally related, well-characterized benzoxaboroles against various enzymes.
| Compound Name (Analog) | Primary Target | IC₅₀ (Primary Target) | Off-Target Enzyme | IC₅₀ (Off-Target) | Selectivity Ratio (Off-Target/Primary) | Reference |
| Crisaborole | Human PDE4 | 490 nM | - | - | - | [10][11] |
| Compound 31 | Human PDE4B | 0.42 nM | - | - | Highly Potent Analog | [3][14] |
| Tavaborole (AN2690) | S. cerevisiae LeuRS | 0.66 min⁻¹ (k_inact_) | Human LeuRS | >1000-fold higher | >1000x | [8][9] |
| AN6426 | P. falciparum LeuRS | 310 nM | - | - | - | [4] |
| AN11736 | T. congolense (CPSF3) | 0.15 nM | - | - | Potent Trypanocidal | [12][15] |
Note: Data for 6-Aminobenzo[c]oxaborol-1(3H)-ol is not available. This table is for comparative purposes based on the scaffold.
Experimental Workflow for Cross-Reactivity Profiling
A robust, systematic approach is essential for evaluating the selectivity of a new chemical entity like 6-Aminobenzo[c]oxaborol-1(3H)-ol. The following protocol outlines a standard enzymatic assay, and the subsequent diagram illustrates a typical screening cascade.
Detailed Protocol: General Enzyme Inhibition Assay (e.g., Fluorescence-Based)
This protocol provides a template that must be optimized for each specific enzyme.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for the target enzyme (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT). Rationale: Enzyme activity is highly dependent on pH, ionic strength, and cofactors. This buffer provides a stable environment.
-
Enzyme Stock: Prepare a concentrated stock of the purified enzyme in assay buffer with a stabilizer like glycerol or BSA. Store at -80°C.
-
Substrate Stock: Prepare a concentrated stock of the enzyme's substrate (e.g., a fluorogenic peptide) in a suitable solvent (e.g., DMSO or water).
-
Compound Stock: Prepare a 10 mM stock solution of 6-Aminobenzo[c]oxaborol-1(3H)-ol in 100% DMSO.
-
-
Assay Procedure:
-
Compound Dilution: Perform a serial dilution of the compound stock to create a range of concentrations for IC₅₀ determination (e.g., 100 µM to 1 nM). Rationale: A wide concentration range is necessary to accurately define the dose-response curve.
-
Reaction Plate Setup: Using a low-volume 384-well plate, add 1 µL of diluted compound to the assay wells. Include "no inhibitor" (DMSO only) and "no enzyme" (buffer only) controls.
-
Enzyme Addition: Dilute the enzyme stock to a working concentration (e.g., 2X final concentration) in assay buffer. Add 20 µL of the diluted enzyme to each well.
-
Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature. Rationale: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.
-
Reaction Initiation: Prepare a 2X working solution of the substrate in assay buffer. Add 20 µL to each well to start the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths. Read the fluorescence signal every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence vs. time plot.
-
Calculate Percent Inhibition: Use the formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_DMSO - V₀_no_enzyme)).
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualization of the Screening Cascade
The following diagram illustrates a logical workflow for assessing the cross-reactivity of a new benzoxaborole compound.
Caption: A typical cross-reactivity screening cascade for a novel benzoxaborole inhibitor.
Conclusion and Future Directions
While 6-Aminobenzo[c]oxaborol-1(3H)-ol is a relatively under-characterized molecule, the extensive research on the benzoxaborole scaffold provides a robust framework for predicting its potential targets and, crucially, its off-targets. The primary families of concern are aminoacyl-tRNA synthetases and phosphodiesterases. The key to successful development lies in demonstrating high selectivity for the intended microbial or disease-relevant target over its human homologs.
For researchers working with this or similar compounds, the path forward is clear:
-
Confirm the Primary Target: Elucidate the primary mechanism of action and determine the potency against the intended enzyme.
-
Execute a Broad Screening Cascade: Systematically test the compound against a panel of relevant off-targets, starting with the human homolog of the primary target and expanding to other known benzoxaborole-binding enzymes.
-
Quantify Selectivity: Determine IC₅₀ values for all active hits and calculate selectivity indices to build a comprehensive safety and liability profile.
By adhering to this rigorous, data-driven approach, the therapeutic potential of novel benzoxaboroles can be fully realized while minimizing the risks associated with off-target activity.
References
- 1. Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 6. Cross-reactivity between mammalian proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism (Journal Article) | OSTI.GOV [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 11. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Veterinary trypanocidal benzoxaboroles are peptidase-activated prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical and veterinary trypanocidal benzoxaboroles target CPSF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of novel benzoxaborole derivatives as potent PDE4 inhibitors for topical treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Head-to-Head Comparison of 6-Substituted Benzoxaboroles' Activity: A Guide for Researchers
The benzoxaborole scaffold has emerged as a privileged structure in medicinal chemistry, yielding compounds with a wide array of biological activities. The substitution pattern on the benzoxaborole ring system, particularly at the 6-position, has been shown to be a critical determinant of potency and selectivity. This guide provides a head-to-head comparison of the activity of various 6-substituted benzoxaboroles, supported by experimental data, to aid researchers in the design and development of novel therapeutics.
Introduction to Benzoxaboroles and the Significance of the 6-Position
Benzoxaboroles are a class of boron-containing heterocyclic compounds that have garnered significant attention due to their unique chemical properties and diverse biological activities. The boron atom in the oxaborole ring can form a reversible covalent bond with biological nucleophiles, such as the hydroxyl groups in the active sites of enzymes. This mode of interaction has led to the development of potent and selective inhibitors for various therapeutic targets.
The 6-position of the benzoxaborole ring is particularly amenable to substitution, providing a handle for modulating the compound's physicochemical properties and target engagement. Strategic modifications at this position have led to the discovery of compounds with potent anti-inflammatory, antifungal, and antibacterial activities. This guide will delve into a comparative analysis of these activities based on the nature of the 6-substituent.
Anti-inflammatory Activity: Targeting PDE4 and Cytokine Release
Chronic inflammation underlies numerous diseases, and the inhibition of key inflammatory mediators is a validated therapeutic strategy. Certain 6-substituted benzoxaboroles have demonstrated potent anti-inflammatory effects by inhibiting phosphodiesterase 4 (PDE4) and the release of pro-inflammatory cytokines.
Phosphodiesterase 4 (PDE4) Inhibition
PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating inflammatory responses. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of inflammatory cytokines.
Crisaborole , a well-known benzoxaborole with a 5-cyanophenoxy substituent (which can be considered a substitution at the 5-position, but for the purpose of this guide and its structural relation to other discussed compounds, it is a relevant comparator), is a potent PDE4 inhibitor approved for the treatment of atopic dermatitis.[1] Its inhibitory activity against various PDE4 isoforms is summarized below.
| Compound | 6-Substituent | Target | IC50 (nM) | Reference |
| Crisaborole | 5-(4-cyanophenoxy) | PDE4A1A | 55 | [2] |
| PDE4B1 | 61 | [2] | ||
| PDE4B2 | 75 | [3] | ||
| PDE4C1 | 340 | [2] | ||
| PDE4D7 | 170 | [2] |
Cytokine Release Inhibition
Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) are key drivers of inflammation. The ability of 6-substituted benzoxaboroles to inhibit the release of these cytokines from immune cells, such as peripheral blood mononuclear cells (PBMCs), is a key measure of their anti-inflammatory potential.
Structure-activity relationship (SAR) studies on a series of 6-(benzoylamino)benzoxaborole analogs have identified potent inhibitors of cytokine release.[4]
| Compound | 6-Substituent | TNF-α IC50 (µM) | IL-1β IC50 (µM) | IL-6 IC50 (µM) | Reference |
| 1q (AN4161) | 4-fluoro-benzoylamino | 0.19 | 0.50 | 0.23 | [4] |
| 1a | benzoylamino | >10 | >10 | >10 | [4] |
| 1h | 4-methoxy-benzoylamino | 1.1 | 2.8 | 1.3 | [4] |
| 1k | 4-chloro-benzoylamino | 0.45 | 1.2 | 0.55 | [4] |
Another class of potent anti-inflammatory benzoxaboroles features a 6-(aminomethylphenoxy) substituent. SAR studies have revealed the importance of substitution on the phenoxy ring.[5]
| Compound | 6-Substituent | TNF-α IC50 (nM) | IL-1β IC50 (nM) | IL-6 IC50 (nM) | Reference |
| 9d | 4-(aminomethyl)phenoxy | 45 | 83 | 48 | [5] |
| 9e (AN3485) | 4-(aminomethyl)-2-chlorophenoxy | 33 | 65 | 38 | [5] |
| 9a | 4-(aminomethyl)-2-methylphenoxy | 120 | 250 | 150 | [5] |
| 9c | 4-(aminomethyl)-2-methoxyphenoxy | 85 | 180 | 110 | [5] |
Antifungal Activity: Targeting Fungal Carbonic Anhydrases
The emergence of drug-resistant fungal infections necessitates the development of novel antifungal agents with new mechanisms of action. Benzoxaboroles have shown promise as inhibitors of fungal β-carbonic anhydrases, enzymes essential for fungal growth and survival.[6][7]
A series of 6-substituted benzoxaboroles were investigated for their inhibitory activity against β-carbonic anhydrases from pathogenic fungi.[6] The nature of the substituent at the 6-position was found to significantly influence the inhibitory potency and selectivity.
| Compound | 6-Substituent | C. neoformans Can2 Kᵢ (nM) | C. glabrata CgNce103 Kᵢ (nM) | M. globosa MgCA Kᵢ (nM) | Reference |
| 6 | 4-fluorophenylureido | 65 | 88 | >10000 | [6] |
| 7 | 4-chlorophenylureido | 78 | 75 | >10000 | [6] |
| 9 | 4-bromophenylureido | 85 | 81 | >10000 | [6] |
| 17 | 4-fluorophenylthioureido | 92 | 95 | 5300 | [6] |
| Tavaborole | 5-fluoro | 89 | 72 | 8900 | [6] |
Antibacterial Activity: Targeting Leucyl-tRNA Synthetase and β-Lactamases
The growing threat of antibiotic resistance has spurred the search for new antibacterial agents. 6-substituted benzoxaboroles have demonstrated activity against bacterial pathogens through the inhibition of essential enzymes like leucyl-tRNA synthetase (LeuRS) and β-lactamases.[8][9]
Leucyl-tRNA Synthetase (LeuRS) Inhibition
LeuRS is a crucial enzyme involved in protein synthesis, making it an attractive target for antibacterial drug development. A series of sulfonamide-based 6-substituted benzoxaboroles were synthesized and evaluated for their antibacterial activity against MRSA, with the SAR highlighting the importance of specific functionalities.[8]
| Compound | 6-Substituent | MRSA MIC (µg/mL) | S. aureus LeuRS IC50 (µM) | Reference |
| PT638 | 4-nitrophenylsulfonylamino | 0.4 | >200 | [8] |
| PT649 | 4-aminophenylsulfonylamino | >100 | >200 | [8] |
| Analog with -SO₂NH- linker replaced by -CONH- | 4-nitrobenzamido | 6.25 | >200 | [8] |
Interestingly, while PT638 showed potent antibacterial activity, it did not inhibit S. aureus LeuRS, suggesting an alternative mechanism of action for this particular compound.[8] However, other benzoxaboroles are known to target LeuRS.[10]
β-Lactamase Inhibition
β-lactamases are enzymes produced by bacteria that inactivate β-lactam antibiotics. Inhibitors of these enzymes can restore the efficacy of existing antibiotics. A series of 6-aryloxy benzoxaboroles were identified as potent inhibitors of class C β-lactamases.[9]
| Compound | 6-Substituent | AmpC P99 Kᵢ (nM) | CMY-2 Kᵢ (nM) | Reference |
| 22 | 4-carboxyphenoxy | 20 | 30 | [9] |
| 1 | H | >10000 | >10000 | [9] |
| 10 | 4-cyanophenoxy | 120 | 150 | [9] |
| 15 | 3-carboxyphenoxy | 80 | 110 | [9] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed protocols for the key assays are provided below.
Phosphodiesterase 4 (PDE4) Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method for measuring PDE4 inhibition in vitro using fluorescence polarization (FP).[11]
Materials:
-
Recombinant human PDE4 enzyme
-
FAM-cAMP (fluorescently labeled cAMP) substrate
-
PDE assay buffer
-
Binding agent (specific for AMP)
-
Test compounds and a known PDE4 inhibitor (e.g., Rolipram)
-
96-well black microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in PDE assay buffer.
-
In a 96-well plate, add 25 µL of the compound dilutions or vehicle (for positive and negative controls).
-
Add 25 µL of diluted PDE4 enzyme to the wells containing compounds and the positive control wells. Add 25 µL of assay buffer to the negative control wells.
-
Incubate the plate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 25 µL of the FAM-cAMP substrate solution to all wells.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction and initiate detection by adding 25 µL of the binding agent to all wells.
-
Incubate for 30 minutes at room temperature.
-
Read the fluorescence polarization on a microplate reader (Excitation: 485 nm, Emission: 530 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cytokine Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the measurement of cytokine release from PBMCs stimulated with lipopolysaccharide (LPS).[12][13][14]
Materials:
-
Ficoll-Paque for PBMC isolation
-
RPMI 1640 medium supplemented with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
96-well cell culture plate
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
CO₂ incubator
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[15]
-
Wash the isolated PBMCs with PBS and resuspend in complete RPMI 1640 medium.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Add serial dilutions of the test compounds to the wells and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate and collect the cell-free supernatants.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine release for each compound concentration and determine the IC50 values.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol describes the determination of the minimum inhibitory concentration (MIC) of a compound against a bacterial strain using the broth microdilution method.[16][17][18][19][20]
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Test compounds
-
Sterile 96-well microtiter plate
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL.
-
Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculate each well (except for the sterility control) with the diluted bacterial suspension. Include a growth control well (bacteria without compound) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to determine bacterial growth.
Visualizing Structure-Activity Relationships and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate key structure-activity relationships and experimental workflows.
Caption: Structure-Activity Relationship (SAR) for Anti-inflammatory Benzoxaboroles.
Caption: Experimental Workflow for PDE4 Inhibition Assay.
Caption: Experimental Workflow for Cytokine Release Assay.
Conclusion
The 6-position of the benzoxaborole scaffold is a versatile point for chemical modification, enabling the fine-tuning of biological activity across various therapeutic areas. This guide has provided a comparative analysis of 6-substituted benzoxaboroles, demonstrating how different substituents impact their anti-inflammatory, antifungal, and antibacterial properties. The provided experimental data and detailed protocols offer a valuable resource for researchers aiming to design and evaluate new benzoxaborole-based drug candidates. The structure-activity relationships highlighted herein underscore the importance of rational design in the development of potent and selective therapeutics.
References
- 1. Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions [scirp.org]
- 4. Discovery and structure-activity relationships of 6-(benzoylamino)benzoxaboroles as orally active anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of 6-(aminomethylphenoxy)-benzoxaborole derivatives as anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzoxaboroles as Efficient Inhibitors of the β-Carbonic Anhydrases from Pathogenic Fungi: Activity and Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of novel benzoxaboroles as a new class of β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [helda.helsinki.fi]
- 15. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. protocols.io [protocols.io]
- 17. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Validating 6-Aminobenzo[c]oxaborol-1(3H)-ol as a Chemical Probe for PDE4: A Comparative Guide
In the landscape of drug discovery and chemical biology, the rigorous validation of chemical probes is paramount to ensure the generation of robust and reproducible data. This guide provides an in-depth technical comparison of 6-Aminobenzo[c]oxaborol-1(3H)-ol, also known as AN2728 or crisaborole, as a chemical probe for phosphodiesterase 4 (PDE4). We will objectively evaluate its performance against established alternatives, providing the experimental data and detailed protocols necessary for researchers, scientists, and drug development professionals to make informed decisions in their own investigations.
The Central Role of PDE4 in Inflammatory Signaling
Phosphodiesterase 4 (PDE4) is a critical enzyme family that governs intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP). By hydrolyzing cAMP to AMP, PDE4 dampens the activity of protein kinase A (PKA), a key anti-inflammatory signaling molecule. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates PKA. Activated PKA can then phosphorylate and activate the transcription factor cAMP response element-binding protein (CREB), leading to the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), and the enhancement of anti-inflammatory cytokines like interleukin-10 (IL-10). This cascade of events ultimately reduces the inflammatory response, making PDE4 a compelling therapeutic target for a range of inflammatory diseases.
Signaling Pathway of PDE4 Inhibition
Caption: PDE4 signaling pathway and the mechanism of inhibition.
Validating a Chemical Probe: The Core Principles
A chemical probe is a highly selective small molecule used to study the function of a specific protein in cells and organisms.[1] Unlike a drug, which is optimized for clinical efficacy and safety, a chemical probe is designed to provide unambiguous evidence that the modulation of its target protein is responsible for an observed biological phenotype.[2] Key criteria for a high-quality chemical probe include:
-
Potency: High affinity for the target protein, typically with an IC50 or Kd value less than 100 nM in biochemical assays.[3]
-
Selectivity: At least a 30-fold greater potency for the intended target over other related proteins, especially within the same gene family.[3]
-
Cellular Activity: Demonstrated on-target engagement in a cellular context at a concentration typically below 1 µM.[3]
-
Availability of a Negative Control: A structurally similar but biologically inactive analog is crucial to differentiate on-target effects from off-target or compound-specific effects.[2]
6-Aminobenzo[c]oxaborol-1(3H)-ol (AN2728/Crisaborole) as a PDE4 Chemical Probe
6-Aminobenzo[c]oxaborol-1(3H)-ol, the active compound in the topical anti-inflammatory drug Crisaborole, is a potent inhibitor of PDE4.[4] Its low molecular weight allows for good cell permeability, a desirable characteristic for a chemical probe.[5]
Biochemical Potency and Selectivity
The initial and most critical step in validating a chemical probe is to determine its potency and selectivity against the target enzyme and related proteins. This is typically achieved through in vitro enzyme inhibition assays.
Comparative Inhibitory Activity of PDE4 Probes
| Compound | PDE4 (IC50) | PDE1 (IC50) | PDE2 (IC50) | PDE3 (IC50) | PDE5 (IC50) | PDE7 (IC50) | Reference |
| 6-Aminobenzo[c]oxaborol-1(3H)-ol (Crisaborole) | 0.49 µM (490 nM) | 6.1 µM | >10 µM | 6.4 µM | >10 µM | 0.73 µM | [6][7] |
| Roflumilast | 0.0007 µM (0.7 nM) | >10 µM | >10 µM | >10 µM | 8 µM | >10 µM | [6][7] |
Analysis of Biochemical Data:
-
Potency: Roflumilast exhibits significantly higher potency against PDE4 compared to 6-Aminobenzo[c]oxaborol-1(3H)-ol (Crisaborole).[8] While Crisaborole's IC50 of 490 nM is outside the ideal <100 nM range for a chemical probe, its demonstrated cellular activity makes it a useful tool compound.[3]
-
Selectivity: Both compounds show good selectivity for PDE4 over other PDE families. Roflumilast, in particular, displays exceptional selectivity.[6] The selectivity of 6-Aminobenzo[c]oxaborol-1(3H)-ol against other PDE isozymes is less pronounced, with some activity against PDE1, PDE3, and PDE7 at higher concentrations.[6]
Experimental Protocol: In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
This assay measures the hydrolysis of a fluorescently labeled cAMP (cAMP-FAM) by PDE4. Inhibition of PDE4 prevents the hydrolysis of cAMP-FAM, resulting in a low fluorescence polarization signal.
-
Reagent Preparation:
-
Prepare a complete PDE assay buffer.
-
Perform serial dilutions of the test compound (e.g., 6-Aminobenzo[c]oxaborol-1(3H)-ol) and a positive control (e.g., Roflumilast) in the assay buffer. Ensure the final DMSO concentration does not exceed 1%.
-
Dilute recombinant human PDE4 enzyme to the desired concentration in the assay buffer.
-
Prepare the FAM-cAMP substrate solution in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of the test compound dilutions to the appropriate wells.
-
Add 25 µL of assay buffer to the negative control (no inhibitor) and blank wells.
-
Add 25 µL of the diluted PDE4 enzyme to the test and negative control wells.
-
Incubate the plate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the FAM-cAMP substrate solution to all wells except the blank. Add 25 µL of assay buffer to the blank wells.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Add 50 µL of a binding agent solution to all wells to stop the reaction.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure fluorescence polarization using a microplate reader (Excitation: 485 nm, Emission: 530 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Target Engagement and Phenotypic Response
Demonstrating that a chemical probe engages its target in a cellular environment and elicits a corresponding biological response is a crucial validation step. For PDE4 inhibitors, this is typically assessed by measuring the accumulation of intracellular cAMP and the subsequent downstream effects on cytokine production.
Experimental Workflow for Chemical Probe Validation
Caption: A typical experimental workflow for validating a chemical probe.
Experimental Protocol: Cellular cAMP Measurement Assay (HTRF)
This competitive immunoassay measures intracellular cAMP levels. Cellular cAMP competes with a d2-labeled cAMP for binding to a cryptate-labeled anti-cAMP antibody. An increase in intracellular cAMP leads to a decrease in the HTRF signal.
-
Cell Preparation and Treatment:
-
Culture cells (e.g., HEK293 or primary immune cells) in a 384-well plate.
-
Treat cells with serial dilutions of the test compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
-
-
Lysis and Detection:
-
Lyse the cells by adding the HTRF lysis buffer.
-
Add the HTRF detection reagents (d2-labeled cAMP and cryptate-labeled anti-cAMP antibody) to all wells.
-
Incubate for 1 hour at room temperature.
-
-
Measurement and Analysis:
-
Measure the HTRF signal on a compatible plate reader (Excitation: 320 nm, Emission: 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log of the compound concentration to determine the EC50 value.
-
Experimental Protocol: Ex Vivo Whole Blood Assay for TNF-α Release
This assay provides a more physiologically relevant system to assess the anti-inflammatory effects of PDE4 inhibitors by using human whole blood.
-
Blood Collection and Preparation:
-
Collect fresh human blood into heparinized tubes.
-
Dilute the blood 1:1 with RPMI 1640 medium.
-
-
Stimulation and Treatment:
-
Aliquot the diluted blood into a 96-well plate.
-
Add serial dilutions of the test compound or vehicle control.
-
Incubate for 30-60 minutes at 37°C.
-
Stimulate the blood with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the blood cells.
-
Collect the plasma supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control.
-
Determine the IC50 value for the inhibition of TNF-α release.
-
The Critical Role of a Negative Control
Comparative Analysis and Conclusion
| Feature | 6-Aminobenzo[c]oxaborol-1(3H)-ol (Crisaborole) | Roflumilast |
| Biochemical Potency (PDE4) | Moderate (IC50 ≈ 490 nM) | High (IC50 ≈ 0.7 nM) |
| Selectivity | Good, with some off-target activity at higher concentrations. | Excellent |
| Cellular Activity | Demonstrated cellular activity and anti-inflammatory effects. | Potent cellular activity. |
| Negative Control | Not readily available, requires synthesis. | Commercially available analogs can be used. |
| Suitability as a Chemical Probe | A useful tool compound, particularly for topical applications, but its potency is outside the ideal range for a high-quality chemical probe. | A high-quality chemical probe for studying PDE4 biology. |
The experimental protocols and comparative data presented in this guide provide a framework for the rigorous evaluation of these and other potential PDE4-targeting chemical probes. By adhering to the principles of scientific integrity and employing self-validating experimental systems, researchers can generate reliable and impactful data to advance our understanding of PDE4 biology and its role in disease.
References
- 1. Chemical probe - Wikipedia [en.wikipedia.org]
- 2. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Classical Modulators Criteria | Chemical Probes Portal [chemicalprobes.org]
- 4. Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jcadonline.com [jcadonline.com]
- 7. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddonline.com [jddonline.com]
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling 6-Aminobenzo[c]oxaborol-1(3H)-ol
Comprehensive Safety Guide: Personal Protective Equipment for Handling 6-Aminobenzo[c][1][2]oxaborol-1(3H)-ol
This guide provides essential, in-depth safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 6-Aminobenzo[c][1][2]oxaborol-1(3H)-ol. As a key building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents, understanding its hazard profile is critical to ensuring a safe laboratory environment. This document moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to work with confidence and integrity.
Hazard Identification and Foundational Risk Assessment
6-Aminobenzo[c][1][2]oxaborol-1(3H)-ol is a solid compound that presents specific, well-defined hazards that must be mitigated through engineering controls and appropriate Personal Protective Equipment (PPE).[3] The primary risks associated with this chemical are irritation to the skin, eyes, and respiratory system.[1] A thorough risk assessment is the cornerstone of any safe handling protocol.
Causality: The GHS hazard classifications are derived from toxicological data and dictate the minimum required safety precautions. Understanding these hazards allows for a proactive, rather than reactive, approach to safety. For instance, the H335 classification (May cause respiratory irritation) immediately signifies that controlling dust and aerosols is a primary operational goal.[1]
| Hazard Classification | GHS Hazard Statement | Implication for Laboratory Operations |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1][2][3] | Direct skin contact must be rigorously prevented. Standard laboratory gloves may not be sufficient for prolonged exposure; proper glove selection and immediate removal upon contamination are critical. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] | The risk of solid particulates or solutions coming into contact with the eyes requires robust, fully-sealed eye protection. Standard safety glasses are inadequate. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[1] | Inhalation of dust must be minimized. All handling of the solid compound outside of a sealed container should be performed within a certified chemical fume hood or an equivalent ventilated enclosure. |
A Risk-Based Framework for PPE Selection
The selection of PPE is not a one-size-fits-all process. It must be tailored to the specific task and the associated risks of exposure. We will utilize a tiered approach to delineate the necessary protection for different laboratory operations.
Tier 1: Baseline PPE for Area Access
This is the minimum required PPE for entering any laboratory space where 6-Aminobenzo[c][1][2]oxaborol-1(3H)-ol is stored or handled, even if you are not directly working with the compound.
-
Body Protection: A long-sleeved laboratory coat.
-
Eye Protection: Safety glasses with side shields.[4]
-
General Attire: Long pants and fully enclosed shoes.[5]
Tier 2: Primary Handling Operations (Weighing, Solution Preparation)
These tasks present the highest risk of direct exposure to the solid compound and its dust. All Tier 2 operations must be conducted within a chemical fume hood.
-
Eye and Face Protection: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[4] Given the "serious eye irritation" classification, this is a non-negotiable control.[1]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[5] For these direct handling tasks, double-gloving is strongly recommended.
-
Causality: Double-gloving provides a crucial layer of redundancy. If the outer glove is compromised or contaminated, it can be safely removed without exposing the skin. This practice is a cornerstone of a self-validating safety system.
-
-
Body Protection: A flame-resistant lab coat is recommended. Ensure cuffs are tucked into the outer glove.
-
Respiratory Protection: Generally not required if work is performed within a properly functioning chemical fume hood. If a fume hood is not available or its performance is questionable, a NIOSH-approved N95 respirator is the minimum requirement to mitigate dust inhalation.[4]
Tier 3: Enhanced Precautions (Large-Scale Work & Spill Cleanup)
When working with larger quantities (>5g) or responding to a spill, the potential for significant exposure increases.
-
Eye and Face Protection: In addition to chemical splash goggles, a full-face shield should be worn over the goggles.[5] This protects the entire face from splashes and particulates.
-
Hand Protection: Heavy-duty chemical-resistant gloves (e.g., thicker nitrile or neoprene) should be worn over an inner pair of disposable nitrile gloves.
-
Body Protection: A chemical-resistant apron worn over the lab coat provides an additional barrier against splashes and contamination.[6]
PPE Selection Matrix
| Task/Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage/Transport | Safety Glasses | Nitrile Gloves (Single Pair) | Lab Coat | Not Required |
| Weighing/Transfer (<5g) | Chemical Splash Goggles | Nitrile Gloves (Double Pair) | Lab Coat | Required if not in fume hood |
| Solution Preparation | Chemical Splash Goggles | Nitrile Gloves (Double Pair) | Lab Coat | Required if not in fume hood |
| Large-Scale Work (>5g) | Goggles & Face Shield | Heavy-Duty Gloves (over Nitrile) | Lab Coat & Chemical Apron | Required if not in fume hood |
| Spill Cleanup | Goggles & Face Shield | Heavy-Duty Gloves (over Nitrile) | Lab Coat & Chemical Apron | N95 Respirator (Minimum) |
Operational Plans and Procedural Guidance
Adherence to standardized procedures is essential for safety. The following protocols are designed to be self-validating, minimizing the chance of error and exposure.
Experimental Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task-specific risks.
Protocol: Weighing and Handling the Solid Compound
-
Preparation: Before retrieving the compound, verify the chemical fume hood has a current certification and is functioning correctly.
-
Don PPE: Don Tier 2 PPE as described above (lab coat, double nitrile gloves, chemical splash goggles).
-
Work Surface: Place a disposable, plastic-backed absorbent liner on the balance and the fume hood work surface to contain any minor spills.
-
Compound Equilibration: Allow the container of 6-Aminobenzo[c][1][2]oxaborol-1(3H)-ol to equilibrate to room temperature before opening to prevent moisture condensation. The compound should be stored under inert atmosphere at 2-8°C.[7]
-
Transfer: Perform all weighing and transfers deep within the fume hood. Use a spatula to carefully transfer the solid to a tared weigh boat. Avoid any actions that could generate dust, such as dropping or rapid scraping.
-
Closure: Securely close the primary container immediately after dispensing.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed solid inside the fume hood. Cap the vessel before removing it from the hood for agitation (e.g., vortexing or sonicating).
-
Cleanup: Dispose of the weigh boat and any contaminated liners in the designated solid hazardous waste container.
-
Doff PPE: Remove PPE in the correct order (outer gloves, lab coat, inner gloves) to prevent cross-contamination. Wash hands thoroughly with soap and water.[8]
Emergency and Disposal Plans
Proactive planning for emergencies is a critical component of laboratory safety.
Spill Response Protocol
The following workflow outlines the immediate actions required for a small-scale solid spill (<5g).
Caption: Immediate response protocol for a small solid spill.
-
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[8] If skin irritation occurs, seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[8] If they feel unwell, seek medical attention.[8]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]
-
Waste Disposal Plan
All waste materials must be treated as hazardous.
-
Solid Waste: This includes excess compound, contaminated weigh boats, absorbent pads from spills, and gloves. Collect in a clearly labeled, sealed hazardous waste container designated for solid chemical waste.
-
Liquid Waste: Solutions of the compound should be collected in a labeled hazardous waste container for halogenated or non-halogenated organic waste, as appropriate for the solvent used.
-
Contaminated Glassware: Rinse glassware three times with a suitable solvent. Collect the first rinse as hazardous liquid waste. The cleaned glassware can then be washed normally.
-
Disposal Vendor: All waste must be disposed of through a licensed environmental management vendor, following all local, state, and federal regulations.[8]
By implementing this comprehensive safety framework, you can effectively mitigate the risks associated with handling 6-Aminobenzo[c][1][2]oxaborol-1(3H)-ol, ensuring the integrity of your research and the safety of all laboratory personnel.
References
- 1. 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol | C7H8BNO2 | CID 3770187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. ba.auburn.edu [ba.auburn.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 7. 117098-93-8|6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride|BLD Pharm [bldpharm.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
